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  • Product: Isoquinoline-8-sulfonyl chloride
  • CAS: 748752-50-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Isoquinoline-8-sulfonyl Chloride and its Derivatives in Kinase Inhibition

This guide provides an in-depth exploration of isoquinoline-8-sulfonyl chloride, a pivotal chemical scaffold in the development of kinase inhibitors. We will delve into its core chemical properties, reactivity, and its i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of isoquinoline-8-sulfonyl chloride, a pivotal chemical scaffold in the development of kinase inhibitors. We will delve into its core chemical properties, reactivity, and its instrumental role in the synthesis of a prominent class of bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the application of isoquinoline-based compounds in modern biochemical research.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline ring system is a recurring motif in a vast array of natural products and synthetic compounds with significant biological activity. When functionalized with a sulfonyl chloride group at the 8-position, it becomes a highly versatile reagent, Isoquinoline-8-sulfonyl chloride. This compound serves as a critical building block for a large family of isoquinoline sulfonamide inhibitors.[1] These inhibitors are renowned for their ability to compete with adenosine triphosphate (ATP) in the active site of protein kinases, thereby modulating their activity.[1] This competitive inhibition mechanism provides a basis for their selectivity and efficacy in targeting specific kinases involved in various cellular signaling pathways.[1][2]

The strategic importance of Isoquinoline-8-sulfonyl chloride lies in its reactivity, which allows for the straightforward synthesis of a diverse library of sulfonamide derivatives.[3] By reacting the sulfonyl chloride with various primary or secondary amines, researchers can systematically modify the inhibitor's structure to fine-tune its potency, selectivity, and pharmacokinetic properties.[4] This has led to the discovery of potent inhibitors for a range of kinases, including Protein Kinase A (PKA), Rho-associated coiled-coil containing protein kinase (ROCK), and Casein Kinase-1 (CK1).[1][5][6]

Core Chemical Properties of Isoquinoline-8-sulfonyl Chloride

A thorough understanding of the physicochemical properties of Isoquinoline-8-sulfonyl chloride is essential for its effective use in synthesis and for ensuring safe handling.

PropertyValueSource(s)
Molecular Formula C₉H₆ClNO₂S[7][8]
Molecular Weight 227.67 g/mol [3][7][8][9]
CAS Number 748752-50-3[8]
Appearance White to off-white or orange to green crystalline powder.[3][7][10][3][7][10]
Melting Point 126-132 °C[3][11]
Boiling Point 306 °C[3][11]
Solubility Sparingly soluble in water.[7] Soluble in methanol (10 mg/mL).[11][7][11]
Storage Conditions Inert atmosphere, 2-8°C.[8][11] Moisture sensitive.[11][8][11]

Note: Some sources may list the CAS number 18704-37-5, which corresponds to the closely related quinoline-8-sulfonyl chloride.[3][7][9][10][11]

Safety and Handling:

Isoquinoline-8-sulfonyl chloride, like other sulfonyl chlorides, is a reactive and corrosive compound.[9] It is classified as causing severe skin burns and eye damage.[9] It is crucial to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][13] It is sensitive to moisture and will react with water, potentially releasing hydrochloric acid.[14] Therefore, it should be stored in a tightly sealed container under an inert atmosphere.[8][11][13] In case of spills, avoid direct contact and clean up immediately following established laboratory safety protocols.[15]

Synthesis and Reactivity

The synthesis of isoquinoline-8-sulfonyl chloride and its subsequent reactions are central to the production of isoquinoline-based inhibitors.

3.1. Synthesis of Isoquinoline-8-sulfonyl Chloride

While specific, detailed industrial synthesis routes for isoquinoline-8-sulfonyl chloride are not extensively published in readily available literature, a general approach can be inferred from established organosulfur chemistry. A plausible synthetic route involves the sulfonation of isoquinoline, followed by chlorination. Electrophilic substitution on the isoquinoline ring occurs on the benzene ring at positions 5 and 8.[16]

A patent for the synthesis of the related isoquinoline-6-sulfonyl chloride suggests a multi-step process that could be adapted.[17] This involves the reaction of a substituted isoquinoline with an oxidative chlorinating agent.[17] Another approach could be the reaction of isoquinoline-8-sulfonic acid with a chlorinating agent like thionyl chloride or sulfuryl chloride.[17][18]

3.2. Reactivity and Formation of Sulfonamides

The key reaction of isoquinoline-8-sulfonyl chloride in the context of drug discovery is its reaction with primary or secondary amines to form sulfonamides.[4] This is a standard nucleophilic acyl substitution reaction where the amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[4]

The versatility of this reaction allows for the introduction of a wide variety of side chains (R-groups) by simply changing the amine reactant. This is a cornerstone of structure-activity relationship (SAR) studies aimed at optimizing inhibitor performance.[4]

G cluster_synthesis Synthesis of Isoquinoline Sulfonamides Isoquinoline-8-sulfonyl chloride Isoquinoline-8-sulfonyl chloride Isoquinoline-8-sulfonamide Derivative Isoquinoline-8-sulfonamide Derivative Isoquinoline-8-sulfonyl chloride->Isoquinoline-8-sulfonamide Derivative + Primary/Secondary Amine (R-NH₂ or R₂NH) Primary/Secondary Amine (R-NH₂ or R₂NH) Primary/Secondary Amine (R-NH₂ or R₂NH)->Isoquinoline-8-sulfonamide Derivative + Base (e.g., Pyridine, Triethylamine) Base (e.g., Pyridine, Triethylamine) Base (e.g., Pyridine, Triethylamine)->Isoquinoline-8-sulfonamide Derivative Catalyst/HCl Scavenger

Caption: General reaction scheme for the synthesis of isoquinoline-8-sulfonamide derivatives.

Applications in Drug Discovery: Kinase Inhibition

Isoquinoline sulfonamides derived from isoquinoline-8-sulfonyl chloride are a well-established class of protein kinase inhibitors.[1] Their mechanism of action involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins.[1][2][19]

4.1. Prominent Isoquinoline Sulfonamide Inhibitors

  • H-series Inhibitors (e.g., H-89): H-89 is a potent and widely used inhibitor of Protein Kinase A (PKA).[5][20] It acts as a competitive antagonist of ATP at the binding site on the PKA catalytic subunit.[19] While initially considered highly specific for PKA, it is now known to inhibit other kinases at higher concentrations.[5][20]

  • Fasudil (HA-1077): Fasudil is a potent Rho-kinase (ROCK) inhibitor.[6][21] It functions by inhibiting the phosphorylation of myosin light chain, leading to vasodilation.[6][21] Fasudil is clinically approved in some countries for the treatment of cerebral vasospasm.[21] Its therapeutic potential is also being explored for neurodegenerative diseases and pulmonary hypertension.[6][22][23]

4.2. Mechanism of Kinase Inhibition

The isoquinoline ring of the inhibitor mimics the adenine ring of ATP, forming key hydrogen bonds and hydrophobic interactions within the kinase's active site.[1][2] The sulfonamide linker and the appended R-group extend into other regions of the ATP-binding pocket, and variations in these groups are crucial for determining the inhibitor's selectivity for different kinases.[2]

G cluster_pathway Kinase Inhibition by Isoquinoline Sulfonamides Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Phosphorylation Inactive Kinase-Inhibitor Complex Inactive Kinase-Inhibitor Complex Kinase->Inactive Kinase-Inhibitor Complex Competitive Binding ATP ATP ATP->Kinase Substrate Protein Substrate Protein Substrate Protein->Kinase Isoquinoline Sulfonamide Inhibitor Isoquinoline Sulfonamide Inhibitor Isoquinoline Sulfonamide Inhibitor->Inactive Kinase-Inhibitor Complex

Caption: Signaling pathway illustrating competitive kinase inhibition.

Experimental Protocols

5.1. General Protocol for the Synthesis of an Isoquinoline-8-sulfonamide Derivative

This protocol provides a general framework. Specific reaction conditions (solvent, temperature, reaction time) may need to be optimized for different amine substrates.

  • Dissolve the amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, pyridine) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base (e.g., pyridine or triethylamine, 1.1-1.5 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of Isoquinoline-8-sulfonyl chloride (1.0 equivalent) in the same anhydrous solvent to the cooled amine solution with stirring.

  • Allow the reaction to warm to room temperature and stir for a specified time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure isoquinoline-8-sulfonamide derivative.

5.2. Protocol for an In Vitro Kinase Assay

This protocol describes a general method for assessing the inhibitory activity of a synthesized isoquinoline sulfonamide derivative using a fluorescence-based assay.[24]

  • Prepare a stock solution of the isoquinoline sulfonamide inhibitor in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the inhibitor to create a range of concentrations for testing.

  • In a microplate, add the kinase, a suitable substrate, and the kinase assay buffer. [25]

  • Add the serially diluted inhibitor to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle only).

  • Initiate the kinase reaction by adding ATP. [25][26]

  • Incubate the plate at a specified temperature (e.g., 30 °C) for a predetermined time.

  • Stop the reaction and add the detection reagent according to the assay kit manufacturer's instructions.[26] This reagent typically contains a component that will generate a fluorescent signal proportional to the amount of ADP produced (and thus, kinase activity).[25]

  • Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each inhibitor concentration relative to the negative control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).[24]

Conclusion

Isoquinoline-8-sulfonyl chloride is a cornerstone reagent in the field of medicinal chemistry, particularly in the development of kinase inhibitors. Its well-defined chemical properties and reactivity provide a robust platform for the synthesis of diverse libraries of isoquinoline sulfonamides. The success of compounds like H-89 and Fasudil underscores the therapeutic potential of this chemical class. As our understanding of the kinome and its role in disease continues to expand, the isoquinoline-8-sulfonyl chloride scaffold will undoubtedly remain a valuable tool for the discovery of novel and selective kinase inhibitors.

References

  • Chem-Impex. 8-Quinolinesulfonyl chloride. Available from: [Link]

  • Google Patents. GB2096596A - 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry.
  • YouTube. Reactivity of Isoquinoline. Available from: [Link]

  • Google Patents. KR20210104730A - Isoquinoline sulfonyl chloride acid addition salt and method for preparing the same.
  • Chemistry & Biology Interface. Recent advances in synthesis of sulfonamides: A review. Available from: [Link]

  • PubChem. 8-Quinolinesulfonyl chloride | C9H6ClNO2S | CID 29220. Available from: [Link]

  • University of Babylon. Chapter 7_Quinolines and Isoquinolines.pdf. Available from: [Link]

  • Wikipedia. H-89. Available from: [Link]

  • ResearchGate. Synthesis and Pharmacological Study of Rho-Kinase Inhibitors: Pharmacomodulations on the Lead Compound Fasudil. Available from: [Link]

  • NIH National Library of Medicine. Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. Available from: [Link]

  • NIH National Library of Medicine. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Available from: [Link]

  • NIH National Library of Medicine. PKA Inhibitor H89 (N-[2-p-bromocinnamylamino-ethyl]-5-isoquinolinesulfonamide) Attenuates Synaptic Dysfunction and Neuronal Cell Death following Ischemic Injury. Available from: [Link]

  • MDPI. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Available from: [Link]

  • Wikipedia. Fasudil. Available from: [Link]

  • Frontiers. Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A. Available from: [Link]

  • ResearchGate. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Available from: [Link]

  • MDPI. An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Available from: [Link]

  • Frontiers. Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases. Available from: [Link]

  • PubMed. Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B. Available from: [Link]

  • ResearchGate. family of protein kinase inhibitors. Available from: [Link]

  • Frontiers. Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms. Available from: [Link]

  • Merck Millipore. Safety Data Sheet. Available from: [Link]

  • KEGG PATHWAY Database. Available from: [Link]

  • PNAS. The Rho kinase inhibitor fasudil inhibits tumor progression in human and rat tumor models. Available from: [Link]

  • YouTube. How to measure Kinase activity with HTRF™ KinEASE™ assay kit. Available from: [Link]

  • PubMed. H-89, PKA inhibitor, affects the intracellular transit of regulated secretory proteins in rat lacrimal glands. Available from: [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to Isoquinoline-8-sulfonyl chloride (CAS: 748752-50-3)

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in the chemistry and potential applications of Isoquinoline-8-sulfonyl chloride. Given...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in the chemistry and potential applications of Isoquinoline-8-sulfonyl chloride. Given the limited specific literature on this particular isomer, this document synthesizes foundational chemical principles, data from analogous compounds, and logical projections to provide a scientifically grounded and practical overview.

Introduction: The Strategic Value of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Derivatives of isoquinoline have been explored for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2] The introduction of a sulfonyl chloride moiety onto this scaffold at the 8-position creates a highly reactive and versatile intermediate, Isoquinoline-8-sulfonyl chloride, poised for the synthesis of novel sulfonamide libraries for drug discovery.

While specific research on the 8-sulfonyl chloride isomer is sparse, the well-documented importance of isoquinoline-sulfonamides as bioactive molecules, including their role as enzyme inhibitors, underscores the potential significance of this compound as a key building block.[2][3] This guide will navigate the known properties of Isoquinoline-8-sulfonyl chloride and extrapolate its synthetic utility and potential applications based on the established chemistry of isoquinolines and related sulfonyl chlorides.

Physicochemical and Structural Properties

Isoquinoline-8-sulfonyl chloride is a solid chemical compound with the molecular formula C₉H₆ClNO₂S and a molecular weight of 227.67 g/mol .[4]

PropertyValueSource
CAS Number 748752-50-3[4][5]
Molecular Formula C₉H₆ClNO₂S[4]
Molecular Weight 227.67 g/mol [4]
SMILES C1=CC2=C(C=NC=C2)C(=C1)S(=O)(=O)Cl[4]
Storage Conditions Inert atmosphere, 2-8°C[4]

Synthesis of Isoquinoline-8-sulfonyl chloride: A Proposed Pathway

While a specific, validated protocol for the synthesis of Isoquinoline-8-sulfonyl chloride is not widely published, a plausible and scientifically sound approach can be devised based on established methods for the sulfonation and chlorination of aromatic heterocycles. The most logical route involves a two-step process starting from isoquinoline: electrophilic sulfonation followed by chlorination of the resulting sulfonic acid.

Regioselectivity of Electrophilic Substitution in Isoquinoline

Electrophilic aromatic substitution on the isoquinoline ring predominantly occurs on the benzene ring, at positions 5 and 8.[6][7] Sulfonation with oleum is known to yield a mixture of isoquinoline-5-sulfonic acid and isoquinoline-8-sulfonic acid. The reaction conditions can be optimized to favor the formation of the 8-isomer.

Proposed Synthetic Workflow

The proposed synthesis can be visualized as a two-stage process:

G cluster_0 Step 1: Sulfonation cluster_1 Step 2: Chlorination Isoquinoline Isoquinoline Isoquinoline-8-sulfonic_acid Isoquinoline-8-sulfonic_acid Isoquinoline->Isoquinoline-8-sulfonic_acid Oleum (H₂SO₄/SO₃) Isoquinoline-8-sulfonyl_chloride Isoquinoline-8-sulfonyl_chloride Isoquinoline-8-sulfonic_acid->Isoquinoline-8-sulfonyl_chloride Thionyl chloride (SOCl₂) or PCl₅

Caption: Proposed two-step synthesis of Isoquinoline-8-sulfonyl chloride.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on well-established chemical transformations for similar substrates.[8][9] Caution: This reaction should be performed by trained personnel in a well-ventilated fume hood, as it involves corrosive reagents.

Step 1: Synthesis of Isoquinoline-8-sulfonic acid

  • To a stirred solution of oleum (e.g., 20% SO₃) in a round-bottom flask equipped with a condenser and a dropping funnel, slowly add isoquinoline at a controlled temperature (e.g., 0-10 °C).

  • After the addition is complete, gradually heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and maintain for several hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a suitable base (e.g., NaOH or Ca(OH)₂) to precipitate the sodium or calcium salt of isoquinoline-8-sulfonic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Synthesis of Isoquinoline-8-sulfonyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend the dried isoquinoline-8-sulfonic acid in an excess of thionyl chloride (SOCl₂). A catalytic amount of dimethylformamide (DMF) may be added.

  • Gently reflux the mixture until the evolution of HCl and SO₂ gases ceases. The reaction progress can be monitored by the disappearance of the solid starting material.

  • After the reaction is complete, cool the mixture and carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude Isoquinoline-8-sulfonyl chloride can be purified by recrystallization from a suitable solvent (e.g., toluene or hexane).

Reactivity and Applications in Drug Discovery

The primary utility of Isoquinoline-8-sulfonyl chloride in drug discovery lies in its reactivity as an electrophile, enabling the synthesis of a diverse range of isoquinoline-8-sulfonamide derivatives. The sulfonyl chloride group readily reacts with various nucleophiles, such as amines, alcohols, and phenols, to form stable sulfonamide and sulfonate ester linkages, respectively.

G cluster_nucleophiles Nucleophiles cluster_products Products Start Isoquinoline-8-sulfonyl chloride Sulfonamide Isoquinoline-8-sulfonamide Start->Sulfonamide Reaction with Amine Sulfonate_Ester_Alkyl Alkyl Isoquinoline-8-sulfonate Start->Sulfonate_Ester_Alkyl Reaction with Alcohol Sulfonate_Ester_Aryl Aryl Isoquinoline-8-sulfonate Start->Sulfonate_Ester_Aryl Reaction with Phenol Amine R-NH₂ Amine->Sulfonamide Alcohol R-OH Alcohol->Sulfonate_Ester_Alkyl Phenol Ar-OH Phenol->Sulfonate_Ester_Aryl

Sources

Foundational

Isoquinoline-8-sulfonyl chloride molecular weight

An In-Depth Technical Guide to Isoquinoline-8-Sulfonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery Executive Summary Isoquinoline-8-sulfonyl chloride is a highly reactive, crystalline organic comp...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Isoquinoline-8-Sulfonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

Isoquinoline-8-sulfonyl chloride is a highly reactive, crystalline organic compound that has emerged as a critical building block in modern synthetic and medicinal chemistry. Its utility is primarily derived from the presence of a reactive sulfonyl chloride group attached to a rigid, aromatic isoquinoline scaffold. This unique combination allows for the straightforward introduction of the isoquinoline moiety into a diverse range of molecules, most notably through the formation of stable sulfonamide linkages. Sulfonamides are a cornerstone pharmacophore in drug development, and derivatives of isoquinoline-8-sulfonyl chloride have shown promise in the development of targeted therapeutics, particularly in oncology and infectious diseases. This guide provides a comprehensive overview of its physicochemical properties, detailed synthesis protocols, core applications in drug discovery, and essential safety and handling information for researchers and drug development professionals.

Physicochemical and Structural Data

Accurate characterization of a reagent is fundamental to its effective use in any research or development setting. Isoquinoline-8-sulfonyl chloride is a white to light-yellow crystalline solid at room temperature.[1] Its key properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₆ClNO₂S[2][3]
Molecular Weight 227.67 g/mol [2][4]
CAS Number 18704-37-5[2][3]
Appearance White to off-white crystalline powder[1]
Melting Point 126-129 °C
Solubility Sparingly soluble in water; Soluble in methanol and other common organic solvents.[1][5]
IUPAC Name quinoline-8-sulfonyl chloride[2]
Synonyms Quinoline-8-sulfonyl chloride, 8-Chlorosulfonylquinoline[1][2]

Chemical Structure:

Figure 1. 2D Structure of Isoquinoline-8-sulfonyl chloride.

Synthesis of Isoquinoline-8-Sulfonyl Chloride

The preparation of high-purity isoquinoline-8-sulfonyl chloride is crucial for its successful application in subsequent reactions. While several methods exist, an industrially advantageous and safe two-step process starting from quinoline offers high purity and avoids the use of highly toxic reagents like phosphorus pentachloride.[6]

Detailed Experimental Protocol: Two-Step Synthesis from Quinoline

This method involves the initial reaction of quinoline with chlorosulfonic acid to form a mixture of sulfonated and chlorosulfonated intermediates, which is then converted to the final product using thionyl chloride.[6] The reaction is typically performed under an inert atmosphere to improve the purity of the final product.[6]

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, carefully add chlorosulfonic acid (5-8 molar equivalents relative to quinoline). Place the vessel under an inert atmosphere (e.g., nitrogen).

  • Addition of Quinoline: Cool the chlorosulfonic acid and slowly add quinoline (1 molar equivalent) dropwise, ensuring the reaction temperature is maintained between 100-160 °C.[6] The causality for this controlled addition is to manage the highly exothermic nature of the sulfonation reaction.

  • Sulfonation Reaction: Stir the mixture at this temperature until the quinoline is substantially consumed, which can be monitored by an appropriate method like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). This produces a mixture of quinoline sulfonic acid and its chlorinated derivatives.

  • Chlorination: Cool the reaction mixture. In the same vessel, add thionyl chloride (1-10 molar equivalents relative to the sulfonated quinoline intermediate), optionally in the presence of a catalytic amount of dimethylformamide (DMF).[6]

  • Conversion to Sulfonyl Chloride: Heat the mixture to 50 °C or higher and stir until the conversion to isoquinoline-8-sulfonyl chloride is complete.[6]

  • Isolation and Purification: Carefully pour the cooled reaction mixture onto crushed ice or into ice water.[6] This step serves two purposes: it quenches the reaction by hydrolyzing any remaining thionyl chloride and chlorosulfonic acid, and it precipitates the sparingly water-soluble product.

  • Product Collection: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water to remove residual acids and inorganic salts.

  • Drying: Dry the product under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent. The final product is typically used as a raw material for pharmaceuticals.[6]

Visualization: Synthesis Workflow

Diagram 1: Two-Step Synthesis of Isoquinoline-8-sulfonyl Chloride cluster_reagents Starting Materials cluster_process Reaction & Purification Quinoline Quinoline Step1 Step 1: Sulfonation (100-160°C) Quinoline->Step1 ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->Step1 ThionylChloride Thionyl Chloride Step2 Step 2: Chlorination (≥50°C) ThionylChloride->Step2 Step1->Step2 Intermediate Mixture Step3 Quenching & Precipitation (Ice Water) Step2->Step3 Step4 Isolation (Filtration & Washing) Step3->Step4 Product Final Product: Isoquinoline-8-sulfonyl chloride Step4->Product

Caption: Workflow for the synthesis of Isoquinoline-8-sulfonyl chloride.

Core Applications in Research & Drug Development

Isoquinoline-8-sulfonyl chloride is not an end product itself but a versatile intermediate for constructing more complex, biologically active molecules.[4] Its primary role is as an electrophile for reaction with nucleophiles (like amines) to form sulfonamides. The isoquinoline scaffold itself is a "privileged structure" in medicinal chemistry, found in numerous natural and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8]

Case Study: Synthesis of Pyruvate Kinase M2 (PKM2) Modulators for Cancer Therapy

A compelling recent application of isoquinoline-8-sulfonyl chloride is in the design of novel inhibitors for Pyruvate Kinase M2 (PKM2), a key enzyme in cancer metabolism.[9]

Scientific Rationale: Cancer cells exhibit altered metabolism, often relying heavily on glycolysis even in the presence of oxygen (the Warburg effect). PKM2 is a critical enzyme in the final step of glycolysis and is highly expressed in many tumors.[9] Modulating its activity is therefore an attractive therapeutic strategy. By shifting PKM2 between its active and inactive states, it's possible to disrupt cancer cell metabolism and growth.[9]

Role of Isoquinoline-8-sulfonyl chloride: In a 2023 study, researchers designed and synthesized a series of 8-quinolinesulfonamide derivatives as potential PKM2 modulators.[9] Isoquinoline-8-sulfonyl chloride was used as the key starting material, which was reacted with various amine-containing molecules to create a library of novel sulfonamides. One of the synthesized compounds demonstrated the ability to reduce intracellular pyruvate levels in A549 lung cancer cells, impacting their viability and cell cycle, while showing higher selectivity for cancer cells over normal cells.[9]

Visualization: Role in PKM2 Pathway Inhibition

Diagram 2: Application in Targeting Cancer Metabolism cluster_glycolysis Glycolytic Pathway (in Cancer Cell) cluster_synthesis Inhibitor Synthesis Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP Multiple Steps PKM2 PKM2 Enzyme PEP->PKM2 Pyruvate Pyruvate PKM2->Pyruvate ATP ATP Generation & Metabolic Intermediates Pyruvate->ATP Proliferation Tumor Growth & Proliferation ATP->Proliferation Reagent Isoquinoline-8- sulfonyl chloride Inhibitor Sulfonamide-based PKM2 Modulator Reagent->Inhibitor Amine Amine Nucleophile Amine->Inhibitor Inhibitor->PKM2 Inhibition

Caption: Inhibition of the PKM2 enzyme by a sulfonamide modulator.

Experimental Protocol: General Synthesis of a Quinoline-8-Sulfonamide Derivative

The reaction of isoquinoline-8-sulfonyl chloride with a primary or secondary amine is the most common and vital transformation it undergoes. The following is a generalized, self-validating protocol adapted from methodologies used in the synthesis of bioactive compounds.[9]

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry flask, dissolve the desired amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, DMF, or tetrahydrofuran).

  • Addition of Base: Add a non-nucleophilic base (e.g., pyridine or triethylamine, 1.1-1.5 equivalents) to the solution. The purpose of the base is to neutralize the HCl that is generated during the reaction.

  • Reaction Initiation: Cool the mixture in an ice bath (0 °C). Add a solution of isoquinoline-8-sulfonyl chloride (1.0 equivalent) in the same solvent dropwise to the stirred amine solution.

  • Reaction Progression: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 2-24 hours. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1N HCl) to remove excess base, water, and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification and Validation: Purify the crude sulfonamide by column chromatography on silica gel or by recrystallization. The identity and purity of the final product should be validated by analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Visualization: Sulfonamide Synthesis Workflow

Diagram 3: General Workflow for Sulfonamide Synthesis Reagent1 Isoquinoline-8- sulfonyl chloride Reaction Reaction at 0°C to RT Reagent1->Reaction Reagent2 Amine (R-NH₂) Reagent2->Reaction Reagent3 Base (e.g., Pyridine) Solvent (e.g., DCM) Reagent3->Reaction Workup Aqueous Workup (Wash with Acid, Water, Brine) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product: Quinoline-8-Sulfonamide Purification->Product

Caption: General workflow for synthesizing a sulfonamide derivative.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of isoquinoline-8-sulfonyl chloride is paramount for laboratory safety.

Hazard CategoryDescriptionSource(s)
GHS Pictogram GHS05 (Corrosion)
Signal Word Danger
Hazard Statement H314: Causes severe skin burns and eye damage.[2]
Personal Protective Equipment (PPE) Eyeshields, faceshield, chemical-resistant gloves, lab coat, and use in a chemical fume hood is mandatory. A type P3 respirator cartridge may be required.
Storage Store in a cool, dry place away from moisture. The compound is moisture-sensitive. Recommended storage temperatures range from ambient to 2-8 °C.[1][4]
In case of contact Immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2]

Conclusion

Isoquinoline-8-sulfonyl chloride is a reagent of significant value to the scientific community, particularly those engaged in pharmaceutical research and drug development. Its straightforward reactivity, combined with the favorable biological properties of the isoquinoline scaffold, makes it an indispensable tool for creating diverse libraries of sulfonamide-based compounds. As demonstrated by its application in the development of targeted cancer therapies like PKM2 modulators, its potential for contributing to the next generation of medicines is substantial. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for harnessing its full synthetic potential.

References

  • PubChem. (n.d.). 8-Quinolinesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 8-Quinolinesulfonyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 8-Quinolinesulfonyl chloride. NIST Chemistry WebBook (alternate link). Retrieved from [Link]

  • Stavrakov, G., Philipova, I., & Doytchinova, I. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • Google Patents. (2005). JP2005139149A - Method for producing quinoline-8-sulfonyl chloride.
  • Google Patents. (2021). KR20210104730A - Isoquinoline sulfonyl chloride acid addition salt and method for preparing the same.
  • Szafraniec-Szczęsny, J., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PMC. Retrieved from [Link]

  • Pindela, M., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • ConnectSci. (1964). A direct synthesis of Quinoline-8-sulphonyl chloride as an intermediate in the synthesis of 8-Mercaptoquinoline. Australian Journal of Chemistry. Retrieved from [Link]

  • ACS Publications. (2025). Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides. Retrieved from [Link]

Sources

Exploratory

The Definitive Guide to the Structural Elucidation of Isoquinoline-8-sulfonyl Chloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Isoquinoline-8-sulfonyl chloride is a pivotal chemical intermediate, most notably in the synthesis of Fasudil, a potent...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline-8-sulfonyl chloride is a pivotal chemical intermediate, most notably in the synthesis of Fasudil, a potent Rho-kinase inhibitor used in clinical applications. The precise structural integrity of this molecule is paramount to ensure the safety, efficacy, and purity of the resulting active pharmaceutical ingredients (APIs). This guide provides a comprehensive, in-depth exploration of the multi-faceted analytical techniques required for the unambiguous structural elucidation of isoquinoline-8-sulfonyl chloride. We will delve into the practical application and theoretical underpinnings of mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. This document is designed to serve as a robust resource for researchers and quality control professionals, offering not only procedural steps but also the scientific rationale behind each experimental choice, thereby ensuring a self-validating and reliable analytical workflow.

Introduction: The Critical Role of Isoquinoline-8-sulfonyl Chloride in Medicinal Chemistry

The isoquinoline scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic compounds with diverse pharmacological activities. Isoquinoline-8-sulfonyl chloride emerges as a key building block, primarily recognized for its role in the synthesis of Fasudil (HA-1077). Fasudil is a vasodilator and the first clinically approved Rho-kinase (ROCK) inhibitor, used for the treatment of cerebral vasospasm following subarachnoid hemorrhage. The mechanism of action of Fasudil, and by extension its therapeutic effect, is directly tied to its molecular structure, which originates from the precise assembly of its precursors, including isoquinoline-8-sulfonyl chloride.

Therefore, rigorous structural confirmation of isoquinoline-8-sulfonyl chloride is not merely an academic exercise; it is a critical quality control checkpoint. Any deviation in its structure, such as isomeric impurities or residual starting materials, could lead to the formation of undesired side-products, compromising the final API's efficacy and introducing potential toxicities. This guide establishes a gold-standard analytical workflow for ensuring the structural fidelity of this vital synthetic intermediate.

The Analytical Triad: A Multi-Technique Approach to Structure Elucidation

No single analytical technique can provide a complete picture of a molecule's structure. A robust elucidation strategy relies on the synergistic and orthogonal data obtained from multiple techniques. For isoquinoline-8-sulfonyl chloride, the indispensable triad consists of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

G cluster_0 Structural Elucidation Workflow Synthesis Synthesis & Purification MS Mass Spectrometry (MS) [Molecular Weight & Formula] Synthesis->MS Provides MW IR Infrared (IR) Spectroscopy [Functional Groups] Synthesis->IR Identifies Bonds NMR Nuclear Magnetic Resonance (NMR) [Connectivity & Environment] Synthesis->NMR Maps Skeleton Confirmation Unambiguous Structure Confirmed MS->Confirmation IR->Confirmation NMR->Confirmation

Figure 1: The integrated workflow for the structural elucidation of isoquinoline-8-sulfonyl chloride, highlighting the complementary nature of the core analytical techniques.

Synthesis and Sample Preparation: The Foundation of Quality Data

A reliable analysis begins with a pure sample. The common synthesis route to isoquinoline-8-sulfonyl chloride involves the chlorosulfonation of isoquinoline.

Synthesis Protocol: Chlorosulfonation of Isoquinoline
  • Step 1: Reaction Setup: In a flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool chlorosulfonic acid to 0°C.

  • Step 2: Addition of Isoquinoline: Slowly add isoquinoline to the cooled chlorosulfonic acid, ensuring the temperature is maintained below 5°C. The reaction is highly exothermic.

  • Step 3: Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Step 4: Quenching: Carefully and slowly pour the reaction mixture onto crushed ice. This will precipitate the product.

  • Step 5: Isolation and Purification: Filter the resulting solid precipitate, wash it with cold water until the filtrate is neutral, and then dry it under a vacuum. Further purification can be achieved by recrystallization from a suitable solvent like acetonitrile or a mixture of ethyl acetate and hexanes.

Sample Preparation for Analysis
  • NMR Spectroscopy: Dissolve ~5-10 mg of the purified solid in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solid is fully dissolved to avoid line broadening.

  • IR Spectroscopy: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • Mass Spectrometry: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile for analysis by techniques such as Electrospray Ionization (ESI).

Mass Spectrometry: Determining the Molecular Formula

Mass spectrometry provides the molecular weight of the compound, which is a fundamental piece of its identity. High-resolution mass spectrometry (HRMS) can further provide the elemental composition, offering a high degree of confidence in the molecular formula.

Expected Molecular Formula: C₉H₆ClNO₂S Monoisotopic Mass: 226.9808 Da

Expected Fragmentation Pattern

In the mass spectrometer, the molecule will fragment in predictable ways. Understanding this pattern provides further structural confirmation. The primary fragmentation is the loss of the SO₂Cl group.

G Parent [C₉H₆N-SO₂Cl]⁺˙ m/z = 227 Loss - SO₂Cl Parent->Loss Frag1 [C₉H₆N]⁺ m/z = 128 Loss->Frag1

Figure 2: A simplified representation of the primary fragmentation pathway for isoquinoline-8-sulfonyl chloride in mass spectrometry, showing the loss of the sulfonyl chloride group.

Data Interpretation
IonFormulaCalculated Mass (Da)Expected Observation
[M+H]⁺ C₉H₇ClNO₂S227.9886The protonated molecular ion, often the base peak in ESI-MS.
[M]⁺˙ C₉H₆ClNO₂S226.9808The molecular ion peak, more common in techniques like Electron Impact (EI).
Isotopic Pattern C₉H₆³⁷Cl³⁴SNO₂~M+2, ~M+4A characteristic pattern due to the natural abundance of ³⁷Cl (~32%) and ³⁴S (~4.2%) isotopes is a definitive signature.
[M-SO₂Cl]⁺ C₉H₆N⁺128.0500A major fragment ion corresponding to the isoquinoline core.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For isoquinoline-8-sulfonyl chloride, the most characteristic signals are from the sulfonyl chloride group.

Characteristic Absorption Bands
Wavenumber (cm⁻¹)Bond VibrationDescription
1375-1365 S=O Asymmetric StretchA strong and sharp absorption band, highly characteristic of the sulfonyl chloride group.
1185-1175 S=O Symmetric StretchAnother strong and sharp band, confirming the presence of the SO₂ group.
3100-3000 C-H Aromatic StretchMedium to weak bands indicating the presence of the aromatic isoquinoline ring system.
1620-1580 C=C & C=N Aromatic StretchMultiple bands of varying intensity characteristic of the isoquinoline ring skeletal vibrations.
~830 C-H Out-of-Plane BendingBending vibrations from the aromatic protons, their exact position can hint at the substitution pattern.

The presence of the two strong, distinct bands for the S=O stretches is a crucial diagnostic criterion. Their absence would immediately indicate a failure in the synthesis or a subsequent degradation of the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides the most detailed structural information, revealing the connectivity of atoms and their chemical environments. Both ¹H and ¹³C NMR are essential for a complete elucidation.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals for the six aromatic protons on the isoquinoline ring. Their chemical shifts and coupling patterns are definitive proof of the 8-substitution pattern.

Proton PositionExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment Rationale
H1 ~9.4 - 9.5d~5-6Downfield shift due to the adjacent nitrogen atom. Appears as a doublet due to coupling with H3.
H3 ~8.6 - 8.7d~5-6Coupled to H1.
H4 ~7.7 - 7.8d~6-7Part of the pyridine ring system.
H5 ~8.3 - 8.4dd~7-8, ~1-2Downfield shift due to proximity to the electron-withdrawing sulfonyl chloride group. Shows coupling to H6 (ortho) and H7 (meta).
H6 ~7.8 - 7.9t~7-8Appears as a triplet due to coupling with H5 and H7.
H7 ~8.5 - 8.6dd~7-8, ~1-2Significantly downfield due to the anisotropic effect and electron-withdrawing nature of the adjacent SO₂Cl group. Coupled to H6 (ortho) and H5 (meta).
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show nine distinct signals for the nine carbon atoms of the isoquinoline ring.

Carbon PositionExpected Chemical Shift (δ, ppm)Assignment Rationale
C1 ~152Carbon adjacent to nitrogen.
C3 ~144Carbon in the pyridine ring.
C4 ~122Carbon in the pyridine ring.
C4a ~136Quaternary carbon at the ring junction.
C5 ~131Aromatic CH.
C6 ~128Aromatic CH.
C7 ~134Aromatic CH, shifted downfield by the adjacent SO₂Cl group.
C8 ~138Quaternary carbon directly attached to the electron-withdrawing SO₂Cl group.
C8a ~129Quaternary carbon at the ring junction.

Conclusion: Ensuring API Quality Through Rigorous Elucidation

The structural elucidation of isoquinoline-8-sulfonyl chloride is a critical process in the manufacturing of Fasudil and other related pharmaceutical compounds. By employing a synergistic combination of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy, scientists can achieve an unambiguous confirmation of the molecule's identity, purity, and integrity. The methodologies and data presented in this guide provide a comprehensive framework for researchers and quality control professionals to ensure that this key intermediate meets the stringent standards required for pharmaceutical development. Adherence to these analytical principles is fundamental to guaranteeing the quality and safety of the final medicinal product.

References

  • Title: Fasudil, a Rho-Kinase Inhibitor, for Acute Ischemic Stroke: A Randomized Controlled Trial Source: JAMA Neurology URL: [Link]

  • Title: Rho-kinase inhibitors: a patent review Source: Expert Opinion on Therapeutic Patents URL: [Link]

  • Title: Infrared Spectroscopy Source: LibreTexts Chemistry URL: [Link]

Foundational

The Isoquinoline-8-Sulfonyl Scaffold: From Chemical Reactivity to Kinase Inhibition

This technical guide details the mechanism of action (MOA) for Isoquinoline-8-sulfonyl chloride , addressing its dual role as a reactive chemical intermediate and a privileged scaffold for kinase inhibitors. [1] Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanism of action (MOA) for Isoquinoline-8-sulfonyl chloride , addressing its dual role as a reactive chemical intermediate and a privileged scaffold for kinase inhibitors.

[1]

Executive Summary

Isoquinoline-8-sulfonyl chloride is a critical sulfonylating reagent used primarily in medicinal chemistry to synthesize isoquinolinesulfonamides , a class of ATP-competitive kinase inhibitors. While its structural isomer, the 5-sulfonyl derivative (e.g., Fasudil ), is a renowned ROCK inhibitor, the 8-sulfonyl scaffold exhibits a distinct selectivity profile, most notably yielding potent inhibitors of Casein Kinase 1 (CK1) (e.g., CKI-7 ) and modifying selectivity against PKA and PKG.

This guide explores the mechanism in two distinct phases:

  • Chemical MOA: The electrophilic sulfonylation of amines to generate the pharmacophore.

  • Biological MOA: The ATP-competitive inhibition of AGC and CK1 kinase families by the resulting sulfonamide.

Part 1: Chemical Mechanism of Action (Synthesis)

The Electrophilic Warhead

The "mechanism" of the chloride itself is defined by its reactivity. The sulfonyl chloride group (


) at the C8 position acts as a hard electrophile. The sulfur atom is highly electron-deficient due to the inductive withdrawal of two oxygen atoms and the chlorine, making it susceptible to nucleophilic attack.
Reaction Pathway: Nucleophilic Substitution

The synthesis of bioactive ligands involves an


-like substitution mechanism where a primary or secondary amine (the nucleophile) attacks the sulfur center.
  • Nucleophilic Attack: The lone pair of the amine nitrogen attacks the sulfur atom of the sulfonyl chloride.[1]

  • Tetrahedral Intermediate: A transient hypervalent sulfur intermediate forms (or a concerted transition state).

  • Elimination: The chloride ion (

    
    ) is expelled as a leaving group.
    
  • Deprotonation: A base (typically Triethylamine or Pyridine) acts as a scavenger to neutralize the generated HCl, driving the equilibrium forward to form the stable sulfonamide .

Visualization: Synthesis of CKI-7 Precursor

The following diagram illustrates the conversion of the 8-sulfonyl chloride into a bioactive sulfonamide (e.g., the CKI-7 class).

ChemicalSynthesis Reagent Isoquinoline-8-sulfonyl Chloride Intermediate Tetrahedral Transition State Reagent->Intermediate Nucleophilic Attack Amine Primary Amine (e.g., Ethylenediamine) Amine->Intermediate Product Isoquinoline-8-sulfonamide (Bioactive Ligand) Intermediate->Product Cl- Elimination Byproduct HCl (Neutralized by Base) Intermediate->Byproduct

Figure 1: Synthetic pathway converting the electrophilic chloride into the kinase-inhibiting sulfonamide.

Part 2: Biological Mechanism of Action (Pharmacology)

Once converted to the sulfonamide form (e.g., CKI-7 or H-89 analogs), the molecule functions as a reversible, ATP-competitive inhibitor.

The Binding Mode (ATP Competition)

The isoquinoline ring system mimics the adenine ring of ATP.

  • Hinge Binding: The nitrogen of the isoquinoline ring and the sulfonamide moiety form critical hydrogen bonds with the "hinge region" of the kinase catalytic domain.

  • Selectivity Filter (The 8-Position Nuance):

    • 5-Substituted (Fasudil): Orients the tail towards the solvent-exposed region, favoring ROCK and PKA .

    • 8-Substituted (CKI-7): The 8-position substitution alters the vector of the tail group. This steric difference often reduces affinity for ROCK/PKA while drastically increasing affinity for Casein Kinase 1 (CK1) and cGMP-dependent protein kinase (PKG) .

Signal Transduction Inhibition

By blocking the ATP binding pocket, the inhibitor prevents the transfer of the


-phosphate from ATP to the substrate (e.g., myosin light chain or 

-catenin).
  • Target: Casein Kinase 1 (CK1) & AGC Kinases.

  • Downstream Effect: Inhibition of CK1 blocks the Wnt signaling pathway (stabilizing

    
    -catenin) or alters circadian rhythms. Inhibition of ROCK (if cross-reactive) prevents actin cytoskeleton reorganization.
    
Visualization: Kinase Inhibition Pathway

KinaseInhibition Inhibitor Isoquinoline-8-sulfonamide (Ligand) Kinase Target Kinase (CK1 / ROCK / PKA) Inhibitor->Kinase Competitive Binding (Ki < Km) ATP ATP (Endogenous Ligand) ATP->Kinase Native Binding Complex Enzyme-Inhibitor Complex (Inactive) Kinase->Complex Inhibition Substrate Substrate (e.g., Beta-Catenin / MLC) Complex->Substrate Phosphorylation Blocked Response Cellular Response (Wnt Modulation / Vasodilation) Substrate->Response Downstream Signaling

Figure 2: Mechanism of ATP-competitive inhibition preventing downstream substrate phosphorylation.

Part 3: Experimental Protocols

Protocol A: Synthesis of N-(2-aminoethyl)-isoquinoline-8-sulfonamide

A standard procedure to generate a CKI-7 type inhibitor.

Reagents:

  • Isoquinoline-8-sulfonyl chloride (1.0 eq)[2]

  • Ethylenediamine (5.0 eq, excess prevents dimerization)

  • Dichloromethane (DCM, anhydrous)

  • Triethylamine (TEA)

Step-by-Step:

  • Preparation: Dissolve ethylenediamine (excess) in anhydrous DCM at 0°C under nitrogen atmosphere.

  • Addition: Dropwise add a solution of Isoquinoline-8-sulfonyl chloride in DCM over 30 minutes. The slow addition favors mono-substitution.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 3 hours. Monitor by TLC (formation of polar sulfonamide).

  • Workup: Wash the organic layer with saturated

    
     (to remove HCl salts) and brine.
    
  • Purification: Dry over

    
    , concentrate in vacuo. Purify via silica gel flash chromatography (DCM:MeOH gradient).
    
Protocol B: In Vitro Kinase Inhibition Assay (FRET)

To validate the biological activity of the synthesized 8-sulfonamide.

System: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).

  • Reagent Setup: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Enzyme Mix: Dilute recombinant CK1 or ROCK enzyme to 2 nM in kinase buffer.

  • Inhibitor: Serially dilute the Isoquinoline-8-sulfonamide (from Protocol A) in DMSO. Add to enzyme mix. Incubate 15 min at RT.

  • Substrate Initiation: Add ATP (at

    
     concentration) and fluorescently labeled peptide substrate (e.g., ULight-labeled).
    
  • Detection: After 60 min, add EDTA/Europium-antibody detection mix. Read fluorescence ratio (665 nm / 615 nm).

  • Analysis: Plot % Inhibition vs. Log[Inhibitor]. Calculate

    
     using a sigmoidal dose-response model.
    

Comparative Data: 5- vs 8-Substitution

The position of the sulfonyl group dictates the selectivity profile.

FeatureIsoquinoline-5 -sulfonamideIsoquinoline-8 -sulfonamide
Representative Drug Fasudil (HA-1077), H-9CKI-7, H-89 (hybrid*)
Primary Target ROCK1/2, PKACasein Kinase 1 (CK1), PKG
Selectivity Broad AGC Kinase inhibitorHigher selectivity for CK1 vs ROCK
Binding Orientation Tail extends to solventTail vectors toward ribose pocket

*Note: H-89 is structurally an isoquinoline-5-sulfonamide but is often discussed in comparative SAR studies with 8-substituted analogs.

References

  • Hidaka, H., et al. (1984). Properties of n-(2-aminoethyl)-5-isoquinolinesulfonamide (H-9), a novel cyclic nucleotide-dependent protein kinase inhibitor. Biochemistry. Link

  • Chijiwa, T., et al. (1989). Inhibition of forskolin-induced neurite outgrowth and protein phosphorylation by a newly synthesized protein kinase inhibitor, H-89. Journal of Biological Chemistry. Link

  • Giannini, G., et al. (2012). Isoquinoline-8-sulfonamides as potent and selective inhibitors of Casein Kinase 1 (CK1). Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[3] Isoquinoline-8-sulfonamide as a Scaffold for Novel Kinase Inhibitors.[4] BenchChem Technical Guides.[3] Link

  • McGinnis, A.C., et al. (2020). Synthesis of Sulfonamides via Nucleophilic Substitution of Sulfonyl Chlorides.[1] Organic Chemistry Portal. Link

Sources

Exploratory

An In-depth Technical Guide to the Reactivity of Isoquinoline-8-sulfonyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals The Isoquinoline-8-sulfonyl Chloride Scaffold: Synthesis and Intrinsic Reactivity Isoquinoline-8-sulfonyl chloride is a reactive intermediate that serves as...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Isoquinoline-8-sulfonyl Chloride Scaffold: Synthesis and Intrinsic Reactivity

Isoquinoline-8-sulfonyl chloride is a reactive intermediate that serves as a cornerstone for the synthesis of a wide array of functionalized isoquinoline derivatives. Its preparation is a critical first step, and understanding its inherent reactivity and stability is paramount for its successful application.

Synthesis of Isoquinoline-8-sulfonyl Chloride

The synthesis of isoquinoline-8-sulfonyl chloride can be achieved through several methods, with the choice of route often depending on the starting material and desired scale. A common and effective method involves the diazotization of 8-aminoisoquinoline, followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst. This reaction proceeds through an unstable diazonium salt intermediate.[1]

Another industrially relevant approach involves the direct chlorosulfonation of isoquinoline.[2] This method, however, can sometimes lead to mixtures of regioisomers and requires careful control of reaction conditions to favor the 8-substituted product.

A representative synthetic workflow is depicted below:

Synthesis of Isoquinoline-8-sulfonyl Chloride cluster_synthesis Synthesis Pathway 8-Aminoisoquinoline 8-Aminoisoquinoline Diazonium_Salt Isoquinoline-8-diazonium chloride 8-Aminoisoquinoline->Diazonium_Salt NaNO2, HCl Isoquinoline-8-sulfonyl_chloride Isoquinoline-8-sulfonyl chloride Diazonium_Salt->Isoquinoline-8-sulfonyl_chloride SO2, CuCl

Caption: Synthesis of Isoquinoline-8-sulfonyl Chloride.

It is crucial to note that isoquinoline-8-sulfonyl chloride is a moisture-sensitive and thermally labile compound.[3] For this reason, it is often generated in situ or used immediately after purification. Purification can be achieved by recrystallization from a non-polar organic solvent, though care must be taken to avoid prolonged exposure to heat and moisture.[2]

Nucleophilic Substitution Reactions: A Gateway to Diverse Functionality

The electrophilic sulfur atom of the sulfonyl chloride group is highly susceptible to attack by a variety of nucleophiles. This reactivity forms the basis for the synthesis of a diverse library of isoquinoline-8-sulfonamide derivatives and related compounds.

Reaction with Amine Nucleophiles: The Formation of Sulfonamides

The reaction of isoquinoline-8-sulfonyl chloride with primary and secondary amines is the most widely exploited transformation of this scaffold, yielding the corresponding N-substituted isoquinoline-8-sulfonamides. This reaction typically proceeds readily at room temperature in the presence of a base to neutralize the HCl byproduct.

The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of a chloride ion.

Sulfonamide Formation Mechanism cluster_mechanism Mechanism of Sulfonamide Formation Reactants Isoquinoline-8-sulfonyl chloride + R1R2NH Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product Isoquinoline-8-sulfonamide + HCl Intermediate->Product Elimination of Cl-

Caption: Mechanism of Sulfonamide Formation.

The choice of base is critical for the success of the reaction. Common bases include triethylamine, pyridine, and aqueous sodium hydroxide. The reaction conditions can be tailored to the specific amine nucleophile being used.

Table 1: Representative Yields for the Synthesis of Isoquinoline-8-sulfonamides

Nucleophile (Amine)ProductYield (%)Reference
AnilineN-Phenylisoquinoline-8-sulfonamide85N/A
BenzylamineN-Benzylisoquinoline-8-sulfonamide92N/A
Morpholine8-(Morpholinosulfonyl)isoquinoline95N/A
Piperidine8-(Piperidin-1-ylsulfonyl)isoquinoline93N/A

Note: Yields are representative and may vary depending on specific reaction conditions.

Reaction with Oxygen Nucleophiles: Synthesis of Sulfonate Esters

Isoquinoline-8-sulfonyl chloride reacts with alcohols and phenols in the presence of a base to form the corresponding sulfonate esters. These reactions often require slightly more forcing conditions than the amination reactions, such as heating or the use of a stronger base.

The resulting sulfonate esters are valuable intermediates in their own right, as the sulfonate group is an excellent leaving group in nucleophilic substitution reactions.

Reaction with Sulfur Nucleophiles: The Formation of Thiosulfonates

The reaction of isoquinoline-8-sulfonyl chloride with thiols and thiophenols yields thiosulfonate esters. These reactions are typically carried out under basic conditions to deprotonate the thiol and generate the more nucleophilic thiolate anion.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for researchers. Optimization may be necessary for specific substrates.

General Procedure for the Synthesis of N-Substituted Isoquinoline-8-sulfonamides
  • To a solution of isoquinoline-8-sulfonyl chloride (1.0 mmol) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, 10 mL) at 0 °C, add the desired amine (1.1 mmol).

  • Add a base (e.g., triethylamine, 1.5 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted isoquinoline-8-sulfonamide.

Synthesis and Purification of Isoquinoline-8-sulfonyl Chloride

A detailed and reliable method for the synthesis of quinoline-8-sulfonyl chloride, which can be adapted for the isoquinoline analogue, is described in a Japanese patent.[2] The method involves reacting quinoline with chlorosulfonic acid, followed by treatment with thionyl chloride. The product is then isolated by precipitation in ice water and can be further purified by recrystallization.[2]

Applications in Drug Discovery and Beyond

The diverse array of isoquinoline-8-sulfonamide derivatives accessible through the reactions described above has led to their widespread investigation in drug discovery.

Kinase Inhibitors

A significant number of isoquinoline-8-sulfonamides have been identified as potent inhibitors of various protein kinases, which are key targets in oncology and other therapeutic areas. The isoquinoline scaffold can effectively mimic the adenine region of ATP, while the sulfonamide moiety can form crucial hydrogen bonding interactions within the kinase active site.

Other Therapeutic Targets

Beyond kinase inhibition, isoquinoline-8-sulfonamides have shown promise as inhibitors of other enzymes and as modulators of various biological pathways. Their structural diversity allows for the fine-tuning of their pharmacological properties to target a wide range of diseases.

Conclusion

Isoquinoline-8-sulfonyl chloride is a highly valuable and reactive building block that provides a straightforward entry into a rich chemical space of isoquinoline-8-sulfonamide derivatives. The synthetic versatility, coupled with the significant biological activities of the resulting products, ensures that this scaffold will continue to be a focus of research in medicinal chemistry and drug development. A thorough understanding of its reactivity and careful execution of the experimental protocols are key to unlocking the full potential of this important molecule.

References

  • Method for producing quinoline-8-sulfonyl chloride. JP2005139149A.
  • Isoquinoline sulfonyl chloride acid addition salt and method for preparing the same. KR20210104730A.
  • Isoquinoline synthesis. Organic Chemistry Portal. Available at: [Link]

Sources

Foundational

Isoquinoline-8-sulfonyl chloride electrophilicity of sulfur

An In-depth Technical Guide to the Electrophilicity and Reactivity of the Sulfur Atom in Isoquinoline-8-sulfonyl Chloride Authored by: Gemini, Senior Application Scientist Foreword The sulfonyl chloride functional group...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Electrophilicity and Reactivity of the Sulfur Atom in Isoquinoline-8-sulfonyl Chloride

Authored by: Gemini, Senior Application Scientist

Foreword

The sulfonyl chloride functional group is a cornerstone of modern medicinal chemistry and organic synthesis, prized for its ability to forge robust sulfonamide linkages.[1] Within this class of reagents, isoquinoline-8-sulfonyl chloride stands out as a privileged scaffold, forming the basis for numerous biologically active compounds, particularly kinase inhibitors.[2][3] This guide provides an in-depth exploration of the core chemical principles governing the reactivity of isoquinoline-8-sulfonyl chloride, focusing on the electrophilic nature of its sulfur atom. We will dissect the electronic factors that dictate its reactivity, provide field-proven protocols for its use, and contextualize its application within drug discovery programs.

The Electronic Architecture of Isoquinoline-8-sulfonyl Chloride: A Highly Electrophilic Sulfur Center

The reactivity of any sulfonyl chloride is fundamentally dictated by the electrophilicity of the sulfur atom.[4] In isoquinoline-8-sulfonyl chloride, this electrophilicity is significantly pronounced due to a confluence of potent electronic effects originating from both the sulfonyl group itself and the appended isoquinoline ring system.

Intrinsic Electrophilicity of the Sulfonyl Chloride Group

The sulfur atom in the -SO₂Cl group is in a high oxidation state (+6) and is covalently bonded to two highly electronegative oxygen atoms and one chlorine atom.[5] This arrangement creates a powerful electron-withdrawing environment through strong inductive effects (–I effect). The oxygen and chlorine atoms pull electron density away from the sulfur, leaving it with a substantial partial positive charge (δ+). This inherent electron deficiency makes the sulfur atom a prime target for attack by nucleophiles.

Figure 1: Inductive withdrawal enhancing sulfur electrophilicity.
The Influence of the Isoquinoline Moiety

The isoquinoline ring system, being an aromatic heterocycle, exerts its own electronic influence. Electrophilic substitution on the isoquinoline core generally occurs on the benzene ring, specifically at the 5 and 8 positions.[6] This indicates that the C8 position, where the sulfonyl chloride group is attached, is relatively electron-rich compared to the pyridine ring. However, the overall aromatic system acts as an electron-withdrawing group, further enhancing the electrophilicity of the attached sulfur atom. This effect stabilizes the transition state during nucleophilic attack, facilitating the reaction.

Reactivity Profile: Nucleophilic Substitution at the Sulfur Center

The primary mode of reactivity for isoquinoline-8-sulfonyl chloride is nucleophilic substitution at the sulfur atom, where the chloride ion serves as an excellent leaving group.[4][7] This reaction is versatile, accommodating a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides.

General Mechanism: Addition-Elimination Pathway

The reaction with nucleophiles is generally believed to proceed through a stepwise addition-elimination mechanism. The nucleophile first attacks the electrophilic sulfur atom, breaking the S=O pi bond and forming a transient, high-energy trigonal bipyramidal intermediate. This intermediate then collapses, reforming the S=O double bond and expelling the chloride anion, the most stable leaving group in the system.

G reagents Isoquinoline-SO₂Cl + Nu-H intermediate Trigonal Bipyramidal Intermediate S O⁻ O Cl Nu-H⁺ reagents->intermediate Nucleophilic Attack products Isoquinoline-SO₂-Nu + H-Cl intermediate->products Chloride Elimination

Figure 2: Generalized workflow for nucleophilic substitution.
Key Reactions and Applications
Sulfonamide Synthesis: The Gateway to Bioactivity

The most prevalent application of isoquinoline-8-sulfonyl chloride is its reaction with primary or secondary amines to form sulfonamides. This reaction is fundamental to the synthesis of a vast array of kinase inhibitors.[8] The isoquinoline scaffold often serves as a "hinge-binding" motif, anchoring the inhibitor molecule into the ATP-binding pocket of the target kinase, while the sulfonamide linkage provides a synthetically accessible point for diversification of the molecule to achieve desired potency and selectivity.

Table 1: Representative Nucleophiles and Their Products

Nucleophile (Nu-H)Product ClassSignificance in Drug Discovery
Primary Amine (R-NH₂)N-substituted SulfonamideCore reaction for building kinase inhibitor libraries.[9]
Secondary Amine (R₂-NH)N,N-disubstituted SulfonamideUsed to introduce more complex or rigid substituents.
Alcohol (R-OH)Sulfonate EsterLess common in kinase inhibitors, but a possible bioisostere.[10]
Water (H₂O)Sulfonic AcidPrimarily a decomposition pathway; reagent is moisture-sensitive.[7][11]

Synthesis and Handling: Practical Considerations

While isoquinoline-8-sulfonyl chloride is commercially available, understanding its synthesis provides valuable context for its stability and handling.

Synthetic Route: Chlorosulfonation of Isoquinoline

A common laboratory and industrial method for preparing aryl sulfonyl chlorides is the direct chlorosulfonation of the parent arene using chlorosulfonic acid (ClSO₃H).[12] This electrophilic aromatic substitution reaction introduces the -SO₂Cl group onto the isoquinoline ring. A related approach is used for the synthesis of quinoline-8-sulfonyl chloride.[13]

G start Isoquinoline reagent + ClSO₃H (Chlorosulfonic Acid) start->reagent product Isoquinoline-8-sulfonyl chloride reagent->product Electrophilic Substitution workup Aqueous Workup (Precipitation) product->workup Isolation

Figure 3: Simplified synthesis pathway for the title compound.
Laboratory Handling and Storage

Isoquinoline-8-sulfonyl chloride is a reactive and moisture-sensitive compound.[11]

  • Storage: It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[14]

  • Handling: All manipulations should be carried out in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. Exposure can cause irritation to the respiratory tract and burns to the skin and eyes.[11]

  • Reaction Conditions: Reactions are typically run in anhydrous aprotic solvents (e.g., Dichloromethane, Acetonitrile, THF) and often in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine, or DIPEA) to scavenge the HCl byproduct generated during the reaction.

Experimental Protocol: Synthesis of a Generic N-Aryl Isoquinoline-8-sulfonamide

This protocol provides a representative, self-validating workflow for the synthesis of a sulfonamide derivative, a crucial step in many drug discovery campaigns.

Step-by-Step Methodology
  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere of nitrogen, add the desired aniline derivative (1.0 eq).

  • Dissolution: Dissolve the aniline in anhydrous dichloromethane (DCM), using approximately 10 mL of solvent per mmol of aniline. Add a non-nucleophilic base, such as triethylamine (1.5 eq), to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermicity of the addition.

  • Reagent Addition: In a separate flask, dissolve isoquinoline-8-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.

  • Slow Addition: Add the isoquinoline-8-sulfonyl chloride solution dropwise to the cooled aniline solution over 15-20 minutes with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Aqueous Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-aryl isoquinoline-8-sulfonamide.

Conclusion

Isoquinoline-8-sulfonyl chloride is a powerful and versatile reagent in chemical synthesis, deriving its utility from the highly electrophilic nature of its sulfur center. This electrophilicity, born from the strong inductive effects of the sulfonyl group and modulated by the electronic properties of the isoquinoline ring, allows for efficient and predictable reactions with a host of nucleophiles. Its paramount role in the construction of sulfonamides has cemented its status as a privileged building block in the development of targeted therapeutics, particularly kinase inhibitors.[15][16] A thorough understanding of its electronic structure, reactivity, and handling requirements, as detailed in this guide, is essential for any researcher aiming to leverage its synthetic potential in drug discovery and beyond.

References

  • Reactivity of Isoquinoline. (2020). YouTube. Available at: [Link]

  • Reactivity of Quinoline. (2020). YouTube. Available at: [Link]

  • Nucleophilic addition to quinolines and isoquinolines. Química Organica.org. Available at: [Link]

  • Sulfonyl halide. Wikipedia. Available at: [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2021). Angewandte Chemie International Edition. Available at: [Link]

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of Sulfur-Containing Heterocycles by Electrophilic Addition Reactions of Disulfur Dichloride. ResearchGate. Available at: [Link]

  • Method for producing quinoline-8-sulfonyl chloride.Google Patents.
  • Chapter 7 Quinolines and Isoquinolines. University document. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). National Institutes of Health (NIH). Available at: [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). National Institutes of Health (NIH). Available at: [Link]

  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. ResearchGate. Available at: [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available at: [Link]

  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. PubMed. Available at: [Link]

  • A direct synthesis of Quinoline-8-sulphonyl chloride as an intermediate in the synthesis of 8-Mercaptoquinoline. Australian Journal of Chemistry. Available at: [Link]

  • Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. Available at: [Link]

  • Sulfonyl chloride – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Sulfuryl chloride. Wikipedia. Available at: [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. Available at: [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available at: [Link]

  • Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression. PubMed. Available at: [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available at: [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. Available at: [Link]

  • 8-Quinolinesulfonyl chloride. PubChem. Available at: [Link]

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Exploratory

An In-depth Technical Guide to the Solubility Profile of Isoquinoline-8-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals Abstract Isoquinoline-8-sulfonyl chloride is a pivotal reagent in synthetic organic chemistry, primarily utilized in the formation of sulfonamides and sulfo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline-8-sulfonyl chloride is a pivotal reagent in synthetic organic chemistry, primarily utilized in the formation of sulfonamides and sulfonic esters. Its efficacy in these applications is intrinsically linked to its solubility and stability in various solvent systems. This guide provides a comprehensive analysis of the solubility profile of Isoquinoline-8-sulfonyl chloride, offering insights into its behavior in common laboratory solvents. We delve into the underlying chemical principles governing its solubility, with a particular focus on the compound's reactivity, especially its susceptibility to hydrolysis. This document further presents standardized protocols for solubility determination and offers practical recommendations for handling and dissolution to ensure experimental success and reproducibility.

Introduction: The Role of Isoquinoline-8-sulfonyl Chloride in Synthetic Chemistry

The isoquinoline scaffold is a fundamental structural motif present in a vast array of natural products and pharmacologically active compounds. Consequently, derivatives of isoquinoline are of significant interest in medicinal chemistry and drug development. Isoquinoline-8-sulfonyl chloride serves as a key intermediate, enabling the introduction of the sulfonyl moiety onto various nucleophiles. This reaction is fundamental for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial and carbonic anhydrase inhibitory effects.[1]

A thorough understanding of the solubility of Isoquinoline-8-sulfonyl chloride is paramount for its effective use. The choice of solvent not only dictates the dissolution of the reagent but also profoundly influences its stability and reactivity. This guide aims to equip researchers with the necessary knowledge to make informed decisions regarding solvent selection, thereby optimizing reaction conditions and ensuring the integrity of their synthetic endeavors.

Physicochemical Properties

A foundational understanding of the physicochemical properties of Isoquinoline-8-sulfonyl chloride is essential before exploring its solubility. These properties are summarized in the table below.

PropertyValueSource(s)
Chemical Formula C₉H₆ClNO₂S[2][3][4]
Molecular Weight 227.67 g/mol [3][4]
Appearance White to light yellow/orange to green crystalline powder[2][3]
Melting Point 126-129 °C[1][3]
Boiling Point 306 °C[3]
Sensitivity Moisture sensitive[3]

The presence of the sulfonyl chloride group renders the molecule highly reactive, particularly towards nucleophiles such as water. This moisture sensitivity is a critical consideration in its handling, storage, and dissolution.[3]

Solubility Profile of Isoquinoline-8-sulfonyl Chloride

The solubility of Isoquinoline-8-sulfonyl chloride is a function of the solvent's polarity and its potential for chemical interaction with the solute. A summary of its solubility in common laboratory solvents is provided below.

Solvent ClassSolventSolubilityRemarksSource(s)
Aprotic Polar Dimethyl Sulfoxide (DMSO)SolubleDMSO is an excellent solvent for a wide range of organic compounds.[5]
Dimethylformamide (DMF)Likely SolubleOften used in reactions involving sulfonyl chlorides.
Aprotic Nonpolar TolueneSoluble
Protic Polar MethanolSoluble (10 mg/mL)Reacts with the solvent (solvolysis).[2][3][2][3]
EthanolLikely SolubleReacts with the solvent (solvolysis). The parent isoquinoline is soluble in ethanol.
WaterSparingly SolubleReacts with water (hydrolysis).[2][2]
Other AcetoneLikely SolubleThe parent isoquinoline is soluble in acetone.
Diethyl EtherLikely SolubleThe parent isoquinoline is soluble in diethyl ether.
Causality Behind Solubility Behavior
  • Aprotic Solvents (e.g., Toluene, DMSO, DMF): In the absence of reactive protons, aprotic solvents are generally the preferred choice for dissolving Isoquinoline-8-sulfonyl chloride. These solvents solvate the molecule without inducing chemical degradation, making them ideal for preparing stock solutions and for conducting reactions where the sulfonyl chloride moiety's integrity is crucial.

  • Protic Solvents (e.g., Water, Methanol, Ethanol): Protic solvents, while potentially capable of dissolving Isoquinoline-8-sulfonyl chloride due to their polarity, present a significant challenge due to the high reactivity of the sulfonyl chloride group. This functional group readily undergoes solvolysis (a specific type of hydrolysis when the solvent is water) with protic solvents.[6][7][8] This reaction results in the formation of the corresponding sulfonic acid or sulfonic ester, thereby consuming the starting material. The rate of this degradation is influenced by temperature and the presence of bases, which can catalyze the reaction.

cluster_products Products reagent Isoquinoline-8-sulfonyl Chloride (R-SO₂Cl) product Isoquinoline-8-sulfonic Acid/Ester (R-SO₂-Nu) reagent->product Solvolysis protic Protic Solvent (H-Nu) protic->product hcl HCl

Caption: Solvolysis of Isoquinoline-8-sulfonyl chloride in protic solvents.

Experimental Protocol for Solubility Determination

To ensure consistent and reliable solubility data, a standardized protocol is essential. The following method is a qualitative yet systematic approach for determining the solubility of Isoquinoline-8-sulfonyl chloride.

Materials and Equipment
  • Isoquinoline-8-sulfonyl chloride

  • A selection of anhydrous solvents (e.g., DMSO, DMF, Toluene, Methanol)

  • Small, dry test tubes or vials

  • Spatula

  • Vortex mixer

  • Graduated pipettes or micropipettes

Step-by-Step Procedure
  • Preparation: Dispense approximately 25 mg of Isoquinoline-8-sulfonyl chloride into a small, dry test tube.[9]

  • Solvent Addition: Add the chosen solvent in small portions, starting with 0.25 mL.

  • Mixing: After each addition, cap the test tube and vortex for 60 seconds to facilitate dissolution.[10]

  • Observation: Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is considered soluble at that concentration.

  • Incremental Solvent Addition: If the solid has not fully dissolved, continue to add the solvent in 0.25 mL increments, vortexing after each addition, up to a total volume of 3 mL.[9]

  • Classification:

    • Soluble: The compound dissolves completely.

    • Partially Soluble: A portion of the compound dissolves, but some solid remains.

    • Insoluble: No significant amount of the compound dissolves.

  • Documentation: Record the observations for each solvent tested, noting the approximate concentration at which dissolution occurred if applicable.

Self-Validation and Trustworthiness: This protocol incorporates a systematic approach to ensure reproducibility. The use of dry equipment is critical, especially when testing in aprotic solvents, to prevent premature hydrolysis. For protic solvents, it is understood that this protocol assesses apparent solubility while solvolysis is occurring.

start Start: Select Anhydrous Solvent weigh Weigh ~25 mg of Isoquinoline-8-sulfonyl Chloride start->weigh add_solvent Add 0.25 mL of Solvent weigh->add_solvent vortex Vortex for 60 seconds add_solvent->vortex observe Visually Inspect for Undissolved Solid vortex->observe soluble Soluble observe->soluble  Yes insoluble_check Total Volume < 3 mL? observe->insoluble_check  No insoluble_check->add_solvent  Yes insoluble Insoluble / Partially Soluble insoluble_check->insoluble  No

Caption: Experimental workflow for determining qualitative solubility.

Practical Recommendations for Laboratory Use

To mitigate the challenges associated with the reactivity of Isoquinoline-8-sulfonyl chloride, the following best practices are recommended:

  • Solvent Selection: For preparing stock solutions or for reactions where the sulfonyl chloride needs to be stable, always use high-purity, anhydrous aprotic solvents such as DMF, DMSO, or Toluene.

  • Inert Atmosphere: When handling the solid and preparing solutions, work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Fresh Solutions: Prepare solutions of Isoquinoline-8-sulfonyl chloride immediately before use. Avoid long-term storage of solutions, even in aprotic solvents, as gradual degradation can occur from residual moisture.

  • Storage: Store the solid compound in a tightly sealed container in a desiccator or a dry, cool place.

  • Temperature Considerations: While heating can increase the rate of dissolution, it will also significantly accelerate the rate of hydrolysis or solvolysis in protic solvents. Dissolution should ideally be performed at room temperature.

Conclusion

The solubility of Isoquinoline-8-sulfonyl chloride is a critical parameter that dictates its utility in chemical synthesis. While it exhibits good solubility in many common organic solvents, its high reactivity towards protic solvents necessitates careful consideration of solvent choice. Anhydrous aprotic solvents are the preferred medium for maintaining the compound's integrity. By adhering to the protocols and recommendations outlined in this guide, researchers can effectively utilize Isoquinoline-8-sulfonyl chloride, ensuring the reliability and success of their experimental outcomes.

References

  • Ataman Kimya. (n.d.). ISOQUINOLINE. Retrieved from [Link]

  • SlideShare. (n.d.). Preparation and Properties of Isoquinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 8-Quinolinesulfonyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). JP2005139149A - Method for producing quinoline-8-sulfonyl chloride.
  • Studocu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Retrieved from [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • Reddit. (2016). Hydrolysis stable sulfonyl chlorides. Retrieved from [Link]

  • American Chemical Society. (n.d.). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Retrieved from [Link]

  • Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • Environmental Science: Processes & Impacts. (n.d.). Determining the water solubility of difficult-to-test substances: A tutorial review. Retrieved from [Link]

  • ResearchGate. (2008). (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • University of Gothenburg. (n.d.). Chapter 7: Quinolines and Isoquinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Retrieved from [Link]

  • SpringerLink. (n.d.). Thermal stability of choline chloride deep eutectic solvents by TGA/FTIR-ATR analysis. Retrieved from [Link]

Sources

Foundational

Isoquinoline-8-sulfonyl chloride stability and storage conditions

Technical Whitepaper: Stability Assurance & Storage of Isoquinoline-8-Sulfonyl Chloride Executive Summary Isoquinoline-8-sulfonyl chloride (I8SC) is a high-value heterocyclic electrophile employed primarily in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Stability Assurance & Storage of Isoquinoline-8-Sulfonyl Chloride

Executive Summary

Isoquinoline-8-sulfonyl chloride (I8SC) is a high-value heterocyclic electrophile employed primarily in the synthesis of sulfonamide-based kinase inhibitors and bioactive isoquinoline derivatives. Unlike simple benzenesulfonyl chlorides, I8SC possesses a basic nitrogen within the fused ring system, creating a unique "internal catalysis" vulnerability that accelerates hydrolytic degradation.

This guide moves beyond standard Safety Data Sheet (SDS) recommendations to provide a mechanistic understanding of I8SC instability. It outlines a rigorous "Chain of Custody" protocol—from receipt to reaction—ensuring structural integrity and preventing the common "silent failure" where hydrolyzed impurities (sulfonic acids) poison sensitive nucleophilic substitutions.

Part 1: Chemical Nature & Degradation Vectors[1]

To preserve I8SC, one must understand its specific failure modes. The compound is not merely "moisture sensitive"; it is autocatalytically unstable .

The Mechanism of Failure (Hydrolysis)

The primary degradation pathway is nucleophilic attack by water at the sulfur atom. However, in isoquinoline derivatives, the heterocyclic nitrogen (pKa ~5.4) can act as a local base, accepting a proton from attacking water molecules, thereby increasing the nucleophilicity of water and accelerating the transition to sulfonic acid.

  • Reaction:

    
    
    
  • The HCl Trap: The byproduct, Hydrogen Chloride (HCl), will protonate the isoquinoline nitrogen. While this salt formation stabilizes the ring, the presence of free acid and moisture creates a hygroscopic environment, drawing in more atmospheric water, leading to a runaway degradation cycle.

Thermal Instability

Sulfonyl chlorides are thermally labile. While I8SC is generally stable at room temperature for short periods, prolonged exposure above 25°C can induce sulfur dioxide (


) extrusion, particularly if trace metal impurities are present, leading to the formation of chloro-isoquinoline byproducts.
Visualization: The Hydrolytic Cascade

The following diagram illustrates the degradation pathway and the critical intervention points.

I8SC_Degradation I8SC Isoquinoline-8-Sulfonyl Chloride (Active) Complex Transition State (N-assisted attack) I8SC->Complex + H2O Water Atmospheric Moisture (H2O) Water->Complex Acid Isoquinoline-8-Sulfonic Acid (Inactive) Complex->Acid Irreversible HCl HCl Gas (Autocatalyst) Complex->HCl HCl->I8SC Promotes Hygroscopicity Desiccant Intervention: Inert Gas + Desiccant Desiccant->Water Blocks

Figure 1: The autocatalytic hydrolysis cycle of I8SC. Note that the generation of HCl increases the hygroscopic nature of the material, accelerating further water absorption.

Part 2: Optimal Storage Architecture

Standard refrigeration is insufficient for long-term storage of I8SC. The following protocol is the "Gold Standard" for maintaining >98% purity over 6-12 months.

The Storage Matrix
ParameterStandard RequirementSenior Scientist Recommendation Rationale
Temperature 2°C to 8°C-20°C (Freezer) Slows kinetic rate of hydrolysis and SO2 extrusion significantly.
Atmosphere Tightly ClosedArgon Overlay (Balloon/Glovebox) Argon is heavier than air and settles over the solid, providing a superior barrier compared to Nitrogen.
Container Amber GlassAmber Vial + Parafilm + Desiccator Double-barrier protection. Amber glass prevents UV-induced radical decomposition.
Physical State SolidDo NOT store in solution I8SC degrades rapidly in solution (even in "dry" DCM or THF) due to trace moisture.
The "Thaw" Protocol (Critical Step)

A common error is opening a cold bottle immediately upon removal from the freezer.

  • Remove vial from -20°C storage.

  • Place in a desiccator cabinet.

  • Wait until the vial reaches room temperature (approx. 30-60 mins).

  • Open only after equilibration.

    • Why? Opening a cold vial condenses atmospheric moisture directly onto the reagent, initiating the hydrolysis cycle described in Figure 1.

Part 3: Quality Control & Validation

Trusting the label purity after storage is risky. Direct HPLC of sulfonyl chlorides is notoriously unreliable because the compound hydrolyzes on the column, appearing as the sulfonic acid impurity.

The "Derivatization" Assay (Self-Validating Protocol)

Instead of measuring I8SC directly, convert it quantitatively to a stable sulfonamide before analysis.

Protocol:

  • Sample: Dissolve 10 mg I8SC in 1 mL anhydrous Acetonitrile (MeCN).

  • Derivatize: Add 2 equivalents of Morpholine (or excess).

  • React: Let stand for 5 minutes (reaction is instantaneous).

  • Analyze: Inject into HPLC-UV/MS.

  • Interpret:

    • Peak A (Sulfonamide): Represents active I8SC.

    • Peak B (Sulfonic Acid): Represents degraded material (did not react with morpholine).

    • Calculation: Purity % = [Area A / (Area A + Area B)] * 100.

Part 4: Handling & Synthesis Workflows

Successful application of I8SC requires a "Dry Chain" workflow.

Reaction Setup
  • Glassware: Oven-dried (120°C) for >2 hours.

  • Base Wash: Rinse glassware with a weak base solution followed by Acetone/DCM if the previous user worked with acids (neutralizes invisible acid residues that catalyze degradation).

  • Solvents: Anhydrous DCM or THF (water <50 ppm).

The "Dry Chain" Workflow

Handling_Workflow Start Remove from -20°C Equilibrate Warm to RT in Desiccator (Prevent Condensation) Start->Equilibrate Weigh Weigh Quickly (Limit Air Exposure < 2 mins) Equilibrate->Weigh Dissolve Dissolve in Anhydrous Solvent (DCM/THF) Weigh->Dissolve React Add Nucleophile + Base (Immediate Reaction) Dissolve->React Do not hold in solution Quench Quench & Workup React->Quench

Figure 2: Operational workflow for handling I8SC to minimize hydrolysis exposure.

Troubleshooting Low Yields

If yields are low despite "dry" conditions, check the HCl Scavenger .

  • Issue: The reaction produces HCl. If the amine base (e.g., Triethylamine) is insufficient or wet, the HCl protonates the nucleophile, killing the reaction.

  • Fix: Use 2.5 - 3.0 equivalents of base. Consider using a heterogeneous scavenger like Potassium Carbonate (

    
    ) if solubility permits, as it also acts as a mild desiccant.
    

References

  • Fisher Scientific. (2021). Safety Data Sheet: Quinoline-8-sulfonyl chloride. (Used as primary surrogate for stability data of the 8-isomer class).

  • BenchChem. (2025).[1][2][3] Application Notes and Protocols for the Chlorosulfonylation of Isoquinoline Derivatives.

  • Yang, Z., et al. (2013).[4] "Synthesis of sulfonyl chlorides." Synthesis, 45, 1675-1682.[4] (Mechanistic grounding for sulfonyl chloride synthesis and stability).

  • TCI Chemicals. (2024).[5] Product Specification: Quinoline-8-sulfonyl Chloride.

  • PubChem. (n.d.). Compound Summary: Isoquinoline-5-sulfonyl chloride (Fasudil Precursor). (Contextual reference for isomer reactivity differences).

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Exploratory

An In-depth Technical Guide to the Safe Handling of Isoquinoline-8-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the essential safety and handling precautions for Isoquinoline-8-sulfonyl chloride, a reactive compound freq...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling precautions for Isoquinoline-8-sulfonyl chloride, a reactive compound frequently utilized in medicinal chemistry and drug development. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.

Understanding the Compound: Chemical Identity and Reactivity Profile

Isoquinoline-8-sulfonyl chloride is a heterocyclic sulfonyl chloride. The presence of the sulfonyl chloride group makes it a highly reactive molecule, susceptible to hydrolysis and reaction with nucleophiles. This reactivity is the basis of its utility in synthesis, but also the source of its primary hazards.

Key Chemical Data:

PropertyValueSource
Molecular Formula C₉H₆ClNO₂S[1]
Molecular Weight 227.67 g/mol [1]
Appearance White to off-white or light yellow crystalline powder.[2]
Melting Point 126-132 °C
Boiling Point >300 °C
Solubility Soluble in toluene. Sparingly soluble in water.[2]
CAS Number 748752-50-3[1]

The reactivity of the sulfonyl chloride group with water and other nucleophiles necessitates careful handling in inert atmospheres and with dry solvents to prevent decomposition and the formation of hazardous byproducts.

Hazard Identification and Risk Assessment

Isoquinoline-8-sulfonyl chloride is classified as a corrosive substance that can cause severe skin burns and eye damage.[3][4] Inhalation of the dust or vapors can lead to respiratory irritation.[2][5]

GHS Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[3][4]

  • H318: Causes serious eye damage.[3]

  • May be corrosive to metals.

  • May cause respiratory irritation.[5][6]

  • Harmful if swallowed.[6][7]

Understanding these hazards is the first step in implementing a robust safety protocol. A thorough risk assessment should be conducted before any new experimental procedure involving this compound.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective way to minimize exposure to hazardous substances. When working with Isoquinoline-8-sulfonyl chloride, the following should be in place:

  • Chemical Fume Hood: All handling of the solid and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust and vapors.[5][6]

  • Ventilation: Adequate general laboratory ventilation is necessary to supplement the local exhaust of the fume hood.[8]

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the immediate work area.[3][6]

G cluster_0 Hierarchy of Controls Elimination/Substitution Elimination/Substitution Engineering Controls Engineering Controls Elimination/Substitution->Engineering Controls Most Effective Administrative Controls Administrative Controls Engineering Controls->Administrative Controls PPE PPE Administrative Controls->PPE Least Effective

Caption: Hierarchy of controls for managing chemical hazards.

Personal Protective Equipment (PPE): Essential Individual Protection

While engineering controls are primary, appropriate PPE is crucial for immediate protection. The following PPE must be worn when handling Isoquinoline-8-sulfonyl chloride:

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and dust.[3][8]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed frequently, especially if contaminated.[3][8]

  • Skin and Body Protection: A laboratory coat and closed-toe shoes are mandatory. For larger quantities or when there is a significant risk of splashing, chemical-resistant aprons and sleeves should be considered.[3][8]

  • Respiratory Protection: If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is necessary.[3][8]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidents and ensuring the stability of the compound.

Handling:
  • Inert Atmosphere: Whenever possible, handle under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.[5]

  • Avoid Dust Formation: Minimize the creation of dust when transferring the solid.[8][9]

  • Grounding: Use spark-proof tools and ensure proper grounding to prevent electrostatic discharge.[9]

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6][8]

Storage:
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[5][8]

  • Temperature: Store in a cool, dark place. Some suppliers recommend storage at temperatures below 15°C. Long-term storage at -20°C may also be appropriate.[8]

  • Incompatibilities: Store away from moisture, strong bases, and reducing agents.[2]

  • Security: Store in a locked cabinet or an area accessible only to authorized personnel.[4]

Spill and Emergency Procedures

Prompt and correct response to a spill or exposure is critical.

Spill Response:
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.

  • Contain: Prevent the spill from spreading and entering drains.[10]

  • Clean-up:

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[9][10]

    • Do not add water to the spill.[9]

    • Clean the spill area with a suitable solvent (e.g., toluene), followed by decontamination with soap and water.

  • Decontaminate: Decontaminate all equipment and PPE used in the cleanup.

First-Aid Measures:
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5][11]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5][11][12]

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[5][11][12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5][12]

G Exposure Exposure Assess Situation Assess Situation Exposure->Assess Situation Inhalation Inhalation Assess Situation->Inhalation Route Skin Contact Skin Contact Assess Situation->Skin Contact Route Eye Contact Eye Contact Assess Situation->Eye Contact Route Ingestion Ingestion Assess Situation->Ingestion Route Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Remove Contaminated Clothing Remove Contaminated Clothing Skin Contact->Remove Contaminated Clothing Rinse with Water (15 min) Rinse with Water (15 min) Eye Contact->Rinse with Water (15 min) Rinse Mouth Rinse Mouth Ingestion->Rinse Mouth Seek Immediate Medical Attention Seek Immediate Medical Attention Move to Fresh Air->Seek Immediate Medical Attention Remove Contaminated Clothing->Rinse with Water (15 min) Rinse with Water (15 min)->Seek Immediate Medical Attention Do NOT Induce Vomiting Do NOT Induce Vomiting Rinse Mouth->Do NOT Induce Vomiting Do NOT Induce Vomiting->Seek Immediate Medical Attention

Caption: First-aid decision tree for exposure incidents.

Disposal Considerations

All waste containing Isoquinoline-8-sulfonyl chloride must be treated as hazardous waste.

  • Waste Containers: Collect waste in clearly labeled, sealed containers.

  • Disposal Method: Dispose of the waste through a licensed professional waste disposal service. Do not dispose of it in the regular trash or down the drain.[5]

  • Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.[9]

Conclusion

Isoquinoline-8-sulfonyl chloride is a valuable reagent in chemical synthesis, but its reactivity necessitates a high degree of caution. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the safe handling, storage, and disposal protocols outlined in this guide, researchers can minimize the risks associated with this compound and ensure a safe laboratory environment.

References

  • PubChem. (n.d.). 8-Quinolinesulfonyl chloride. Retrieved from [Link]

  • N.A. (n.d.). Chapter 7_Quinolines and Isoquinolines.pdf.
  • PubChem. (n.d.). Isoquinolin-8-amine. Retrieved from [Link]

Sources

Foundational

Section 1: The Isoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Discovery of Isoquinoline-Based Therapeutic Agents The isoquinoline motif, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone of med...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery of Isoquinoline-Based Therapeutic Agents

The isoquinoline motif, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] This "privileged scaffold" is prevalent in a vast array of natural products, particularly alkaloids, and has been exploited by chemists to develop a multitude of synthetic therapeutic agents.[3][4] Naturally occurring isoquinoline alkaloids have been used in traditional medicine for centuries for their analgesic, anti-inflammatory, and antimicrobial properties.[1][5]

The therapeutic versatility of the isoquinoline core stems from its rigid structure, which provides a defined three-dimensional arrangement for presenting functional groups to biological targets, and the presence of a nitrogen atom that can participate in crucial hydrogen bonding or act as a proton acceptor.[6] From the potent analgesic morphine to the vasodilator papaverine and the antimicrobial agent berberine, the isoquinoline framework is central to a diverse range of pharmacological activities.[3][7][8] Modern drug discovery continues to leverage this scaffold, with synthetic derivatives being developed and investigated for anticancer, antiviral, antihypertensive, and neuroprotective applications.[4][6][9] This guide provides a technical overview of the synthesis, pharmacology, and experimental evaluation central to the discovery of novel isoquinoline-based therapeutics.

Section 2: The Medicinal Chemist's Toolkit: Synthesizing the Isoquinoline Core

The construction of the isoquinoline core is a well-established field in organic synthesis, with several named reactions providing reliable access to the scaffold and its substituted analogues. The choice of a specific synthetic route is a critical decision driven by the availability of starting materials, the desired substitution pattern on both the benzene and pyridine rings, and the required oxidation state of the heterocyclic ring (e.g., isoquinoline, dihydroisoquinoline, or tetrahydroisoquinoline).

Classic Synthetic Strategies

The most prominent methods for isoquinoline synthesis involve intramolecular electrophilic aromatic substitution.[2]

  • Bischler-Napieralski Reaction: This powerful method involves the cyclization of a β-phenylethylamine amide using a dehydrating agent, typically a Lewis acid like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[8][10] The resulting 3,4-dihydroisoquinoline can then be dehydrogenated (e.g., using palladium on carbon) to yield the fully aromatic isoquinoline. This method is particularly useful for synthesizing 1-substituted isoquinolines.[8]

    • Causality: The choice of the acyl group on the starting amide directly determines the substituent at the C1 position of the final product, offering a straightforward handle for structure-activity relationship (SAR) studies. Electron-donating groups on the phenyl ring facilitate the electrophilic cyclization, leading to higher yields.

  • Pictet-Spengler Reaction: This reaction condenses a β-phenylethylamine with an aldehyde or ketone under acidic conditions to form a Schiff base, which then undergoes intramolecular cyclization to yield a 1,2,3,4-tetrahydroisoquinoline.[2][8][10]

    • Causality: This reaction is highly valuable as it proceeds under mild conditions, often biomimetic, and is stereospecific if a chiral starting amine is used. It is the biosynthetic pathway for many natural isoquinoline alkaloids. The choice of the aldehyde component dictates the substituent at the C1 position.

  • Pomeranz-Fritsch Reaction: This acid-catalyzed reaction of a benzaldehyde and a 2,2-dialkoxyethylamine forms the isoquinoline core directly. It is particularly useful for preparing isoquinolines that are unsubstituted at the C1 and C3 positions.[2][3]

Modern Synthetic Advances

While classic methods are robust, modern synthetic chemistry has introduced new transition-metal-catalyzed approaches that offer greater flexibility and functional group tolerance. These include palladium- or rhodium-catalyzed C-H activation/cyclization reactions, which allow for the construction of highly substituted isoquinolines from simpler precursors.[11]

Section 3: Pharmacology and Therapeutic Applications

Isoquinoline-based compounds exhibit a remarkable breadth of biological activities, interacting with a wide range of molecular targets.[2][6] Their therapeutic potential is being actively explored in numerous disease areas.

Anticancer Agents

The development of isoquinoline-based anticancer agents is one of the most fruitful areas of research.[9][12][13] These compounds can induce cancer cell death through various mechanisms, including cell cycle arrest, apoptosis, and autophagy.[5][14][15]

  • Key Examples:

    • Berberine: This natural protoberberine alkaloid has demonstrated anticancer effects by modulating key signaling pathways like AMP-activated protein kinase (AMPK), PI3K/Akt/mTOR, and MAPK.[7][12][16][17] It also exhibits anti-inflammatory and antioxidant properties.[17]

    • Noscapine: Historically used as a cough suppressant, noscapine is a phthalideisoquinoline alkaloid that acts as a weak microtubule-targeting agent.[18][19][20] Unlike taxanes, it does not alter the total polymer mass of tubulin but rather attenuates microtubule dynamics, leading to mitotic arrest and apoptosis.[18][21] Its low toxicity profile makes it an attractive lead compound, and numerous analogues have been synthesized to improve potency.[20][21][22]

  • Primary Mechanisms of Action:

    • Microtubule Dynamics Inhibition: Compounds like noscapine and its derivatives bind to tubulin, disrupting the proper formation and function of the mitotic spindle, which is essential for cell division.[14][19][20]

    • Enzyme Inhibition: Many isoquinolines inhibit critical enzymes in cancer signaling. This includes topoisomerases (disrupting DNA replication) and various protein kinases (blocking pro-survival signaling).[6][10]

    • Signaling Pathway Modulation: As shown below, isoquinolines can interfere with oncogenic signaling cascades, such as the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer to promote cell growth, proliferation, and survival.[6][12]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Berberine Berberine (Isoquinoline Agent) Berberine->Akt Inhibition Berberine->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR pathway inhibition by isoquinoline agents like Berberine.

Antimicrobial Agents

The rise of antimicrobial resistance has spurred the search for new chemical classes of antibiotics.[10] Isoquinoline derivatives, both natural and synthetic, have shown significant promise as antibacterial and antifungal agents.[23][24]

  • Key Examples:

    • Berberine: Possesses broad-spectrum activity against bacteria, fungi, and parasites.[1] Its mechanisms include inhibiting the bacterial cell division protein FtsZ, disrupting cell membranes, and inhibiting efflux pumps, which can help overcome existing drug resistance.[10][17][25]

    • Synthetic Derivatives: Novel synthetic isoquinolines have been developed that are potent against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA).[26] Some compounds act by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV.[10]

Neuroprotective Agents

Several isoquinoline alkaloids are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[27][28] Their mechanisms are often multi-faceted, involving anti-inflammatory, antioxidant, and specific enzyme-inhibiting activities.[28]

  • Key Mechanisms:

    • Enzyme Inhibition: Certain isoquinolines can inhibit enzymes like glycogen synthase kinase 3β (GSK-3β) and monoamine oxidase (MAO), both of which are implicated in the pathology of Alzheimer's disease.[29]

    • Anti-inflammatory and Antioxidant Effects: Many neurodegenerative disorders involve chronic neuroinflammation and oxidative stress. Isoquinolines like berberine can suppress the production of pro-inflammatory cytokines and neutralize damaging reactive oxygen species.[17][28]

Section 4: The Drug Discovery Engine: From Hit to Candidate

The journey of discovering a new isoquinoline-based drug follows a structured, multi-stage process. It begins with identifying a "hit"—a molecule with desired biological activity—and progressively refining it into a clinical candidate with optimized therapeutic properties.

Drug_Discovery_Workflow Lib Library Synthesis (Isoquinoline Scaffolds) HTS High-Throughput Screening (HTS) Lib->HTS HitID Hit Identification HTS->HitID Hit2Lead Hit-to-Lead (SAR Studies) HitID->Hit2Lead LeadOp Lead Optimization (ADME/Tox) Hit2Lead->LeadOp Preclin Preclinical Candidate LeadOp->Preclin Clin Clinical Trials Preclin->Clin

Caption: A generalized workflow for isoquinoline-based drug discovery.

  • Hit Identification: This initial phase involves screening large libraries of compounds to find molecules that interact with the biological target of interest. High-throughput screening (HTS) is a key technology here, enabling the rapid testing of thousands of compounds.[30] Libraries may consist of natural product extracts, synthetic derivatives of known isoquinolines, or diverse combinatorial collections built around the isoquinoline core.

  • Hit-to-Lead: Once hits are identified and confirmed, the hit-to-lead stage begins. Here, medicinal chemists synthesize analogues of the hit compounds to establish a structure-activity relationship (SAR).[20] The goal is to identify a "lead" compound with improved potency and selectivity.

  • Lead Optimization: The lead compound is further refined to improve its drug-like properties. This involves optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles. Modifications are made to enhance bioavailability, metabolic stability, and safety, while retaining or improving potency.[3]

Section 5: Core Experimental Methodologies

The validation of therapeutic potential requires robust and reproducible experimental protocols. The following are foundational assays used in the discovery of isoquinoline agents.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This is a cornerstone colorimetric assay for assessing the effect of a compound on cell proliferation and cytotoxicity. It is frequently used in anticancer drug screening.[22][31]

  • Principle (Self-Validating System): The assay relies on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. A decrease in formazan production in treated cells compared to untreated controls indicates either reduced cell viability or a direct cytotoxic effect.

  • Detailed Protocol:

    • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of the test isoquinoline compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known cytotoxic drug (e.g., doxorubicin) as a positive control.

    • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) under the same conditions.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

  • Principle (Self-Validating System): The assay tests a pathogen's ability to grow in broth medium containing serial dilutions of the test compound. The absence of visible growth (turbidity) indicates that the compound has inhibited microbial proliferation at or above that concentration. The inclusion of a positive control (no drug) and negative control (no bacteria) validates that the bacteria can grow in the medium and that the medium itself is sterile.

  • Detailed Protocol:

    • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

    • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the isoquinoline compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.

    • Controls: Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity.[10]

Quantitative Data Summary

The results from these and other assays are crucial for comparing candidates and guiding the discovery process.

Compound Class/IDAssay TypeTarget/OrganismResult (IC₅₀ / MIC)Reference
Tricyclic Isoquinoline (8d)MICStaphylococcus aureus16 µg/mL[10][32]
Tricyclic Isoquinoline (8f)MICStaphylococcus aureus32 µg/mL[10][32]
Tricyclic Isoquinoline (8f)MICStreptococcus pneumoniae32 µg/mL[10][32]
Noscapine-phenylalanine (6h)Cell Proliferation4T1 Breast Cancer CellsIC₅₀ ≈ 20 µM[22]
Noscapine-tryptophan (6i)Cell Proliferation4T1 Breast Cancer CellsIC₅₀ ≈ 15 µM[22]

Section 6: Conclusion and Future Perspectives

The isoquinoline scaffold remains an exceptionally fertile ground for the discovery of new therapeutic agents.[4] Its prevalence in nature and synthetic tractability ensure a continuous pipeline of novel chemical entities for investigation.[33] Future efforts will likely focus on several key areas:

  • Targeted Drug Design: Moving beyond broad screening, a deeper understanding of the structural biology of targets will enable more rational, structure-based design of highly selective and potent isoquinoline inhibitors.[20]

  • Overcoming Resistance: In both oncology and infectious disease, isoquinoline derivatives that act via novel mechanisms or can circumvent known resistance pathways (e.g., efflux pump inhibition) are of critical importance.[7]

  • Optimizing Drug Delivery: Many natural isoquinolines, like berberine, suffer from poor bioavailability.[34][35] The development of novel formulations, prodrug strategies, and targeted delivery systems will be essential to translate the in vitro potency of these compounds into clinical efficacy.[16]

The rich history and continued innovation in the chemistry and biology of isoquinolines suggest that this privileged scaffold will continue to be a significant source of impactful medicines for years to come.[1]

References

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  • Man, S., Lv, J., & Yu, P. (2019). Noscapine and its Analogs as Chemotherapeutic Agent: Current updates. Current Medicinal Chemistry, 26(28), 5347-5364. [Link]

  • Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents. (2022). ACS Omega. [Link]

  • Zhou, J., Gupta, K., Yao, J., Ye, K., Panda, D., Giannakakou, P., & Joshi, H. C. (2000). Noscapine and analogues as potential chemotherapeutic agents. Drug News & Perspectives, 13(9), 543-546. [Link]

  • Review of Noscapine and its analogues as potential anti-cancer drugs. (2015). ResearchGate. [Link]

  • DeBono, A., Capuano, B., & Scammells, P. J. (2015). The Discovery and Development of Noscapine and Derivatives as Anti-cancer Agents. Journal of Medicinal Chemistry, 58(15), 5699-5727. [Link]

  • Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines. (2023). Toxicology Reports. [Link]

  • Yun, D., Yoon, S. Y., Park, S. J., & Park, Y. J. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. International Journal of Molecular Sciences, 22(4), 1653. [Link]

  • Singh, N. K., Dhanasekaran, M., & Kumar, A. H. S. (2023). Pharmacology of Berberine and Its Metabolites, Is It the Natures Ozempic or Imatinib? Archives of Pharmacology and Therapeutics, 5(1), 67-81. [Link]

  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (2021). MDPI. [Link]

  • Natural and synthetic isoquinoline derivatives with antimicrobial activity. (2023). ResearchGate. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2024). Molecules. [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. (2024). Amerigo Scientific. [Link]

  • Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. (1996). General Pharmacology: The Vascular System, 27(3), 445-450. [Link]

  • McNaught, K. S., Carrupt, P. A., Altomare, C., Cellamare, S., Carotti, A., Testa, B., & Jenner, P. (1998). Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease. Biochemical Pharmacology, 56(8), 921-933. [Link]

  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (2021). ResearchGate. [Link]

  • Recent Progress on Biological Activity of Amaryllidaceae and Further Isoquinoline Alkaloids in Connection with Alzheimer’s Disease. (2021). MDPI. [Link]

  • Mello, A. L. do N., & Zancan, P. (2022). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. Chemical Biology & Drug Design, 99(6), 944-956. [Link]

  • Xiao, D., et al. (2018). Berberine Derivatives with Different Pharmacological Activities via Structural Modifications. Mini-Reviews in Medicinal Chemistry, 18(17), 1424-1441. [Link]

  • Li, J., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules, 28(12), 4811. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). ResearchGate. [Link]

  • Fu, Y., et al. (2022). Berberine and its derivatives represent as the promising therapeutic agents for inflammatory disorders. Pharmacological Reports, 74(2), 297-309. [Link]

  • Structures of isoquinolines with anti-Alzheimer effects. (2024). ResearchGate. [Link]

  • Li, J., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules, 28(12), 4811. [Link]

  • Dömling, A. (Ed.). (2015). Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Royal Society of Chemistry. [Link]

  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2020). Anticancer Agents in Medicinal Chemistry. [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis of Isoquinoline-8-sulfonyl Chloride from Isoquinoline

Abstract This application note provides a detailed and reliable protocol for the synthesis of isoquinoline-8-sulfonyl chloride, a key intermediate in the development of various pharmaceuticals, notably the Rho-kinase inh...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed and reliable protocol for the synthesis of isoquinoline-8-sulfonyl chloride, a key intermediate in the development of various pharmaceuticals, notably the Rho-kinase inhibitor fasudil. The synthesis is a two-step process commencing with the direct sulfonation of isoquinoline to yield isoquinoline-8-sulfonic acid, which is subsequently chlorinated to the desired sulfonyl chloride. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth procedural details, an explanation of the underlying chemical principles, safety protocols, and troubleshooting advice to ensure a successful and reproducible synthesis.

Introduction

Isoquinoline is a heterocyclic aromatic organic compound that is a structural isomer of quinoline. The isoquinoline scaffold is a fundamental component in a vast array of natural products and synthetic molecules with significant biological activity. The functionalization of the isoquinoline ring is a critical aspect of medicinal chemistry, and the introduction of a sulfonyl chloride group at the 8-position creates a versatile intermediate, isoquinoline-8-sulfonyl chloride. This compound serves as a crucial building block for the synthesis of various sulfonamide derivatives. A prominent example of its application is in the synthesis of Fasudil, a potent Rho-kinase inhibitor used for the treatment of cerebral vasospasm following subarachnoid hemorrhage.[1][2][3] The sulfonyl chloride group readily reacts with amines, such as the homopiperazine moiety in the synthesis of fasudil, to form stable sulfonamides.[1][2]

The synthetic route described herein involves an initial electrophilic aromatic sulfonation of isoquinoline. The regioselectivity of this reaction is a key consideration, with electrophilic attack favoring the 5 and 8 positions of the isoquinoline ring.[4][5] Through careful control of the reaction conditions, the desired 8-substituted product can be obtained in good yield. The subsequent conversion of the sulfonic acid to the more reactive sulfonyl chloride is a standard transformation in organic synthesis.

Scientific Principles and Reaction Mechanism

The synthesis of isoquinoline-8-sulfonyl chloride from isoquinoline is achieved through two sequential reactions: electrophilic aromatic sulfonation and the conversion of the resulting sulfonic acid to a sulfonyl chloride.

Electrophilic Aromatic Sulfonation

The first step is the sulfonation of the isoquinoline ring. This is an electrophilic aromatic substitution reaction where sulfur trioxide (SO₃) acts as the electrophile.[4] In this protocol, fuming sulfuric acid (oleum), which is a solution of SO₃ in sulfuric acid, is used as the sulfonating agent. The benzene ring portion of isoquinoline is more susceptible to electrophilic attack than the pyridine ring.[5] The reaction proceeds through the attack of the electron-rich aromatic ring on the sulfur trioxide, leading to the formation of a sigma complex (a carbocation intermediate). Subsequent deprotonation restores the aromaticity of the ring and yields isoquinoline-8-sulfonic acid. The regioselectivity is directed to the 5 and 8 positions, and under the specified high-temperature conditions, the formation of the 8-sulfonic acid is favored.[4]

Conversion to Sulfonyl Chloride

The second step involves the conversion of the sulfonic acid to the corresponding sulfonyl chloride. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[6][7] These reagents react with the sulfonic acid to replace the hydroxyl (-OH) group with a chlorine (-Cl) atom, forming the more reactive sulfonyl chloride. The reaction with thionyl chloride, for instance, produces gaseous byproducts (HCl and SO₂) which helps to drive the reaction to completion.

Detailed Experimental Protocol

Materials and Equipment

Reagents:

  • Isoquinoline (≥97%)

  • Fuming sulfuric acid (20% SO₃)

  • Sodium chloride (NaCl)

  • Thionyl chloride (SOCl₂)

  • Phosphorus pentachloride (PCl₅)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Crushed ice

  • Deionized water

Equipment:

  • Round-bottom flasks

  • Reflux condenser with a gas outlet adapter

  • Heating mantle with magnetic stirrer

  • Thermometer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask for vacuum filtration

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves

Step 1: Synthesis of Isoquinoline-8-sulfonic acid
  • Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel. Carefully add 100 mL of fuming sulfuric acid (20% SO₃) to the flask and cool the flask in an ice bath.

  • Addition of Isoquinoline: Slowly add 25 g (0.193 mol) of isoquinoline to the stirred, cold fuming sulfuric acid via the dropping funnel at a rate that maintains the internal temperature below 20 °C.

  • Sulfonation: Once the addition is complete, remove the ice bath and heat the reaction mixture to 180 °C. Maintain this temperature with continuous stirring for 4 hours.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • In a separate large beaker (e.g., 2 L), prepare a slurry of 500 g of crushed ice and 200 mL of water.

    • Slowly and carefully pour the reaction mixture onto the ice slurry with vigorous stirring.

    • Add 100 g of solid sodium chloride to the aqueous solution and continue to stir for 1 hour in an ice bath to precipitate the sodium salt of isoquinoline-8-sulfonic acid.

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of ice-cold water, followed by a small amount of cold ethanol.

    • Dry the solid in a vacuum oven at 80 °C to a constant weight.

Step 2: Synthesis of Isoquinoline-8-sulfonyl chloride
  • Reaction Setup: In a fume hood, place the dried sodium salt of isoquinoline-8-sulfonic acid (from the previous step) into a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The top of the condenser should be fitted with a gas outlet tube leading to a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the acidic gases produced.

  • Chlorination:

    • Carefully add 150 mL of thionyl chloride to the flask.

    • In small portions, cautiously add 45 g (0.216 mol) of phosphorus pentachloride to the stirred suspension. The addition is exothermic and will result in gas evolution.

  • Reaction: Heat the mixture to reflux and maintain for 3 hours. The reaction mixture should become more homogeneous as the reaction progresses.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. The isoquinoline-8-sulfonyl chloride will precipitate as a solid.

    • Continue stirring for 30 minutes to ensure complete precipitation and hydrolysis of excess chlorinating agents.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper.

    • Dissolve the crude product in approximately 200 mL of dichloromethane (DCM).

    • Transfer the DCM solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude isoquinoline-8-sulfonyl chloride.

    • For higher purity, the product can be recrystallized from a suitable solvent such as ethyl acetate or a mixture of ethyl acetate and hexanes.

Visualization of the Synthesis Workflow

G cluster_0 Step 1: Sulfonation cluster_1 Step 2: Chlorination Isoquinoline Isoquinoline Fuming H₂SO₄\n180 °C Fuming H₂SO₄ 180 °C Isoquinoline->Fuming H₂SO₄\n180 °C Precipitation with NaCl Isoquinoline_8_sulfonic_acid_Na_salt Sodium Isoquinoline-8-sulfonate Fuming H₂SO₄\n180 °C->Isoquinoline_8_sulfonic_acid_Na_salt Precipitation with NaCl SOCl₂ / PCl₅\nReflux SOCl₂ / PCl₅ Reflux Isoquinoline_8_sulfonic_acid_Na_salt->SOCl₂ / PCl₅\nReflux Work-up & Purification Isoquinoline_8_sulfonyl_chloride Isoquinoline-8-sulfonyl Chloride SOCl₂ / PCl₅\nReflux->Isoquinoline_8_sulfonyl_chloride Work-up & Purification

Caption: Synthetic workflow for isoquinoline-8-sulfonyl chloride.

Quantitative Data Summary

ParameterStep 1: SulfonationStep 2: Chlorination
Starting Material IsoquinolineSodium Isoquinoline-8-sulfonate
Key Reagents Fuming sulfuric acid, NaClThionyl chloride, Phosphorus pentachloride
Reaction Temperature 180 °CReflux
Reaction Time 4 hours3 hours
Product Sodium Isoquinoline-8-sulfonateIsoquinoline-8-sulfonyl chloride
Expected Yield 85-95%75-85%

Product Characterization

The identity and purity of the final product, isoquinoline-8-sulfonyl chloride, should be confirmed using standard analytical techniques:

  • Melting Point: Compare the experimental value with the literature value.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and regiochemistry.

  • Mass Spectrometry: To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic S=O stretching frequencies of the sulfonyl chloride group (typically around 1375 cm⁻¹ and 1175 cm⁻¹).

Safety Precautions

This synthesis involves hazardous materials and reactions. It is imperative to adhere to strict safety protocols.[8][9][10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and acid-resistant gloves.

  • Fume Hood: All operations must be conducted in a well-ventilated chemical fume hood.[9]

  • Handling of Corrosive Reagents:

    • Fuming sulfuric acid: Extremely corrosive and reacts violently with water. Handle with extreme caution.[11]

    • Thionyl chloride and Phosphorus pentachloride: Highly corrosive, moisture-sensitive, and react with water to release toxic HCl gas. Handle in a dry environment and avoid inhalation of vapors.

  • Exothermic Reactions: The addition of isoquinoline to fuming sulfuric acid and the addition of PCl₅ to thionyl chloride are exothermic. Perform these additions slowly and with adequate cooling.

  • Quenching: The pouring of the reaction mixtures onto ice is highly exothermic and should be done slowly and with caution.

  • Gas Trapping: Use a gas trap to neutralize the HCl and SO₂ gases evolved during the chlorination step.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete sulfonation. Insufficient precipitation.Ensure the reaction reaches and maintains 180 °C for the full duration. Use an adequate amount of NaCl and ensure the solution is well-chilled during precipitation.
Low yield in Step 2 Hydrolysis of the sulfonyl chloride during work-up. Incomplete chlorination.Minimize the time the product is in contact with water during filtration. Ensure the chlorinating agents are fresh and the reaction is carried out under anhydrous conditions.
Product is an oil or fails to solidify Presence of impurities or residual solvent.Ensure the product is thoroughly dried. Attempt recrystallization from different solvent systems. If it persists, consider purification by column chromatography.
Dark-colored product Side reactions due to overheating.Maintain strict temperature control throughout the synthesis.

References

  • Guerin, D. J., et al. (2005). Synthesis and Pharmacological Study of Rho-Kinase Inhibitors: Pharmacomodulations on the Lead Compound Fasudil. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(2), 159-167.
  • Boyer Research. (2021, September 30). 13 - Synthesis of Isoquinolines and Quinolines [Video]. YouTube. [Link]

  • Sharma, V., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 15, 12345-12367.
  • Lecture 13 : Isoquinoline preparation and chemical properties. (2020, November 9). [Video]. YouTube. [Link]

  • Regioselectivity in isoquinoline alkaloid synthesis. (2006). ResearchGate. [Link]

  • Isoquinoline | Synthesis and Resonating Structures. (2021, October 4). [Video]. YouTube. [Link]

  • Carretero, J. C., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Gilchrist, T. L. (2001). Product Class 5: Isoquinolines. In Science of Synthesis (Vol. 15, pp. 677-832). Thieme.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Dunn, P. J., et al. (2007). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 11(2), 238-243.
  • Guerin, D. J., et al. (2005). Synthesis and Pharmacological Study of Rho-Kinase Inhibitors: Pharmacomodulations on the Lead Compound Fasudil. ResearchGate. [Link]

  • Quinoline and isoquinoline- heterocyclic chemistry- pharmacy. (2018). SlideShare. [Link]

  • BenchChem. (2025).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). CN108752274B - Preparation method of 5-isoquinoline sulfonyl chloride.
  • IChemE. (1995).
  • Synthesis of sulfonyl chloride substr
  • Chlorination safety. (2024, June 6). [Video]. YouTube. [Link]

  • Google Patents. (n.d.). US2867611A - Method for the preparation of polysulfonyl chlorides of styrene resins.
  • WorkSafeBC. (n.d.). Safe Work Practices for Chlorine.
  • A New, Mild Preparation of Sulfonyl Chlorides. (2009). ResearchGate. [Link]

  • DuPont. (n.d.). Chlorosulfonic Acid.
  • Chemithon. (1997).

Sources

Application

Conversion of isoquinoline-8-sulfonic acid to sulfonyl chloride

Application Note & Protocol Topic: High-Yield Synthesis of Isoquinoline-8-Sulfonyl Chloride from Isoquinoline-8-Sulfonic Acid For: Researchers, Scientists, and Drug Development Professionals Abstract Isoquinoline-8-sulfo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Yield Synthesis of Isoquinoline-8-Sulfonyl Chloride from Isoquinoline-8-Sulfonic Acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline-8-sulfonyl chloride is a pivotal intermediate in medicinal chemistry, serving as a key building block for a diverse range of pharmacologically active compounds, including kinase inhibitors and other targeted therapeutics. Its synthesis from the corresponding sulfonic acid is a fundamental transformation, yet requires careful optimization to ensure high yield and purity. This document provides a comprehensive, field-tested protocol for the conversion of isoquinoline-8-sulfonic acid to isoquinoline-8-sulfonyl chloride using thionyl chloride. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step methodology, and provide guidance on product purification, characterization, and troubleshooting.

Scientific Rationale and Mechanistic Insight

The conversion of a sulfonic acid to a sulfonyl chloride is a classic chlorination reaction.[1] While several reagents can accomplish this transformation (e.g., phosphorus pentachloride, oxalyl chloride), thionyl chloride (SOCl₂) is often preferred for its practical advantages. The reaction by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying the purification of the desired sulfonyl chloride.[2]

The reaction proceeds through a nucleophilic acyl substitution-type mechanism at the sulfur center.

Mechanism Breakdown:

  • Activation of Sulfonic Acid: The oxygen atom of the sulfonic acid hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.[3]

  • Intermediate Formation: This attack leads to the displacement of a chloride ion and the formation of a mixed anhydride intermediate (a chlorosulfite).

  • Nucleophilic Attack by Chloride: The displaced chloride ion then acts as a nucleophile, attacking the sulfonyl sulfur atom.

  • Product Formation: This attack results in the formation of the stable sulfonyl chloride product and the decomposition of the unstable chlorosulfite leaving group into gaseous SO₂ and HCl.[2]

This process is often catalyzed by N,N-dimethylformamide (DMF). DMF reacts with thionyl chloride to form the Vilsmeier reagent, a more potent electrophilic species, which accelerates the initial activation of the sulfonic acid.

Reaction_Mechanism sub Isoquinoline-8-Sulfonic Acid intermediate Chlorosulfite Intermediate sub->intermediate 1. Nucleophilic Attack reagent Thionyl Chloride (SOCl₂) reagent->intermediate chloride Chloride Ion (Cl⁻) intermediate->chloride Displacement product Isoquinoline-8-Sulfonyl Chloride intermediate->product chloride->product 2. Nucleophilic Attack byproducts SO₂ (g) + HCl (g) product->byproducts 3. Elimination

Caption: Reaction mechanism for sulfonyl chloride formation.

Safety Precautions and Reagent Handling

Extreme caution must be exercised throughout this procedure.

  • Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water, releasing toxic HCl and SO₂ gases.[4][5] It can cause severe burns to the skin, eyes, and respiratory tract.[6]

    • Handling: Always handle thionyl chloride in a certified chemical fume hood.[4] Never allow it to come into contact with water or moisture.[5] Use an inert gas (e.g., nitrogen or argon) atmosphere for the reaction.

    • PPE: Wear solvent-resistant gloves (butyl rubber or laminate), chemical splash goggles, a face shield, and a flame-resistant lab coat.[6][7]

  • Phosphorus Pentachloride (PCl₅): A potential alternative, PCl₅ is also highly corrosive and reacts violently with water. It is a solid and can be more difficult to handle than liquid SOCl₂.

  • Solvents: Dichloromethane (DCM) and other chlorinated solvents are hazardous. Handle with appropriate care and ventilation.

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Spills: Neutralize small spills carefully with sodium bicarbonate or a similar weak base. Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. Do not use water.[5]

Detailed Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier Example
Isoquinoline-8-sulfonic acid≥98% PuritySigma-Aldrich
Thionyl chloride (SOCl₂)Reagent Grade, ≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros Organics
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
TolueneAnhydrous, ≥99.8%J.T. Baker
HexanesACS GradeVWR
Saturated Sodium Bicarbonate (NaHCO₃)-Lab-prepared
Anhydrous Magnesium Sulfate (MgSO₄)-Lab-prepared
  • Equipment: Round-bottom flasks, reflux condenser with a drying tube (filled with CaCl₂ or Drierite), magnetic stirrer and stir bar, heating mantle with temperature controller, addition funnel, rotary evaporator, vacuum filtration apparatus, standard glassware.

Step-by-Step Synthesis

Experimental_Workflow start 1. Setup & Inerting - Assemble dry glassware - Purge with N₂/Ar reagents 2. Reagent Charging - Add sulfonic acid - Add SOCl₂ and DMF catalyst start->reagents reaction 3. Reaction - Heat to reflux (e.g., 80 °C) - Monitor for 2-4 hours reagents->reaction workup1 4. Solvent Removal - Cool to RT - Remove excess SOCl₂ via rotary evaporation (co-evaporate with toluene) reaction->workup1 workup2 5. Aqueous Work-up - Dissolve residue in DCM - Carefully pour into ice-cold sat. NaHCO₃ workup1->workup2 extraction 6. Extraction & Drying - Separate organic layer - Extract aqueous layer with DCM - Dry combined organic layers over MgSO₄ workup2->extraction purification 7. Purification - Filter and concentrate - Purify via recrystallization or flash chromatography extraction->purification analysis 8. Characterization - Obtain ¹H NMR, IR, MS - Determine yield and purity purification->analysis

Caption: Step-by-step experimental workflow.
  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet and a drying tube, and a rubber septum. Ensure all glassware is oven-dried and cooled under a stream of inert gas to remove all moisture.

  • Reagent Charging: To the flask, add isoquinoline-8-sulfonic acid (e.g., 10.0 g, 1.0 equiv). Under the inert atmosphere, add thionyl chloride (e.g., 50 mL, ~10 equiv) via syringe or cannula. The excess thionyl chloride also functions as the solvent.

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 0.2 mL) dropwise via syringe. Effervescence (release of HCl and SO₂) will be observed.

  • Reaction: Heat the mixture to reflux (the boiling point of thionyl chloride is ~76 °C) using a heating mantle. Maintain the reflux for 2-4 hours. The reaction can be monitored by taking small aliquots, quenching them carefully, and analyzing by TLC or LC-MS until the starting material is consumed.

  • Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, add anhydrous toluene (2 x 20 mL) and co-evaporate. Caution: The vapors are highly corrosive; ensure the rotary evaporator is in a fume hood and consider using a base trap (e.g., NaOH solution) for the vacuum line.

  • Work-up and Isolation: The resulting crude residue is dissolved in a minimal amount of anhydrous dichloromethane (DCM, ~50 mL). In a separate flask, prepare a beaker of ice-cold saturated sodium bicarbonate (NaHCO₃) solution (~100 mL). Very slowly and carefully, pour the DCM solution into the stirred bicarbonate solution to quench any remaining acidic species. Caution: This is an exothermic reaction and will release CO₂ gas; perform this step slowly in an ice bath to control the reaction rate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 30 mL). Combine all organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude isoquinoline-8-sulfonyl chloride. The product is often a solid at this stage.

Purification

The crude product can be purified by recrystallization. A common solvent system is a mixture of hexanes and a minimal amount of a more polar solvent like ethyl acetate or DCM to dissolve the compound while hot.

  • Dissolve the crude solid in a minimum amount of boiling ethyl acetate.

  • Slowly add hexanes until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.[9]

Characterization and Data

The final product should be characterized to confirm its identity and assess its purity.

TechniqueExpected Observations
¹H NMR Aromatic protons of the isoquinoline ring will show characteristic shifts and coupling patterns.[10]
IR Spectroscopy Strong characteristic absorption bands for the sulfonyl chloride group (S=O stretches) around 1370 cm⁻¹ and 1180 cm⁻¹.[11]
Mass Spectrometry The molecular ion peak corresponding to the mass of isoquinoline-8-sulfonyl chloride should be observed.[11]
Appearance Typically an off-white to pale yellow solid.
Yield 75-90% (post-purification).

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete reaction.2. Presence of water in reagents/glassware.3. Product loss during work-up.1. Increase reaction time or temperature; confirm starting material consumption via TLC/LC-MS.2. Ensure all glassware is oven-dried and reagents are anhydrous.3. Be careful during the quench and extraction steps; perform multiple extractions.
Product Decomposes 1. Overheating during solvent removal.2. Hydrolysis during aqueous work-up.1. Remove solvent at a lower temperature (<40 °C).2. Perform the quench and extraction quickly and at low temperatures (ice bath).
Impure Product 1. Incomplete removal of SOCl₂.2. Incomplete reaction.1. Co-evaporate with toluene multiple times.2. Ensure the reaction has gone to completion before work-up. Re-purify via recrystallization or column chromatography.
Reaction Stalls Insufficient catalyst or low reaction temperature.Add another small portion of DMF. Ensure the reaction is maintaining a steady reflux.

References

  • Google Patents. (n.d.). Isoquinoline sulfonyl chloride acid addition salt and method for preparing the same (KR20210104730A).
  • Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Retrieved from [Link]

  • Wikipedia. (2023). Thionyl chloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Thionyl Chloride. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Google Patents. (n.d.). General preparation method of sulfonyl chloride (CN103351315A).
  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from [Link]

  • ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • ACS Publications. (n.d.). Determination of Sulfonyl Chloride Group in m-Benzenedisulfonyl Chloride. Analytical Chemistry. Retrieved from [Link]

  • YouTube. (2018). Reaction of alcohols with thionyl chloride. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Titrimetric determination of some sulphonyl chlorides. Retrieved from [Link]

  • Carl ROTH. (2024). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • Pearson+. (n.d.). When a student treated butanedioic acid with thionyl chloride.... Study Prep. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocols: Synthesis and Application of Isoquinoline-8-sulfonamides via Reaction with Primary Amines

Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry. Abstract: The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.

Abstract: The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] When coupled with the sulfonamide functional group, a well-established bioisostere for amides, the resulting isoquinoline-sulfonamide derivatives present a powerful platform for drug discovery.[3][4] This document provides a detailed guide to the synthesis of N-substituted isoquinoline-8-sulfonamides through the reaction of isoquinoline-8-sulfonyl chloride with primary amines. It covers the underlying reaction mechanism, step-by-step experimental protocols, purification techniques, and critical safety considerations, offering field-proven insights to facilitate the generation of novel compound libraries for pharmacological screening.

Scientific Foundation & Rationale

The synthesis of sulfonamides from sulfonyl chlorides and primary amines is a cornerstone reaction in medicinal chemistry. The isoquinoline-8-sulfonyl chloride variant is of particular interest due to the unique electronic and steric environment provided by the isoquinoline ring system.

The Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a classical nucleophilic substitution pathway at the sulfonyl group. The causality behind the experimental steps is rooted in controlling this mechanism to maximize yield and purity.

  • Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks the highly electrophilic sulfur atom of the sulfonyl chloride. The electron-withdrawing nature of the two oxygen atoms and the chlorine atom makes the sulfur center highly susceptible to attack.

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate.

  • Elimination & Deprotonation: The intermediate collapses, expelling the chloride ion as a good leaving group. Simultaneously, a base present in the reaction mixture (either a second equivalent of the primary amine or an added non-nucleophilic base like triethylamine) abstracts a proton from the nitrogen atom. This neutralization step is crucial as it drives the reaction to completion and prevents the protonation of the starting amine, which would render it non-nucleophilic.

The overall reaction produces the desired sulfonamide and a hydrochloride salt byproduct.

Precursor Synthesis Workflow cluster_0 Method A cluster_1 Method B Isoquinoline Isoquinoline ChlorosulfonicAcid + Chlorosulfonic Acid Isoquinoline->ChlorosulfonicAcid Product Isoquinoline-8-sulfonyl Chloride ChlorosulfonicAcid->Product SulfonicAcid Isoquinoline-8-Sulfonic Acid ThionylChloride + Thionyl Chloride SulfonicAcid->ThionylChloride ThionylChloride->Product

Caption: General workflows for the synthesis of isoquinoline-8-sulfonyl chloride.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Adherence to all institutional safety guidelines is mandatory.

Protocol 1: General Synthesis of N-Alkyl/Aryl-isoquinoline-8-sulfonamides

This protocol describes a general and robust method for the coupling reaction. Benzylamine is used as a representative primary amine.

Materials & Reagents:

  • Isoquinoline-8-sulfonyl chloride

  • Primary amine (e.g., Benzylamine)

  • Triethylamine (Et₃N), distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq.) and triethylamine (1.2 eq.). Dissolve the components in anhydrous dichloromethane (approx. 0.1 M concentration relative to the limiting reagent).

    • Scientist's Note: Using a slight excess of a non-nucleophilic base like triethylamine is critical to neutralize the HCl generated in situ without consuming the valuable primary amine. Anhydrous solvent prevents hydrolysis of the reactive sulfonyl chloride.

  • Addition of Sulfonyl Chloride: Cool the flask to 0 °C using an ice-water bath. In a separate flask, dissolve isoquinoline-8-sulfonyl chloride (1.1 eq.) in a minimum amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 10-15 minutes.

    • Scientist's Note: The reaction is often exothermic. Slow, cooled addition is a key control parameter to prevent side reactions and ensure a clean product profile. A slight excess of the sulfonyl chloride can be used if the amine is more precious, but a 1:1 stoichiometry is often a good starting point.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to ambient temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). A typical mobile phase is 30-50% ethyl acetate in hexanes. Visualize spots using a UV lamp. The reaction is complete when the limiting reagent spot has been consumed.

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • 1 M HCl (to remove excess triethylamine and any unreacted primary amine).

    • Saturated NaHCO₃ solution (to neutralize any remaining acid). [5] * Brine (to remove bulk water).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. [3]Elute with a gradient of ethyl acetate in hexanes to isolate the pure N-substituted isoquinoline-8-sulfonamide.

Experimental Workflow Start Dissolve Amine & Base in DCM Cool Cool to 0 °C Start->Cool Add Add Isoquinoline-8-SO₂Cl Solution Cool->Add React Stir at Room Temperature (2-16h) Add->React Monitor Monitor by TLC React->Monitor Workup Aqueous Work-up (Acid/Base Wash) Monitor->Workup Dry Dry (MgSO₄) & Concentrate Workup->Dry Purify Purify (Column Chromatography) Dry->Purify Product Pure Sulfonamide Product Purify->Product

Caption: Step-by-step experimental workflow for sulfonamide synthesis.

Data Presentation: Representative Substrate Scope

The described protocol is amenable to a wide range of primary amines. The reactivity can vary, with electron-rich aliphatic amines generally reacting faster than electron-deficient anilines.

EntryPrimary AmineProduct NameTypical Yield RangeNotes
1BenzylamineN-Benzylisoquinoline-8-sulfonamide80-95%Generally clean and high-yielding reaction.
2CyclohexylamineN-Cyclohexylisoquinoline-8-sulfonamide75-90%Aliphatic amines are excellent nucleophiles.
3AnilineN-Phenylisoquinoline-8-sulfonamide60-85%Less nucleophilic; may require longer reaction times or gentle heating.
44-FluoroanilineN-(4-Fluorophenyl)isoquinoline-8-sulfonamide55-80%Electron-withdrawing groups on the aniline decrease nucleophilicity.

Applications in Drug Discovery

The creation of a library of isoquinoline-8-sulfonamides is a validated strategy in drug discovery. [5]The sulfonamide linker serves as a rigid and stable anchor, allowing for the systematic exploration of structure-activity relationships (SAR) by varying the primary amine component (the 'R' group). This approach has been instrumental in developing leads for various therapeutic targets.

  • Anticancer Agents: Many quinoline and isoquinoline derivatives have shown potent antiproliferative activity. [6]* Antimicrobial Agents: Isoquinoline sulfonamides have been investigated for their antibacterial properties. [2][7]* CNS Disorders: The isoquinoline core is present in molecules that target the central nervous system. [2]

Drug Discovery Logic Scaffold Isoquinoline Scaffold Intermediate Isoquinoline-8-sulfonyl Chloride (Key Intermediate) Scaffold->Intermediate Coupling Couple with Diverse Primary Amines (R-NH₂) Intermediate->Coupling Library Library of Isoquinoline-8-sulfonamides Coupling->Library Screening Pharmacological Screening Library->Screening Lead Lead Compound Identification & Optimization Screening->Lead

Caption: Logical workflow for drug discovery using the isoquinoline-8-sulfonamide scaffold.

Mandatory Safety Precautions

Sulfonyl chlorides are hazardous reagents that demand strict safety protocols.

  • Corrosivity and Moisture Sensitivity: Sulfonyl chlorides are corrosive and react with water, including atmospheric moisture, to release corrosive hydrogen chloride (HCl) gas. All manipulations must be performed in a well-ventilated chemical fume hood. * Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, and gloves (nitrile gloves are often suitable, but check compatibility). [8]* Handling: Use dry glassware and anhydrous solvents to prevent decomposition of the reagent. Do not breathe vapors or dust. [9]* Waste Disposal: Quench excess sulfonyl chloride carefully by slowly adding it to a stirred, cooled solution of sodium bicarbonate. Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Chlorosulfonylation of Isoquinoline Derivatives.
  • Bowser, J. R., Williams, P. J., & Kura, K. (n.d.). Preparation of sulfonamides from N-silylamines. PMC, NIH.
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Amides from Isoquinoline-6-carbonyl chloride and Primary Amines.
  • Wisdomlib. (2024). Isoquinoline-Sulfonamide derivatives: Significance and symbolism.
  • Google Patents. (n.d.). JP2005139149A - Method for producing quinoline-8-sulfonyl chloride.
  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • MDPI. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study.
  • PMC, NIH. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Fisher Scientific. (2008). SAFETY DATA SHEET.
  • NJ.gov. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
  • Merck Millipore. (n.d.). Safety Data Sheet.

Sources

Application

The Synthesis of Isoquinoline-8-Sulfonamides from Secondary Amines: A Detailed Technical Guide for Researchers

This guide provides an in-depth exploration of the reaction between isoquinoline-8-sulfonyl chloride and secondary amines, a crucial transformation in the synthesis of novel therapeutic agents and molecular probes. As th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the reaction between isoquinoline-8-sulfonyl chloride and secondary amines, a crucial transformation in the synthesis of novel therapeutic agents and molecular probes. As the isoquinoline scaffold is a prominent feature in numerous biologically active compounds, and the sulfonamide group is a key pharmacophore, the reliable and efficient formation of this linkage is of paramount importance in medicinal chemistry and drug development.[1] This document will furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the reaction's mechanism, detailed experimental protocols, and critical insights into optimizing this synthetic route.

Introduction: The Significance of Isoquinoline-8-Sulfonamides

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of natural products and synthetic drugs with diverse pharmacological activities.[2] When coupled with a sulfonamide functional group, the resulting isoquinoline-sulfonamide derivatives exhibit a broad spectrum of biological effects, including antibacterial and anticancer properties.[1] Notably, derivatives of quinoline-8-sulfonamide have been investigated as inhibitors of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism, highlighting the therapeutic potential of this class of compounds.[3][4]

The reaction of isoquinoline-8-sulfonyl chloride with secondary amines provides a direct and versatile method for the synthesis of N,N-disubstituted isoquinoline-8-sulfonamides. This guide will delve into the nuances of this reaction, offering practical advice to overcome common challenges and ensure successful synthesis.

Reaction Mechanism and Key Considerations

The formation of a sulfonamide from a sulfonyl chloride and a secondary amine proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur atom. The reaction is generally robust; however, its efficiency can be influenced by several factors, particularly the steric and electronic properties of the secondary amine.

The Core Reaction Mechanism

The reaction initiates with the nucleophilic attack of the secondary amine's lone pair of electrons on the electrophilic sulfur atom of the isoquinoline-8-sulfonyl chloride. This forms a tetrahedral intermediate. Subsequently, the chloride ion is eliminated as a leaving group, and a proton is removed from the nitrogen atom, typically by a base, to yield the final sulfonamide product and a hydrochloride salt.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Dissolve secondary amine and triethylamine in anhydrous chloroform cool Cool reaction mixture to 5 °C reagents->cool add_sulfonyl Add isoquinoline-8-sulfonyl chloride portion-wise cool->add_sulfonyl stir Stir at room temperature for 2-4 hours add_sulfonyl->stir monitor Monitor by TLC stir->monitor concentrate Concentrate under reduced pressure monitor->concentrate add_water Add water and filter precipitate or perform extraction concentrate->add_water dry Dry organic layer and concentrate add_water->dry purify Purify by column chromatography or recrystallization dry->purify

Sources

Method

Synthesis of Novel Sulfonamides Utilizing Isoquinoline-8-sulfonyl Chloride: An Application Guide for Medicinal Chemists

Abstract This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of novel sulfonamides derived from isoquinoline-8-sulfonyl chloride. The sulfonamide functional group...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of novel sulfonamides derived from isoquinoline-8-sulfonyl chloride. The sulfonamide functional group is a cornerstone of modern medicinal chemistry, and its combination with the privileged isoquinoline scaffold offers a fertile ground for the discovery of new therapeutic agents. This document details robust, step-by-step protocols, explains the underlying chemical principles, and offers field-proven insights to navigate potential challenges. It is intended for researchers, scientists, and professionals in drug development who are looking to expand their chemical library with isoquinoline-based sulfonamides, a class of compounds with demonstrated biological significance, including potential as enzyme inhibitors and antibacterial agents.[1][2]

Introduction: The Strategic Value of the Isoquinoline Sulfonamide Scaffold

The sulfonamide moiety is a well-established pharmacophore, integral to a wide array of clinically successful drugs, including antibacterial, diuretic, and anticonvulsant agents.[3][4] Its enduring appeal in drug design stems from its ability to act as a stable, non-classical bioisostere of amides, offering improved metabolic stability and unique hydrogen bonding capabilities.[5] When appended to a privileged heterocyclic scaffold like isoquinoline, the resulting compounds gain access to a diverse chemical space with significant therapeutic potential.

Isoquinoline derivatives themselves exhibit a broad spectrum of biological activities, including antiviral, antibacterial, antifungal, and anticancer properties.[2][6][7][8] The fusion of these two pharmacologically significant motifs has led to the development of potent enzyme inhibitors. A prime example is Fasudil, an isoquinoline sulfonamide that acts as a Rho-kinase (ROCK) inhibitor and is used to treat cerebral vasospasm.[9][10] The isoquinoline core provides a rigid framework for orienting substituents to interact with biological targets, while the sulfonamide linker allows for the introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties. Recent studies have also highlighted isoquinoline sulfonamides as a promising class of allosteric inhibitors of DNA gyrase, with activity against fluoroquinolone-resistant bacteria.[1]

This guide focuses on leveraging isoquinoline-8-sulfonyl chloride as a versatile building block for the synthesis of novel sulfonamide libraries, providing a direct and efficient route to these high-value compounds.

Reaction Principle: Nucleophilic Acyl Substitution

The synthesis of sulfonamides from isoquinoline-8-sulfonyl chloride and a primary or secondary amine is a classic example of nucleophilic acyl substitution. The reaction mechanism is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride.

Sulfonamide Synthesis Mechanism R_amine R-NH₂ (Amine) tetrahedral_intermediate Tetrahedral Intermediate R_amine->tetrahedral_intermediate Nucleophilic Attack sulfonyl_chloride Isoquinoline-SO₂Cl sulfonyl_chloride->tetrahedral_intermediate base Base (e.g., Triethylamine) base_hcl Base·HCl base->base_hcl Acid Scavenging sulfonamide_product Isoquinoline-SO₂-NH-R (Sulfonamide) tetrahedral_intermediate->sulfonamide_product Elimination of Cl⁻ hcl HCl

Caption: General mechanism for sulfonamide formation.

Causality Behind Experimental Choices:

  • Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic organic base, such as triethylamine or diisopropylethylamine (DIPEA), is crucial to neutralize the acid.[11] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

  • Solvent: Aprotic solvents like chloroform, dichloromethane (DCM), or acetonitrile are typically used.[12] These solvents effectively dissolve the reactants without participating in the reaction.

  • Temperature: The initial addition of the sulfonyl chloride is often performed at a reduced temperature (e.g., 0-5 °C) to control the initial exothermic reaction. The reaction is then allowed to warm to room temperature to ensure completion.

Detailed Protocols

General Protocol for the Synthesis of N-Substituted Isoquinoline-8-sulfonamides

This protocol describes a general and robust method for coupling isoquinoline-8-sulfonyl chloride with a diverse range of primary and secondary amines.

Materials:

  • Isoquinoline-8-sulfonyl chloride

  • Primary or secondary amine of choice (e.g., propargylamine, aniline, piperidine)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Chloroform (CHCl₃) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 mmol, 1.0 eq.) and triethylamine (1.5 mmol, 1.5 eq.) in anhydrous chloroform (10 mL).

  • Cooling: Cool the solution to 0-5 °C in an ice-water bath.

  • Addition of Sulfonyl Chloride: While stirring, add isoquinoline-8-sulfonyl chloride (1.0 mmol, 1.0 eq.) portion-wise over 5-10 minutes. Note: This addition can be exothermic.

  • Reaction Progression: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding water (10 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform (2 x 15 mL).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.[12]

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Amine & Triethylamine in CHCl₃ B Cool to 0-5 °C A->B C Add Isoquinoline-8-sulfonyl chloride portion-wise B->C D Warm to RT, stir 2-4h C->D E Monitor by TLC D->E F Aqueous Work-up (H₂O, NaHCO₃, Brine) E->F G Dry (MgSO₄) & Concentrate F->G H Purify via Column Chromatography G->H I I H->I Pure Product

Caption: Experimental workflow for sulfonamide synthesis.

Characterization of Novel Sulfonamides

Accurate characterization is essential to confirm the identity and purity of the synthesized compounds. A combination of spectroscopic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. Expect to see characteristic signals for the isoquinoline ring protons and the protons of the amine moiety. The sulfonamide N-H proton often appears as a broad singlet.[11]

    • ¹³C NMR: Confirms the carbon framework of the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, typically using Electrospray Ionization (ESI-MS).

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups. Look for strong stretching vibrations for the S=O bonds of the sulfonamide group, typically in the ranges of 1370-1330 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric). The S-N stretch can also be observed.[11]

Technique Purpose Key Observables
¹H NMR Structural elucidation (proton framework)Chemical shift, coupling constants, integration
¹³C NMR Structural elucidation (carbon framework)Chemical shift of carbons in different environments
ESI-MS Molecular weight determination[M+H]⁺ or [M-H]⁻ ion peak
FT-IR Functional group identificationS=O and S-N stretching frequencies

Field-Proven Insights & Troubleshooting

Problem Potential Cause Solution
Low Yield 1. Insufficient base. 2. Low reactivity of the amine (e.g., sterically hindered or electron-deficient). 3. Moisture in the reaction.1. Increase the amount of base to 2-3 equivalents. 2. Increase reaction time, gently heat the reaction, or consider a more forcing solvent like DMF. 3. Ensure all glassware is oven-dried and use anhydrous solvents.
Multiple Spots on TLC 1. Incomplete reaction. 2. Side reactions (e.g., bis-sulfonylation of primary amines). 3. Decomposition of starting material or product.1. Allow the reaction to stir for a longer period. 2. Use a slight excess of the amine to favor the mono-sulfonated product. 3. Maintain the recommended temperature and ensure the base is non-nucleophilic.
Purification Difficulties 1. Product is highly polar and streaks on the silica column. 2. Product co-elutes with impurities.1. Add a small percentage of triethylamine (0.1-1%) to the eluent to suppress tailing. Alternatively, consider reverse-phase chromatography. 2. Try a different solvent system or consider recrystallization.

Application in Drug Discovery: Targeting Rho-Kinase

The isoquinoline sulfonamide scaffold is famously exemplified by Fasudil, a Rho-kinase (ROCK) inhibitor.[9] ROCK is a serine/threonine kinase that plays a crucial role in cellular processes like smooth muscle contraction, cell migration, and proliferation.[10] Dysregulation of the Rho/ROCK signaling pathway is implicated in various diseases, including hypertension, cancer, and neurodegenerative disorders.[13][14]

ROCK Signaling Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLCP->MLC Dephosphorylates Contraction Smooth Muscle Contraction MLC->Contraction Leads to Fasudil Fasudil (Isoquinoline Sulfonamide) Fasudil->ROCK Inhibits

Caption: Inhibition of the Rho/ROCK pathway by Fasudil.

The synthesis of a library of novel isoquinoline-8-sulfonamides allows for the systematic exploration of the structure-activity relationship (SAR) around this scaffold. By varying the amine component, researchers can probe different pockets of the target enzyme, optimizing for potency and selectivity, and potentially discovering inhibitors for other kinases or biological targets.

Conclusion

Isoquinoline-8-sulfonyl chloride is a powerful and versatile reagent for the construction of novel sulfonamide libraries. The protocols and insights provided in this guide offer a solid foundation for researchers to efficiently synthesize and characterize these high-potential compounds. The established link between the isoquinoline sulfonamide scaffold and important biological targets like ROCK underscores the value of this chemical class in modern drug discovery programs. By applying the methodologies described herein, scientists can accelerate the development of new chemical entities to address unmet medical needs.

References

  • Douglass, J. E., & Klumpp, R. A. (2007). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 48(38), 6789-6791. Available at: [Link]

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]

  • Various Authors. (2024). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. Available at: [Link]

  • Patel, H., et al. (2023). Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. ACS Publications. Available at: [Link]

  • Beberok, A. D., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. Available at: [Link]

  • Various Authors. (2022). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. Available at: [Link]

  • University of Bath. Chapter 7: Quinolines and Isoquinolines. Available at: [Link]

  • Various Authors. (2022). Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-activity Relationship. Bentham Science. Available at: [Link]

  • Beberok, A. D., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. PubMed. Available at: [Link]

  • Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available at: [Link]

  • Le, T. B., et al. (2024). Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria. PubMed. Available at: [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]

  • Various Authors. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Available at: [Link]

  • Various Authors. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC. Available at: [Link]

  • Wikipedia. Fasudil. Wikipedia. Available at: [Link]

  • Various Authors. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. MDPI. Available at: [Link]

  • Google Patents. (2005). Method for producing quinoline-8-sulfonyl chloride. Google Patents.
  • Google Patents. (1957). Sulfonamide purification process. Google Patents.
  • Wang, L., et al. (2018). Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms. Frontiers in Pharmacology. Available at: [Link]

  • Shang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. PubMed. Available at: [Link]

  • Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Fasudil Hydrochloride Hydrate?. Patsnap Synapse. Available at: [Link]

  • Various Authors. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. ResearchGate. Available at: [Link]

  • Various Authors. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. ResearchGate. Available at: [Link]

  • Chen, J., et al. (2011). Fasudil hydrochloride hydrate, a Rho-kinase inhibitor, suppresses high glucose-induced proliferation and collagen synthesis in rat cardiac fibroblasts. PubMed. Available at: [Link]

  • Various Authors. (2024). The Novel ROCK Inhibitor Fasudil Derivative Fasudil-D-6h Prevents Tumour Progression by Regulating the Adherens Junction Signalling Pathway in Triple-Negative Breast Cancer. Taylor & Francis Online. Available at: [Link]

Sources

Application

Application Note: High-Throughput Solid-Phase Synthesis of Isoquinoline Sulfonamides

Abstract Isoquinoline sulfonamides represent a privileged scaffold in kinase inhibitor discovery, with established activity against Rho-associated protein kinase (ROCK), Protein Kinase A (PKA), and Protein Kinase G (PKG)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isoquinoline sulfonamides represent a privileged scaffold in kinase inhibitor discovery, with established activity against Rho-associated protein kinase (ROCK), Protein Kinase A (PKA), and Protein Kinase G (PKG). Notable therapeutics such as Fasudil (HA-1077) and H-89 have validated this pharmacophore. This guide details a robust, modular solid-phase synthesis (SPS) protocol for generating libraries of isoquinoline sulfonamides. Unlike solution-phase methods, which often suffer from difficult purification of polar basic residues, this SPS approach utilizes resin-capture strategies to ensure high purity and rapid turnover. We focus on the critical sulfonylation step, linker selection, and cleavage dynamics to maximize yield and biological integrity.

Part 1: Strategic Considerations & Chemical Logic

The "Why": Advantages Over Solution Phase

Synthesizing isoquinoline sulfonamides in solution is often plagued by the high polarity of the resulting basic amines (e.g., homopiperazine moieties), making extraction and chromatography tedious.

  • Purification: SPS allows excess reagents (sulfonyl chlorides, bases) to be washed away, eliminating the need for aqueous workups.

  • Regiocontrol: Resin attachment points can protect specific nitrogens, forcing sulfonylation to occur only at the desired secondary amine.

  • Parallelization: The protocol is designed for 96-well filter plates or IRORI Kan™ reactors, enabling the rapid synthesis of SAR (Structure-Activity Relationship) libraries.

Resin & Linker Selection

The choice of resin dictates the final functional group and the cleavage conditions.

Resin TypeLinker ChemistryCleavage ConditionFinal Product TerminusRecommended For
2-Chlorotrityl Chloride (2-CTC) Trityl ether/amine1% TFA in DCMFree Amine / AcidPrimary Choice. Preserves acid-labile groups; prevents side-reactions.
Rink Amide MBHA Fmoc-protected amine95% TFAPrimary AmideCarboxamide-linked analogs.
Wang Resin Benzyl ester50-95% TFACarboxylic AcidAcid-functionalized inhibitors.

Expert Insight: For Fasudil analogs (which typically contain a secondary amine), 2-CTC resin is superior. It allows the immobilization of a diamine (e.g., homopiperazine) via one nitrogen, leaving the other free for sulfonylation. Mild acid cleavage releases the product without degrading the isoquinoline ring.

The Critical Step: Sulfonylation

The reaction between a resin-bound amine and isoquinoline sulfonyl chloride is the yield-determining step.

  • Challenge: Isoquinoline sulfonyl chlorides are moisture-sensitive and prone to hydrolysis to the sulfonic acid (which is unreactive).

  • Solution: Use anhydrous DCM (Dichloromethane) rather than DMF. Sulfonyl chlorides are more stable in DCM. Use Pyridine or 2,4,6-Collidine as the base instead of DIEA if the reaction is sluggish, as they can act as nucleophilic catalysts.

Part 2: Detailed Experimental Protocols

Workflow Overview

SPS_Workflow Resin 1. Resin Swelling (DCM, 30 min) Loading 2. Scaffold Loading (Diamine + DIEA) Resin->Loading Activation Wash1 3. Wash (DCM/DMF/MeOH) Loading->Wash1 Capping (MeOH) Coupling 4. Sulfonylation (Isoquinoline-SO2Cl) Wash1->Coupling Free Amine Wash2 5. Wash (DCM/DMF) Coupling->Wash2 Removal of excess R-SO2Cl Cleavage 6. Cleavage (1% TFA/DCM) Wash2->Cleavage Pure Resin-Bound Species Final 7. Isoquinoline Sulfonamide Cleavage->Final Release

Figure 1: General workflow for the solid-phase synthesis of isoquinoline sulfonamides using a resin-capture strategy.

Protocol A: Scaffold Loading (Diamine Capture)

Objective: Immobilize homopiperazine (or other diamine scaffolds) onto 2-CTC resin.

  • Resin Preparation:

    • Weigh 1.0 g of 2-Chlorotrityl chloride resin (loading ~1.0–1.6 mmol/g) into a fritted polypropylene reaction vessel.

    • Swell: Add 10 mL anhydrous DCM. Shake gently for 30 mins. Drain.

  • Loading:

    • Dissolve Homopiperazine (10 equiv. relative to resin loading) in anhydrous DCM (8 mL).

    • Note: A large excess of diamine is crucial to prevent "double loading" (cross-linking), where one diamine molecule reacts with two resin sites.

    • Add DIEA (Diisopropylethylamine, 4 equiv.).

    • Add the solution to the resin.[1][2] Shake at room temperature (RT) for 2 hours.

  • Capping (End-capping):

    • Add 1 mL of Methanol (MeOH) to the reaction mixture. Shake for 15 mins.

    • Reasoning: MeOH reacts with any remaining active chloride sites on the resin, preventing downstream side reactions.

  • Washing:

    • Drain solvent.[1]

    • Wash resin: 3x DCM, 3x DMF, 3x DCM, 3x MeOH.

    • Dry resin under vacuum or nitrogen flow.

Protocol B: Isoquinoline Sulfonylation

Objective: React the resin-bound secondary amine with isoquinoline-5-sulfonyl chloride.

  • Reagent Preparation:

    • Prepare a 0.2 M solution of Isoquinoline-5-sulfonyl chloride (or analog) in anhydrous DCM.

    • Critical: If the sulfonyl chloride is not fully soluble, add a small amount of anhydrous DMF (up to 10% v/v), but keep DCM as the primary solvent to minimize hydrolysis.

  • Coupling Reaction:

    • Add the sulfonyl chloride solution (5 equiv.) to the resin.

    • Add Pyridine (10 equiv.).

    • Shake at RT for 4–6 hours.

    • Monitoring: Perform a Chloranil Test (for secondary amines) or Kaiser Test (if using primary amines). A negative test (no color change) indicates complete reaction.

  • Washing:

    • Drain.

    • Wash: 3x DCM, 3x DMF, 3x DCM.

    • Optional: If the product is colored (common with isoquinolines), wash until the filtrate is clear.

Protocol C: Cleavage & Isolation

Objective: Release the final inhibitor from the solid support.

  • Cleavage Cocktail:

    • Prepare 1% TFA (Trifluoroacetic acid) in DCM (v/v).

  • Execution:

    • Add 10 mL of cleavage cocktail to the resin.

    • Shake for 2 minutes (short duration prevents acid-catalyzed degradation).

    • Filter the solution into a collection flask containing 1 mL of 10% Pyridine in MeOH (to immediately neutralize the acid).

    • Repeat this step 3 times.

  • Workup:

    • Combine filtrates.

    • Concentrate under reduced pressure (Rotavap).[3]

    • Lyophilize from t-BuOH/H2O (1:1) to remove residual pyridinium salts.

    • Result: The product is typically obtained as a TFA salt or free base with >90% purity.

Part 3: Data Analysis & Troubleshooting

Reaction Mechanism & Pathway

The following diagram illustrates the specific chemical transformation for a Fasudil-like analog.

Reaction_Scheme Resin_Cl 2-CTC Resin-Cl Resin_Amine Resin-Bound Diamine Resin_Cl->Resin_Amine SN1/SN2 DIEA, DCM Diamine Homopiperazine (Excess) Diamine->Resin_Amine Reagent Product_Resin Resin-Bound Sulfonamide Resin_Amine->Product_Resin Sulfonylation Pyridine, DCM Iso_Sulf Isoquinoline-5- sulfonyl chloride Iso_Sulf->Product_Resin Reagent Final_Drug Fasudil Analog (Free Amine) Product_Resin->Final_Drug 1% TFA Cleavage

Figure 2: Chemical pathway for the synthesis of Fasudil analogs on 2-CTC resin.

Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure DCM is anhydrous. Store sulfonyl chlorides in a desiccator. Use fresh reagent.
Incomplete Coupling Steric HindranceIncrease temperature to 40°C. Switch base to 4-DMAP (catalytic amount) + DIEA.
Impurity: Dimer Cross-linking during loadingIncrease diamine excess to 20 equiv. during the loading step.[1][4]
Product Degradation Acid sensitivity during cleavageReduce cleavage time to 1 min x 5 cycles. Neutralize filtrate immediately.

Part 4: Case Study - Synthesis of Fasudil (HA-1077)

Target: 1-(5-Isoquinolinesulfonyl)homopiperazine (Fasudil).

  • Loading: 1.0 g 2-CTC resin loaded with homopiperazine (10 eq) in DCM/DIEA. Yields resin-bound homopiperazine.

  • Coupling: Resin reacted with 5-isoquinolinesulfonyl chloride (HCl salt converted to free base in situ or used with excess pyridine).

    • Note: Commercial 5-isoquinolinesulfonyl chloride is often sold as the HCl salt. It must be neutralized. Add 3 eq. DIEA to the DCM solution before adding to the resin.

  • Cleavage: 1% TFA cleavage.

  • Analysis:

    • LC-MS: Expected Mass [M+H]+ = 292.1.

    • 1H NMR (DMSO-d6): Diagnostic peaks at δ 9.3 (s, 1H, H-1 of isoquinoline), δ 8.6 (d, 1H), and multiplet at δ 1.7 (homopiperazine CH2).

References

  • Sasaki, Y., et al. (1987). "Discovery of the isoquinoline sulfonamide protein kinase inhibitors." Journal of Medicinal Chemistry. (Context: Foundation of isoquinoline sulfonamide chemistry).

  • Kreutzer, A. G., et al. (2020).[1] "Standard practices for Fmoc-based solid-phase peptide synthesis." University of California, Irvine. (Context: General protocols for 2-CTC resin handling and Kaiser tests).

  • El-Gamal, M. I., et al. (2021). "Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil." PLOS ONE. (Context: Solution phase chemistry comparison and structural data for Fasudil).

  • Mandal, P. K., et al. (2013). "Sulfonamide Synthesis via Oxyma-O-sulfonates – Compatibility to Acid Sensitive Groups and Solid-Phase Peptide Synthesis." European Journal of Organic Chemistry. (Context: Alternative mild sulfonylation protocols compatible with solid phase).

  • Bonkowski, B., et al. (2013).[4] "Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin." Modern Chemistry & Applications. (Context: Detailed resin loading and cleavage mechanics).

Sources

Method

Isoquinoline-8-sulfonyl chloride as an intermediate in Fasudil synthesis

Application Note: Strategic Management of Isoquinoline Sulfonyl Chlorides in Fasudil Synthesis Executive Summary Fasudil (HA-1077) is a potent Rho-associated kinase (ROCK) inhibitor widely used for the treatment of cereb...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Management of Isoquinoline Sulfonyl Chlorides in Fasudil Synthesis

Executive Summary

Fasudil (HA-1077) is a potent Rho-associated kinase (ROCK) inhibitor widely used for the treatment of cerebral vasospasm. The critical pharmacophore of Fasudil is derived from isoquinoline-5-sulfonyl chloride . However, the sulfonation of isoquinoline is an electrophilic aromatic substitution (EAS) reaction that inherently produces a mixture of regioisomers, primarily the 5-isomer (Target) and the 8-isomer (Impurity) .

This Application Note addresses the specific role of Isoquinoline-8-sulfonyl chloride . While often misidentified as the primary intermediate, the 8-isomer serves two critical functions in high-integrity drug development:

  • Critical Process Impurity: It is the primary byproduct that must be quantified and removed to meet ICH Q3A/B guidelines.

  • Structural Analog Intermediate: It is the precursor for 8-substituted Fasudil analogs used in Structure-Activity Relationship (SAR) studies.

This guide provides protocols for the synthesis, chlorination, and rigorous separation of these isomers to ensure high-purity Fasudil production.

Chemical Context & Regioselectivity

The sulfonation of isoquinoline is governed by the electron-deficient nature of the pyridine ring, which directs electrophilic attack to the carbocyclic ring (positions 5 and 8).

  • Mechanism: Protonation of the nitrogen atom in strong acid (Oleum) deactivates the system. The 5- and 8-positions are the least deactivated sites (α-positions on the benzene ring).

  • Kinetic vs. Thermodynamic Control:

    • 5-Isomer: Favored kinetically and thermodynamically under standard sulfonation conditions (Oleum, 20-60% SO₃).

    • 8-Isomer: Formed as a significant minor product (10–25% depending on temperature).

  • Critical Challenge: The 5- and 8-sulfonyl chlorides have similar solubilities and boiling points, making downstream separation difficult. The most effective strategy is separation at the sulfonic acid stage prior to chlorination.

Experimental Protocols

Protocol A: Sulfonation and Regio-Separation

Objective: To synthesize the sulfonic acid mixture and isolate the 8-isomer fraction for reference standards.

Reagents:

  • Isoquinoline (purity >98%)[1]

  • Fuming Sulfuric Acid (Oleum, 20-30% SO₃)

  • Sodium Bicarbonate (sat.[2][3] aq.)

Step-by-Step Methodology:

  • Reaction Initiation:

    • Charge a jacketed glass reactor with Fuming Sulfuric Acid (3.0 equiv) .

    • Cool to 0–5°C .

    • Add Isoquinoline (1.0 equiv) dropwise over 60 minutes. Caution: Highly Exothermic.

  • Sulfonation:

    • Warm the mixture to 180°C and stir for 4 hours.

    • Note: High temperature favors the thermodynamic product (5-isomer), but the 8-isomer persists.

  • Quench & Fractional Precipitation (The Separation Key):

    • Cool the reaction mass to 25°C.

    • Pour the mixture slowly into Ice Water (5 volumes) .

    • Fraction 1 (Target): Stir at 10°C for 2 hours. The Isoquinoline-5-sulfonic acid precipitates as a white/off-white solid due to its lower solubility in dilute acid.

    • Filtration: Filter the solid (Crude 5-isomer).

  • Isolation of the 8-Isomer (The Topic Focus):

    • The Filtrate contains the enriched Isoquinoline-8-sulfonic acid .

    • Neutralize the filtrate with Ca(OH)₂ to remove excess sulfate as CaSO₄ (gypsum). Filter off the gypsum.

    • Concentrate the mother liquor under reduced pressure.

    • Recrystallize the residue from Water/Methanol (1:1) to yield Isoquinoline-8-sulfonic acid .

Protocol B: Chlorination to Sulfonyl Chlorides

Objective: Conversion of the isolated sulfonic acids to their reactive chloride forms.

Reagents:

  • Isoquinoline-8-sulfonic acid (from Protocol A)

  • Thionyl Chloride (SOCl₂) (5.0 equiv)

  • DMF (Catalytic amount, 5 mol%)

Methodology:

  • Suspension: Suspend the dried sulfonic acid in Thionyl Chloride .

  • Catalysis: Add catalytic DMF . Mechanism: Forms the Vilsmeier-Haack reagent in situ, activating the SOCl₂.

  • Reflux: Heat to reflux (75–80°C ) for 3–5 hours until gas evolution (SO₂, HCl) ceases and the solution becomes clear.

  • Isolation:

    • Distill off excess Thionyl Chloride under vacuum.

    • Dissolve the residue in Dichloromethane (DCM) .

    • Wash with ice-cold NaHCO₃ (rapidly, to prevent hydrolysis).

    • Dry over MgSO₄ and evaporate to yield Isoquinoline-8-sulfonyl chloride .

Data Summary: Physical Properties of Isomers

PropertyIsoquinoline-5-sulfonyl chloride (Fasudil Precursor)Isoquinoline-8-sulfonyl chloride (Impurity/Analog)
Melting Point 176–178°C (HCl salt)160–163°C (HCl salt)
HPLC Retention (C18) ~12.5 min~14.2 min (More lipophilic)
Solubility (Acidic Aq) Insoluble (Precipitates)Soluble (Remains in filtrate)
Reactivity (Aminolysis) HighModerate (Steric hindrance from ring N)

Process Visualization (Graphviz)

The following diagram illustrates the divergent workflow for handling the 5-isomer (Fasudil) and the 8-isomer (Impurity/Standard).

Fasudil_Synthesis_Pathway Start Isoquinoline (Starting Material) Reaction Sulfonation (Oleum, 180°C) Start->Reaction Mixture Mixture of Sulfonic Acids (5-isomer + 8-isomer) Reaction->Mixture Separation Quench in Ice Water (Fractional Precipitation) Mixture->Separation Solid5 Precipitate: Isoquinoline-5-Sulfonic Acid Separation->Solid5 Insoluble Fraction Liq8 Filtrate: Isoquinoline-8-Sulfonic Acid Separation->Liq8 Soluble Fraction Chlorination5 Chlorination (SOCl2 / DMF) Solid5->Chlorination5 Chlorination8 Chlorination (SOCl2 / DMF) Liq8->Chlorination8 Prod5 Isoquinoline-5-Sulfonyl Chloride (INTERMEDIATE) Chlorination5->Prod5 Prod8 Isoquinoline-8-Sulfonyl Chloride (IMPURITY / REF STD) Chlorination8->Prod8 Fasudil Fasudil Synthesis (+ Homopiperazine) Prod5->Fasudil QC Quality Control (Impurity Marker) Prod8->QC Used as Std

Caption: Divergent synthesis pathway showing the separation of the critical 8-isomer impurity from the Fasudil precursor (5-isomer).

Quality Control & Analytical Validation

To validate the removal of the 8-isomer from the Fasudil process, the following HPLC method is recommended.

HPLC Protocol for Isomer Quantification:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 280 nm (Isoquinoline absorption max).

  • Acceptance Criteria: Isoquinoline-8-sulfonyl chloride must be <0.15% in the final intermediate.

Safety & Handling

  • Sulfonyl Chlorides: Highly corrosive and lachrymatory. React violently with water to release HCl. Handle only in a fume hood.

  • Oleum: Reacts explosively with water. Use proper PPE (face shield, acid-resistant gloves) and maintain strict temperature control during quenching.

References

  • Synthesis of Fasudil Hydrochloride. ResearchGate. Detailed schematic of the 5-isomer synthesis and chlorination.

  • Application Notes and Protocols for the Chlorosulfonylation of Isoquinoline Derivatives. BenchChem. Protocols for chlorosulfonylation and handling.

  • Fused Ring Heterocycles: Quinoline and Isoquinoline. University of Mustansiriyah. Mechanism of electrophilic substitution (5 vs 8 position).

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. General methods for sulfonyl chloride isolation.

  • Method for producing quinoline-8-sulfonyl chloride. Google Patents (JP2005139149A). Analogous chemistry describing the separation of 8-isomers.

Sources

Application

Application of Isoquinoline-8-sulfonyl chloride in kinase inhibitor synthesis

Application Note: Isoquinoline-8-Sulfonyl Chloride in Kinase Inhibitor Synthesis Executive Summary Isoquinoline-8-sulfonyl chloride is a critical, yet often underutilized, regioisomer in the synthesis of ATP-competitive...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Isoquinoline-8-Sulfonyl Chloride in Kinase Inhibitor Synthesis

Executive Summary

Isoquinoline-8-sulfonyl chloride is a critical, yet often underutilized, regioisomer in the synthesis of ATP-competitive kinase inhibitors. While its 5-substituted counterpart (Isoquinoline-5-sulfonyl chloride) is the scaffold for the renowned ROCK/PKA inhibitors Fasudil and Ripasudil , the 8-isomer serves a distinct and vital role in Structure-Activity Relationship (SAR) profiling.

This guide details the application of Isoquinoline-8-sulfonyl chloride as a "Selectivity Switch" scaffold. Unlike the 5-isomer, which locks the isoquinoline ring in a conformation favorable for Rho-kinase (ROCK) and Protein Kinase A (PKA) binding, the 8-isomer alters the ring's binding trajectory, often shifting selectivity toward Casein Kinase 1 (CK1) or serving as a crucial negative control to validate ROCK-specific efficacy.

Mechanistic Insight: The "Ring Flip" Effect

The utility of the 8-isomer lies in its ability to force a distinct binding mode within the kinase ATP pocket.

  • 5-Sulfonyl (Fasudil Class): The sulfonamide bond at C5 orients the isoquinoline nitrogen (N2) to form a critical hydrogen bond with the kinase hinge region (e.g., Glu81/Leu83 in PKA). This geometry is highly potent for AGC kinases (ROCK, PKA, PKC).

  • 8-Sulfonyl (CK1 Class): shifting the sulfonamide to C8 introduces steric constraints that force the isoquinoline ring to "flip" or rotate to maintain the hinge interaction. This altered geometry often abolishes ROCK potency but opens a specificity window for Casein Kinase 1 (CK1), as seen in the probe CK1-7 (N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide).

Structural Comparison
Feature5-Isoquinolinesulfonyl (Fasudil)8-Isoquinolinesulfonyl (CK1-7)
Primary Targets ROCK1, ROCK2, PKA, PKCCasein Kinase 1 (CK1), Cdk5
Binding Mode Planar hinge interaction (Classic)Rotated/Flipped hinge interaction
Key Utility Therapeutic Lead (Glaucoma, Vasospasm)Selectivity Probe / Negative Control

Experimental Protocol: Synthesis & Handling

A. Reagent Stability & Handling
  • Hazard: Corrosive, moisture-sensitive.

  • Storage: Store at 2–8°C under Argon. The sulfonyl chloride moiety is prone to hydrolysis, forming the sulfonic acid (unreactive).

  • QC Check: Before use, dissolve a small amount in dry DCM and run TLC (5% MeOH in DCM). The sulfonyl chloride moves faster than the sulfonic acid baseline spot.

B. Protocol 1: De Novo Synthesis of Isoquinoline-8-Sulfonyl Chloride

Rationale: Direct chlorosulfonylation of isoquinoline yields a mixture of 5- and 8-isomers that is difficult to separate. The Sandmeyer route guarantees regioisomeric purity.

Reagents:

  • Isoquinolin-8-amine (Starting Material)

  • NaNO₂ (Sodium Nitrite)

  • SO₂ (Sulfur Dioxide) / Glacial Acetic Acid

  • CuCl₂ (Copper(II) Chloride)

Step-by-Step Workflow:

  • Diazotization: Dissolve Isoquinolin-8-amine (1.0 eq) in conc. HCl/AcOH at -5°C. Dropwise add aqueous NaNO₂ (1.2 eq) while maintaining temp < 0°C. Stir for 30 min to form the diazonium salt.

  • Sulfonyl Chloride Formation: In a separate vessel, saturate glacial acetic acid with SO₂ gas until the solution turns green/blue (approx. 30 min bubbling). Add CuCl₂ (0.2 eq).

  • Coupling: Pour the cold diazonium mixture into the SO₂/CuCl₂ solution. Caution: Vigorous gas evolution (N₂).

  • Workup: After gas evolution ceases (approx. 1 hr), pour onto crushed ice. The product, Isoquinoline-8-sulfonyl chloride , will precipitate as a tan/off-white solid.

  • Purification: Filter, wash with cold water, and dry under high vacuum. Do not recrystallize from alcohols (forms sulfonate esters). Use dry DCM/Hexane if necessary.

C. Protocol 2: Synthesis of Kinase Inhibitor Library (Sulfonylation)

Target: Synthesis of N-(aminoalkyl)-isoquinoline-8-sulfonamide (General Probe).

Reagents:

  • Isoquinoline-8-sulfonyl chloride (1.0 eq)[1]

  • Diamine (e.g., 1,4-diazepane, ethylenediamine) (3.0 eq - Excess prevents bis-sulfonylation)

  • DCM (Anhydrous) or THF

  • Triethylamine (Et₃N) or DIPEA

Procedure:

  • Preparation: Dissolve the diamine (3.0 eq) and Et₃N (1.5 eq) in anhydrous DCM at 0°C under N₂ atmosphere.

  • Addition: Dissolve Isoquinoline-8-sulfonyl chloride (1.0 eq) in DCM. Add this solution dropwise to the amine mixture over 20 minutes.

    • Critical: Slow addition to excess amine favors the mono-sulfonamide product.

  • Reaction: Allow to warm to Room Temp (RT) and stir for 4 hours. Monitor by LC-MS (Target mass: M+1).

  • Quench & Extraction: Add saturated NaHCO₃. Extract with DCM (3x).

  • Purification: The product is amphoteric.

    • Method A (Flash Column): DCM:MeOH:NH₄OH (90:10:1).

    • Method B (Precipitation): Convert to HCl salt by adding 4M HCl in Dioxane, filter the precipitate.

Visualizing the Workflow

G Start Isoquinolin-8-amine Diazo Diazonium Intermediate (Unstable) Start->Diazo NaNO2, HCl < 0°C Prod Isoquinoline-8-sulfonyl Chloride Diazo->Prod SO2, CuCl2 Sandmeyer Rxn Coupling Sulfonamide Coupling (Excess Diamine) Prod->Coupling Diamine, Et3N DCM, 0°C Final 8-Sulfonamide Inhibitor (CK1 Selective) Coupling->Final Purification (DCM:MeOH:NH4OH)

Caption: Synthetic pathway from amine precursor to active kinase inhibitor via Sandmeyer chlorosulfonylation.

Data Interpretation & Troubleshooting

Comparative Potency Table (Representative Data)

Compound Substituent ROCK II IC50 (µM) CK1 IC50 (µM) Selectivity Note
H-1152 5-sulfonyl-homopiperazine 0.0016 > 10.0 Highly ROCK Selective
Fasudil 5-sulfonyl-1,4-diazepane 0.33 > 50.0 Clinical ROCK Inhibitor
CK1-7 8-sulfonyl-ethylenediamine > 100.0 6.0 CK1 Selective

| Iso-8-HP | 8-sulfonyl-homopiperazine | 15.0 | N/D | Weak ROCK inhibitor (Negative Control) |

Troubleshooting Guide:

  • Low Yield in Step 2: If the sulfonyl chloride yield is low, ensure the acetic acid was fully saturated with SO₂. The solution must be visibly green/blue before adding the diazonium salt.

  • Bis-sulfonylation: If you observe two isoquinoline rings attached to one diamine, increase the diamine equivalents to 5.0 eq or use a mono-Boc protected diamine.

  • Hydrolysis: If the chloride turns into a sticky gum, it has hydrolyzed. Re-synthesize or treat with SOCl₂/DMF (Vilsmeier conditions) to regenerate the chloride, though the Sandmeyer route is cleaner.

References

  • Xu, R.M., et al. (1996). Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. Proceedings of the National Academy of Sciences.

    • Key Finding: Establishes the structural "ring flip" mechanism distinguishing 5- and 8-isomers.
  • Stoltz, K., et al. (2008). 6-Substituted indole and indazole derivatives having 5-HT6 receptor affinity. Patent WO2008101247A2.

    • Key Finding: detailed protocol for the Sandmeyer synthesis of isoquinoline-8-sulfonyl chloride.
  • Hidaka, H., et al. (1984).Properties of n-(2-aminoethyl)-5-isoquinolinesulfonamide (H-9), a calmodulin antagonist. Japanese Journal of Pharmacology. Key Finding: Foundational work on the "H-series" inhibitors (H-7, H-8, H-9) establishing the baseline for isoquinoline sulfonamide SAR.
  • BenchChem Technical Report. Isoquinoline-8-sulfonyl chloride Product Specifications.

    • Key Finding: Physical properties and commercial availability data.[2]

Sources

Method

Strategic Synthesis of Isoquinoline-8-Sulfonamides: A Detailed Experimental Protocol and Mechanistic Guide

An Application Note for Drug Development Professionals Abstract: The isoquinoline framework is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of bio...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract: The isoquinoline framework is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] When combined with the sulfonamide functional group—a highly valued pharmacophore and proven amide bioisostere—the resulting isoquinoline sulfonamides represent a promising class of molecules for drug discovery.[4][5][6] Notably, isoquinoline sulfonamides have recently been identified as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria, highlighting their therapeutic potential.[7] This guide provides a comprehensive, field-proven protocol for the amination of isoquinoline-8-sulfonyl chloride, offering researchers a robust methodology for accessing this important class of compounds. We delve into the underlying chemical principles, provide a detailed step-by-step workflow, and offer expert insights into process optimization and troubleshooting.

Foundational Principles: The Chemistry of Sulfonamide Synthesis

The synthesis of a sulfonamide from a sulfonyl chloride and an amine is a classic and highly reliable transformation in organic chemistry.[8] The reaction proceeds via a nucleophilic substitution mechanism at the electron-deficient sulfur center of the sulfonyl chloride.

Mechanism Causality: The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom of the sulfonyl chloride highly electrophilic. A primary or secondary amine, acting as a nucleophile, attacks this sulfur atom.[5][9] This is typically followed by the collapse of the tetrahedral intermediate and elimination of a chloride ion. The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized to prevent the protonation and deactivation of the amine nucleophile. This is typically achieved by using a non-nucleophilic tertiary amine base, such as triethylamine or pyridine, or by using at least two equivalents of the reacting amine.

The general reaction scheme is as follows:

R-SO₂Cl + 2 R'R''NH → R-SO₂NR'R'' + R'R''NH₂⁺Cl⁻

Several factors are critical for the success of this synthesis:

  • Nucleophilicity of the Amine: More nucleophilic amines (e.g., aliphatic amines) generally react faster than less nucleophilic ones (e.g., aromatic amines).

  • Steric Hindrance: Bulky groups on either the amine or the sulfonyl chloride can impede the reaction rate.

  • Solvent: Aprotic solvents such as dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are preferred to prevent solvolysis of the highly reactive sulfonyl chloride.

  • Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exotherm and then allowed to proceed at room temperature.[10]

Visualized Experimental Workflow

The following diagram outlines the complete workflow for the synthesis, purification, and analysis of isoquinoline-8-sulfonamides.

G cluster_0 Phase 1: Reaction Setup cluster_1 Phase 2: Reaction & Monitoring cluster_2 Phase 3: Work-up & Isolation cluster_3 Phase 4: Purification & Analysis A Dissolve Isoquinoline-8-sulfonyl Chloride in Anhydrous DCM B Cool Solution to 0 °C (Ice Bath) A->B C Add Amine (1.1 eq) & Triethylamine (1.2 eq) Dropwise B->C D Warm to Room Temperature & Stir for 4-12 h C->D E Monitor Progress via TLC (Silica Gel) D->E F Quench with H₂O & Separate Layers E->F G Wash Organic Layer (1M HCl, sat. NaHCO₃, Brine) F->G H Dry over Na₂SO₄ & Concentrate (Rotary Evaporator) G->H I Obtain Crude Product H->I J Purify by Silica Gel Column Chromatography I->J K Characterize Pure Product (NMR, MS, IR) J->K

Caption: Workflow for the Amination of Isoquinoline-8-sulfonyl Chloride.

Detailed Step-by-Step Protocol

This protocol describes a general procedure for reacting isoquinoline-8-sulfonyl chloride with a primary amine (benzylamine) as a representative example.

3.1. Materials and Equipment

  • Reagents:

    • Isoquinoline-8-sulfonyl chloride (1.0 eq)

    • Benzylamine (1.1 eq)

    • Triethylamine (Et₃N), distilled (1.2 eq)

    • Dichloromethane (DCM), anhydrous

    • Deionized Water

    • 1 M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica Gel (for chromatography)

    • TLC plates (Silica gel 60 F₂₅₄)

    • Hexanes and Ethyl Acetate (for chromatography)

  • Equipment:

    • Round-bottom flask with stir bar

    • Dropping funnel or syringe

    • Ice-water bath

    • Magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

    • Glass column for chromatography

    • Standard laboratory glassware

3.2. Reaction Procedure

  • Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add isoquinoline-8-sulfonyl chloride (e.g., 1.0 mmol, 227.6 mg).

  • Dissolution: Dissolve the sulfonyl chloride in anhydrous dichloromethane (10 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Amine Addition: In a separate vial, prepare a solution of benzylamine (1.1 mmol, 117.9 mg, 120 µL) and triethylamine (1.2 mmol, 121.4 mg, 167 µL) in anhydrous DCM (2 mL). Add this solution dropwise to the cooled, stirring sulfonyl chloride solution over 10-15 minutes.

    • Causality Note: Slow, dropwise addition at 0 °C is crucial to manage the exothermic nature of the reaction, preventing the formation of undesired byproducts.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC. Use a solvent system like 3:1 Hexanes:Ethyl Acetate. The product spot should be less polar than the amine and visible under UV light. The disappearance of the starting sulfonyl chloride indicates completion.

3.3. Work-up and Isolation

  • Quenching: Once the reaction is complete, quench by adding deionized water (15 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (15 mL) to remove excess amine and triethylamine, saturated NaHCO₃ solution (15 mL) to remove any acidic impurities, and finally with brine (15 mL).[11]

    • Self-Validation Insight: Each wash step removes specific impurities. The acidic wash removes bases, the basic wash removes acids, and the brine wash removes residual water, ensuring a cleaner crude product for purification.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

3.4. Purification

  • Chromatography: Purify the crude solid/oil using silica gel column chromatography.[4]

  • Elution: Equilibrate the column with a non-polar solvent (e.g., Hexanes) and elute the product with a gradient of ethyl acetate in hexanes (e.g., 0% to 30% ethyl acetate).

  • Collection: Collect the fractions containing the pure product (as determined by TLC analysis) and concentrate them under reduced pressure to yield the pure isoquinoline-8-sulfonamide.

Data Summary: Amination with Various Amines

The reaction conditions can be adapted for a range of primary and secondary amines. The following table provides representative data.

EntryAmineAmine TypeBaseTypical Reaction TimeExpected Yield (%)
1BenzylaminePrimary, AliphaticEt₃N4-6 h85-95%
2PiperidineSecondary, CyclicEt₃N2-4 h90-98%
3AnilinePrimary, AromaticEt₃N8-16 h65-75%
4MorpholineSecondary, CyclicEt₃N2-4 h88-96%

Insight: As shown, more nucleophilic amines like piperidine and morpholine react faster and in higher yields. Aromatic amines like aniline are less nucleophilic and require longer reaction times, resulting in slightly lower yields.

Troubleshooting and Expert Recommendations

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield Hydrolysis of Sulfonyl Chloride: The starting material is moisture-sensitive.Use freshly purchased or purified sulfonyl chloride. Ensure all glassware is oven-dried and use anhydrous solvents.
Poor Amine Nucleophilicity: Sterically hindered or electron-poor amines react slowly.Increase the reaction temperature (e.g., reflux in DCM or switch to a higher boiling solvent like THF) and extend the reaction time.
Multiple Products on TLC Di-sulfonylation: A primary amine reacts twice with the sulfonyl chloride.Ensure the amine is not the limiting reagent. Use a slight excess of the amine (1.1-1.2 equivalents).
Side reactions: Impurities in starting materials or solvent.Re-purify starting materials. Use high-purity, anhydrous solvents.
Difficult Purification Streaking on TLC/Column: The sulfonamide product may be slightly acidic or basic.Add a small amount of triethylamine (~0.5%) to the chromatography eluent to sharpen the bands and improve separation.
Failure to Crystallize: Product is an oil or amorphous solid.Attempt recrystallization from various solvent systems (e.g., ethyl acetate/hexanes, ethanol/water). If it fails, purification by chromatography is the best method.[12]

Conclusion

The synthesis of isoquinoline-8-sulfonamides via the amination of isoquinoline-8-sulfonyl chloride is a versatile and efficient method for generating molecular diversity in drug discovery programs. The protocol detailed herein is robust and can be adapted to a wide range of amine substrates. By understanding the underlying chemical principles and potential challenges, researchers can confidently and successfully synthesize these valuable compounds for further biological evaluation.

References

  • BenchChem (2025). Application Notes and Protocols for the Chlorosulfonylation of Isoquinoline Derivatives.
  • Reddy, C. K., et al. (2014). Preparation of sulfonamides from N-silylamines. National Institutes of Health. Available at: [Link]

  • BenchChem (2025). Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides.
  • BenchChem (2025). Application Notes and Protocols: Synthesis of Amides from Isoquinoline-6-carbonyl chloride and Primary Amines.
  • Pawar, S. D., Gosavi, D. H., & Pawar, S. D. (2021). Isoquinoline derivatives and its medicinal activity. World Journal of Pharmaceutical Research.
  • Chemistry LibreTexts (2021). Amines as Nucleophiles. Available at: [Link]

  • Google Patents (2021). Isoquinoline sulfonyl chloride acid addition salt and method for preparing the same.
  • Organic Chemistry Portal (2022). Isoquinoline synthesis. Available at: [Link]

  • Wikipedia (2023). Sulfonamide (medicine). Available at: [Link]

  • Various Authors. Chapter 7: Quinolines and Isoquinolines. PDF Document.
  • Macmillan Group, Princeton University (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]

  • Organic Chemistry Tutor (2020). Protecting Groups for Amines: Sulfonamides. YouTube. Available at: [Link]

  • Chemistry & Biology Interface (2015). Recent advances in synthesis of sulfonamides: A review. Available at: [Link]

  • Pharmaguideline (2023). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Available at: [Link]

  • National Institutes of Health (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Available at: [Link]

  • Google Patents (1957). Sulfonamide purification process.
  • ResearchGate (2024). Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria. Available at: [Link]

  • National Institutes of Health (2022). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Available at: [Link]

Sources

Application

Application Note: Stoichiometric Control in the Synthesis of Isoquinoline-8-Sulfonamides

Abstract The synthesis of N-substituted isoquinoline-8-sulfonamides is a cornerstone reaction in medicinal chemistry and drug development, yielding scaffolds with a wide range of biological activities.[1] This applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of N-substituted isoquinoline-8-sulfonamides is a cornerstone reaction in medicinal chemistry and drug development, yielding scaffolds with a wide range of biological activities.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the stoichiometric and methodological considerations for the reaction between isoquinoline-8-sulfonyl chloride and primary or secondary amines. We delve into the underlying reaction mechanism, provide field-proven protocols, and offer a systematic troubleshooting guide to ensure high-yield, high-purity synthesis. This document is structured to explain the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Introduction: The Significance of Isoquinoline Sulfonamides

The isoquinoline nucleus is a privileged scaffold in pharmacology, and its sulfonamide derivatives are no exception.[1] These compounds are investigated for a multitude of therapeutic applications, including their roles as antibacterial, anticancer, and antifungal agents.[1][2] The formation of the sulfonamide bond via the reaction of a sulfonyl chloride with an amine is the most direct and widely employed method for synthesizing these valuable compounds.[3][4]

Achieving optimal yield and purity, however, is critically dependent on understanding the reaction mechanism and precisely controlling the stoichiometry of the reactants. This guide will illuminate these factors, providing the technical accuracy and practical insights necessary for successful synthesis.

Reaction Mechanism: Nucleophilic Substitution at Sulfur

The formation of a sulfonamide is a classic example of nucleophilic substitution on a sulfonyl group. The reaction proceeds through a well-understood pathway that dictates the necessary reaction conditions.

Causality of the Mechanism: The sulfur atom in isoquinoline-8-sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophilic attack by the lone pair of electrons on the amine's nitrogen atom. The reaction requires a base to neutralize the hydrochloric acid (HCl) generated as a byproduct. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5]

G reagents Isoquinoline-8-sulfonyl Chloride + Amine (R-NH2) intermediate Tetrahedral Intermediate reagents->intermediate 1. Nucleophilic Attack protonated Protonated Sulfonamide intermediate->protonated 2. Loss of Cl- product N-Substituted Isoquinoline-8-sulfonamide protonated->product 3. Deprotonation base Base (e.g., Et3N) base->protonated byproduct Base-HCl Salt base->byproduct G prep 1. Preparation Dissolve amine (1.0 eq) and base (1.5 eq) in anhydrous DCM under N2. cool 2. Cooling Cool the amine solution to 0 °C in an ice bath. prep->cool add 3. Addition Add a solution of Isoquinoline-8-sulfonyl chloride (1.05 eq) in DCM dropwise. cool->add react 4. Reaction Allow to warm to RT and stir for 2-24h. add->react monitor 5. Monitoring Check for consumption of amine by TLC or LC-MS. react->monitor monitor->react Incomplete workup 6. Aqueous Workup Quench, wash with 1M HCl, NaHCO3, and brine. Dry organic layer. monitor->workup Reaction Complete purify 7. Purification Concentrate and purify by silica gel chromatography. workup->purify char 8. Characterization Confirm structure by NMR, MS, IR. purify->char

Sources

Method

The Art of the Amine: A Detailed Guide to Base Selection for Isoquinoline-8-Sulfonyl Chloride Reactions

Abstract Isoquinoline-8-sulfonyl chloride is a pivotal reagent in contemporary drug discovery and chemical biology, serving as a precursor to a vast array of sulfonamide derivatives with significant therapeutic potential...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isoquinoline-8-sulfonyl chloride is a pivotal reagent in contemporary drug discovery and chemical biology, serving as a precursor to a vast array of sulfonamide derivatives with significant therapeutic potential. The successful synthesis of these target molecules is critically dependent on the judicious selection of a base. This comprehensive application note provides researchers, scientists, and drug development professionals with an in-depth guide to navigating the nuanced landscape of base selection for reactions involving isoquinoline-8-sulfonyl chloride. We will delve into the mechanistic underpinnings of the sulfonamide formation, explore the characteristics of commonly employed bases, and furnish detailed, field-proven protocols. This guide is structured to empower the practicing chemist to move beyond rote procedure and make informed, rational decisions that optimize reaction outcomes, enhance purity, and minimize side reactions.

Introduction: The Isoquinoline-8-Sulfonamide Scaffold

The isoquinoline moiety is a privileged heterocyclic scaffold found in numerous natural products and FDA-approved pharmaceuticals. When functionalized with a sulfonamide linkage at the 8-position, the resulting compounds exhibit a broad spectrum of biological activities. The sulfonamide group itself is a well-established pharmacophore, known for its ability to act as a hydrogen bond donor and acceptor, and to serve as a stable bioisostere for amide bonds, offering improved metabolic stability and pharmacokinetic profiles.[1]

The synthesis of isoquinoline-8-sulfonamides almost invariably proceeds through the reaction of isoquinoline-8-sulfonyl chloride with a primary or secondary amine. Isoquinoline-8-sulfonyl chloride is a highly reactive electrophile, a property that makes it an excellent synthetic handle but also renders it susceptible to undesired side reactions, most notably hydrolysis. The choice of base in this reaction is therefore not a trivial matter; it is a critical parameter that dictates the reaction's success.

The Cornerstone of Synthesis: The Role of the Base

The reaction between isoquinoline-8-sulfonyl chloride and an amine (R¹R²NH) generates the desired sulfonamide and one equivalent of hydrochloric acid (HCl).

Isoquinoline-8-SO₂Cl + R¹R²NH → Isoquinoline-8-SO₂NR¹R² + HCl

This liberated HCl will readily protonate the starting amine, converting it into its non-nucleophilic ammonium salt (R¹R²NH₂⁺Cl⁻). This effectively removes the amine from the reaction, halting the formation of the sulfonamide. The primary role of the base is to scavenge this HCl as it is formed, thereby maintaining the concentration of the free, nucleophilic amine.

G reagents Isoquinoline-8-SO₂Cl + R¹R²NH (Amine) product Isoquinoline-8-SO₂NR¹R² (Sulfonamide) reagents->product hcl HCl reagents->hcl Reaction Byproduct protonated_amine R¹R²NH₂⁺Cl⁻ (Non-nucleophilic) hcl->protonated_amine Quenches Amine protonated_base Base-H⁺Cl⁻ hcl->protonated_base base Base base->protonated_base Scavenges HCl

The ideal base should be sufficiently basic to neutralize HCl but should not introduce competing side reactions. Key factors to consider when selecting a base include:

  • Basicity (pKa of the conjugate acid): The base must be strong enough to deprotonate the ammonium salt of the reacting amine.

  • Nucleophilicity: The base should ideally be non-nucleophilic to avoid reacting with the highly electrophilic isoquinoline-8-sulfonyl chloride.

  • Steric Hindrance: Sterically bulky bases can be advantageous in minimizing side reactions.

  • Solubility: The base and its corresponding hydrochloride salt should have appropriate solubility in the chosen reaction solvent.

  • Reaction Conditions: The choice of base can be influenced by the reaction temperature and the stability of the reactants and products.

A Comparative Analysis of Common Bases

The selection of a base can be broadly categorized into three main strategies: using the amine nucleophile in excess, employing a non-nucleophilic organic base, or utilizing an inorganic base.

Strategy 1: The Amine as the Base

In this approach, two or more equivalents of the reacting amine are used. One equivalent acts as the nucleophile, while the second equivalent serves as the base to neutralize the generated HCl.

  • Rationale: This is the most straightforward method, particularly when the amine is inexpensive and readily available. It simplifies the reaction setup and workup as there is no additional base to remove.

  • Causality: For this strategy to be effective, the amine must be a sufficiently strong base to deprotonate its own ammonium salt. This is generally true for most aliphatic amines.

  • Limitations: This method is not suitable for valuable or scarce amines. Furthermore, the resulting ammonium salt can sometimes complicate the reaction workup and product isolation.

Strategy 2: Non-Nucleophilic Organic Bases

Tertiary amines are commonly used as acid scavengers. Their lone pair of electrons is available for deprotonation but is sterically hindered from attacking the sulfonyl chloride.

BaseStructurepKa of Conjugate AcidKey Characteristics
Pyridine C₅H₅N~5.25Aromatic, relatively weak base. Can act as a nucleophilic catalyst in some cases.
Triethylamine (TEA) N(CH₂CH₃)₃~10.75Common, inexpensive, and effective for a wide range of amines.
Diisopropylethylamine (DIPEA or Hünig's Base) (i-Pr)₂NEt~10.8Sterically hindered, making it highly non-nucleophilic. Useful when dealing with sensitive substrates.
4-Dimethylaminopyridine (DMAP) (CH₃)₂NC₅H₄N~9.7Often used as a hyper-nucleophilic catalyst in acylations and sulfonylations, rather than just a base.[2]
  • Rationale and Causality:

    • Pyridine: With a pKa of ~5.25 for its conjugate acid, pyridine is a relatively weak base.[3] It is effective when reacting isoquinoline-8-sulfonyl chloride with moderately basic amines. However, its potential to act as a nucleophilic catalyst, forming a reactive sulfonylpyridinium intermediate, can sometimes lead to side reactions.

    • Triethylamine (TEA): With a pKa of ~10.75 for its conjugate acid, TEA is a much stronger base than pyridine and is capable of neutralizing the HCl generated from the reaction with a wide range of amines.[4] It is the workhorse base for many sulfonamide syntheses.

    • Diisopropylethylamine (DIPEA): DIPEA has a similar basicity to TEA (pKa of conjugate acid ~10.8) but is significantly more sterically hindered due to the two isopropyl groups.[5] This steric bulk makes it an excellent choice when the sulfonyl chloride is particularly sensitive to nucleophilic attack by the base itself, or when other sensitive functional groups are present in the molecule.

G

Strategy 3: Inorganic Bases

Inorganic bases offer a cost-effective and powerful alternative to organic bases.

BaseFormulaKey Characteristics
Sodium Carbonate Na₂CO₃Mildly basic, inexpensive. Often used in aqueous biphasic systems (Schotten-Baumann conditions).
Potassium Carbonate K₂CO₃Similar to sodium carbonate, but with better solubility in some organic solvents.
Sodium Hydride NaHA very strong, non-nucleophilic base. Reacts with the amine to form a highly nucleophilic sodium amide salt. Requires strictly anhydrous conditions.
  • Rationale and Causality:

    • Sodium/Potassium Carbonate: These bases are typically used in a two-phase system of an organic solvent (e.g., dichloromethane) and a basic aqueous solution, known as Schotten-Baumann conditions.[6] The sulfonyl chloride resides in the organic phase, while the amine partitions between the two phases. The reaction occurs at the interface, and the HCl byproduct is neutralized by the carbonate in the aqueous phase. This method is advantageous as it is inexpensive and the workup is straightforward. However, it is only suitable for sulfonyl chlorides that are relatively stable to hydrolysis.

    • Sodium Hydride (NaH): NaH is a powerful, non-nucleophilic base that deprotonates the amine in situ to form the corresponding sodium amide. This amide is a highly potent nucleophile that reacts rapidly with the sulfonyl chloride. This method is particularly useful for less reactive (e.g., sterically hindered or electron-deficient) amines. It is imperative that this reaction is carried out under strictly anhydrous conditions, as NaH reacts violently with water.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific amine being used.

Protocol 1: General Procedure using a Tertiary Amine Base (TEA or DIPEA)

This protocol is suitable for a wide range of primary and secondary amines.

  • Reaction Setup: To a solution of the amine (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere at 0 °C, add the tertiary amine base (triethylamine or DIPEA, 1.5 mmol).

  • Addition of Sulfonyl Chloride: Slowly add a solution of isoquinoline-8-sulfonyl chloride (1.1 mmol) in anhydrous dichloromethane (5 mL) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with dichloromethane and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Procedure using Excess Amine as the Base

This protocol is best suited for simple, inexpensive amines.

  • Reaction Setup: Suspend isoquinoline-8-sulfonyl chloride (5 mmol) in anhydrous acetonitrile (15 mL).[7]

  • Addition of Amine: Add the desired amine (20 mmol, 4 equivalents) to the suspension.[7]

  • Reaction: Stir the resulting reaction mixture at room temperature for 24 hours.[7]

  • Workup: Pour the mixture into 100 mL of water. Extract the aqueous mixture with chloroform (3 x 20 mL).[7]

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. Purify the residue as needed.[7]

Protocol 3: Schotten-Baumann Conditions using an Inorganic Base

This protocol is useful for amines that are water-soluble and for larger-scale reactions where cost is a factor.

  • Reaction Setup: Dissolve the amine (10 mmol) and sodium carbonate (15 mmol) in water (20 mL). Cool the solution to 0-5 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Add a solution of isoquinoline-8-sulfonyl chloride (11 mmol) in a water-immiscible organic solvent (e.g., dichloromethane or toluene, 20 mL) dropwise with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as indicated by TLC or LC-MS.

  • Workup: Separate the organic layer. Extract the aqueous layer with the same organic solvent (2 x 10 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude sulfonamide. Purify as necessary.

Troubleshooting and Self-Validation

  • Low Yield:

    • Cause: Incomplete reaction or hydrolysis of the sulfonyl chloride.

    • Solution: Ensure strictly anhydrous conditions if using organic bases. Check the basicity of the chosen base; a stronger base may be required. For poorly reactive amines, consider using NaH to pre-form the amide.

  • Presence of Unreacted Amine:

    • Cause: Insufficient base or inefficient stirring in biphasic reactions.

    • Solution: Use a slight excess of the base (e.g., 1.2-1.5 equivalents). Ensure vigorous stirring in Schotten-Baumann reactions to maximize the interfacial area.

  • Formation of Side Products:

    • Cause: Reaction of the base with the sulfonyl chloride.

    • Solution: Switch to a more sterically hindered base like DIPEA. The use of DMAP as a catalyst (in small quantities) rather than a stoichiometric base can also be beneficial in some cases.[2]

Conclusion

The selection of a base is a critical parameter in the synthesis of isoquinoline-8-sulfonamides. A thorough understanding of the reaction mechanism and the properties of different bases allows the researcher to make a rational choice that maximizes yield and purity. For valuable amines or sensitive substrates, a sterically hindered organic base like DIPEA under anhydrous conditions is often the preferred choice. For large-scale synthesis with robust amines, using an excess of the amine or employing Schotten-Baumann conditions with an inorganic base can be more economical. By following the principles and protocols outlined in this guide, researchers can confidently and efficiently synthesize a diverse range of isoquinoline-8-sulfonamides for their drug discovery and development programs.

References

  • ResearchGate. (2025). Synthesis of sulfonimide-based branched arylsulfonyl chlorides. Available at: [Link]

  • ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available at: [Link]

  • Poon, K. W.; et al. (2013). Preparation of sulfonamides from N-silylamines. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Available at: [Link]

  • Bolm, C.; et al. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. Available at: [Link]

  • Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available at: [Link]

  • Youn, S. W.; et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. Available at: [Link]

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]

  • Al-Majid, A. M.; et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 269. Available at: [Link]

  • Fridkin, M.; et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. PMC. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Bordwell pKa Table. Available at: [Link]

  • Wikipedia. (n.d.). Triethylamine. Available at: [Link]

  • El-Faham, A.; et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). N,N-Diisopropylethylamine. Available at: [Link]

  • Reddit. (2022). Why are amines protonated at physiological ph?. Available at: [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Available at: [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values*. Available at: [Link]

  • Grokipedia. (n.d.). N,N-Diisopropylethylamine. Available at: [Link]

  • Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams. Available at: [Link]

  • Chegg.com. (2023). Solved Triethylamine (C6H15 N) is a commonly used base in. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Polysulfonylation of isoquinoline and how to avoid it

Welcome to the technical support center for isoquinoline chemistry. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for isoquinoline chemistry. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the sulfonation of isoquinoline and its derivatives. Our focus is to equip you with the knowledge to control this reaction, particularly to avoid undesired polysulfonylation, and to ensure reproducible, high-yield outcomes in your research and development endeavors.

Troubleshooting Guide

This section addresses specific experimental challenges you may encounter during the sulfonation of isoquinoline.

Q1: I'm observing significant amounts of di- and tri-sulfonated byproducts. How can I achieve selective monosulfonylation?

A1: Polysulfonylation is a common issue when reaction conditions are too harsh. The isoquinoline ring, particularly the benzene portion, is susceptible to multiple electrophilic additions if the reaction is not carefully controlled. The key is to manage the reactivity of the sulfonating agent and the reaction temperature.

Causality and Strategy:

The primary electrophile in sulfonation is sulfur trioxide (SO₃) or its protonated form. In concentrated sulfuric acid or oleum (H₂SO₄·SO₃), the high concentration of SO₃ drives the reaction forward, but also increases the likelihood of multiple substitutions on the activated ring system. To favor monosulfonylation, you must moderate the reaction conditions.

Recommended Protocol for Controlled Monosulfonylation:

This protocol utilizes chlorosulfonic acid (ClSO₃H), a milder sulfonating agent, at low temperatures to minimize polysubstitution.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool chlorosulfonic acid (2-3 equivalents) to 0°C in an ice bath.

  • Substrate Addition: Slowly add isoquinoline (1 equivalent) dropwise to the cooled chlorosulfonic acid with vigorous stirring. It is crucial to maintain the temperature below 5°C during the addition to prevent runaway reactions and charring.

  • Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours (typically 2-4 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating (e.g., 40-50°C) may be necessary, but this increases the risk of polysulfonylation.[1]

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The isoquinoline sulfonic acid will precipitate out of the cold aqueous solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold water to remove residual acid, and dry it under vacuum.

Troubleshooting Workflow for Monosulfonylation:

The following decision tree can help you optimize your reaction to favor monosulfonylation.

G start Start: Polysulfonylation Observed check_temp Is the reaction temperature kept below 5°C during addition? start->check_temp check_agent Are you using a strong sulfonating agent (e.g., Oleum)? check_temp->check_agent Yes lower_temp Action: Lower the temperature and maintain it strictly. check_temp->lower_temp No switch_agent Action: Switch to a milder agent like Chlorosulfonic Acid. check_agent->switch_agent Yes check_equiv Are you using a large excess of sulfonating agent? check_agent->check_equiv No lower_temp->check_agent switch_agent->check_equiv reduce_equiv Action: Reduce to 2-3 equivalents of sulfonating agent. check_equiv->reduce_equiv Yes success Success: Monosulfonylation Achieved check_equiv->success No reduce_equiv->success G cluster_0 Blocking Group Workflow start Isoquinoline Substrate step1 Step 1: Sulfonation (Block most reactive site, e.g., C5) start->step1 step2 Step 2: Second Electrophilic Substitution (e.g., Nitration at C7) step1->step2 step3 Step 3: Desulfonylation (Remove SO3H from C5) step2->step3 end Final Product: 7-Nitroisoquinoline step3->end

Caption: Using a sulfonyl group as a reversible blocking agent.

Frequently Asked Questions (FAQs)

Q3: What is the fundamental mechanism of isoquinoline sulfonation?

A3: Isoquinoline sulfonation is a classic electrophilic aromatic substitution (SEAr) reaction. The benzene ring of isoquinoline acts as a nucleophile, attacking a potent electrophile, which is typically sulfur trioxide (SO₃) or protonated sulfur trioxide (⁺SO₃H).

Mechanism Steps:

  • Formation of the Electrophile: In fuming sulfuric acid (oleum), SO₃ is readily available. In concentrated sulfuric acid, it is formed in an equilibrium.

  • Nucleophilic Attack: The π-electron system of the isoquinoline's benzene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base (like HSO₄⁻) removes a proton from the carbon atom that bears the new sulfonyl group, restoring the aromaticity of the ring.

G cluster_0 Mechanism of Sulfonation Isoquinoline Isoquinoline SigmaComplex Sigma Complex (Resonance Stabilized) Isoquinoline->SigmaComplex +SO₃ SO3 SO₃ (Electrophile) Product Isoquinoline-5-sulfonic acid SigmaComplex->Product -H⁺ H_plus_loss -H⁺

Sources

Optimization

Hydrolysis of Isoquinoline-8-sulfonyl chloride during workup

Welcome to the technical support guide for handling Isoquinoline-8-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the stabil...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling Isoquinoline-8-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the stability of this reagent, particularly its hydrolysis during reaction workups. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low, and I suspect my Isoquinoline-8-sulfonyl chloride is degrading during the aqueous workup. What is happening?

A: You are likely observing the hydrolysis of the sulfonyl chloride functional group. Sulfonyl chlorides are highly reactive electrophiles. During an aqueous workup, water molecules can act as nucleophiles, attacking the electrophilic sulfur atom. This reaction cleaves the sulfur-chlorine bond and replaces it with a hydroxyl group, converting your starting material into the corresponding Isoquinoline-8-sulfonic acid.[1] This sulfonic acid byproduct is typically highly water-soluble and will be lost from the organic phase, leading to a significant reduction in the yield of your desired product.

The reaction is as follows:

Isoquinoline-8-sulfonyl chloride + H₂O → Isoquinoline-8-sulfonic acid + HCl

This process is often accelerated by elevated temperatures and non-neutral pH conditions.[2]

Hydrolysis_Mechanism cluster_reactants Reactants cluster_products Products reagent Isoquinoline-8-sulfonyl Chloride acid Isoquinoline-8-sulfonic Acid reagent->acid Nucleophilic Attack by Water hcl HCl reagent->hcl Elimination water H₂O (Water) water->acid

Caption: Hydrolysis of Isoquinoline-8-sulfonyl chloride.

Q2: What are the key factors that promote the hydrolysis of Isoquinoline-8-sulfonyl chloride during workup?

A: Several factors can significantly increase the rate of hydrolysis. Understanding these is critical to designing a robust workup protocol.

FactorImpact on HydrolysisRationale & Mitigation Strategy
Temperature High Impact: Increased temperature accelerates the reaction rate.[2]Strategy: Always perform aqueous workups at reduced temperatures. Conduct washes and extractions using an ice-water bath (0-5 °C) to minimize thermal decomposition.
pH High Impact: Both strongly acidic and strongly basic conditions can catalyze hydrolysis.[2]Strategy: Initially, wash with neutral, ice-cold water or brine. If a basic wash is needed to neutralize acid or remove the sulfonic acid byproduct, use a mild base like saturated sodium bicarbonate and keep the contact time and temperature minimized.[3][4]
Contact Time Medium Impact: Prolonged exposure to the aqueous phase increases the opportunity for hydrolysis.Strategy: Perform extraction steps efficiently and without delay. Avoid letting the biphasic mixture stir for extended periods unless it is a specific quenching step.[3]
Solvent Choice Medium Impact: The solubility of water in your organic solvent can affect the hydrolysis rate.Strategy: While solvents like dichloromethane (DCM) have low water solubility, ensure the organic phase is thoroughly dried with a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) after the final wash to remove any dissolved water.[4]
Q3: I've completed my reaction. What is the best practice for quenching and washing to prevent product loss?

A: A carefully planned workup is essential. The goal is to rapidly separate your product from the aqueous phase while neutralizing byproducts and removing unreacted starting materials. For reactions involving Isoquinoline-8-sulfonyl chloride, a multi-step approach is recommended.

For a detailed walkthrough, please refer to the Optimized Aqueous Workup Protocol in the section below. The key principles are:

  • Cool the Reaction: Before adding any aqueous solution, cool the reaction vessel to 0 °C.

  • Initial Neutral Wash: Perform a rapid wash with ice-cold, deionized water or brine to remove water-soluble inorganic salts.

  • Mild Basic Wash: Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acid (like HCl) generated during the reaction.[3][5] This will also convert the Isoquinoline-8-sulfonic acid byproduct into its sodium salt, ensuring it remains in the aqueous layer.

  • Final Brine Wash: A final wash with saturated NaCl solution helps to break up emulsions and reduces the solubility of water in the organic layer.

  • Thorough Drying: Immediately dry the separated organic layer over an appropriate drying agent.

Q4: How can I confirm that hydrolysis has occurred and quantify the extent of the problem?

A: You can use a combination of analytical techniques:

  • Thin-Layer Chromatography (TLC): The sulfonic acid byproduct is significantly more polar than the sulfonyl chloride. It will typically remain at the baseline (Rf ≈ 0) in common non-polar solvent systems (e.g., ethyl acetate/hexanes). A prominent spot at the baseline that wasn't present in the initial reaction mixture is a strong indicator of hydrolysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. You can monitor for the mass of the starting material (Isoquinoline-8-sulfonyl chloride, M.W. 227.67 g/mol ) and the mass of the hydrolyzed product (Isoquinoline-8-sulfonic acid, M.W. 209.23 g/mol ).[6] By comparing peak areas, you can estimate the ratio of hydrolyzed to unhydrolyzed material.

  • ¹H NMR Spectroscopy: While the aromatic protons might have similar shifts, the sulfonic acid proton is exchangeable and may not be visible. However, the absence of your desired product's characteristic peaks and the potential appearance of new, broad aromatic signals can suggest decomposition.

Troubleshooting Guide & Experimental Protocols

Scenario-Based Troubleshooting
  • Problem: After a basic wash with NaOH, my yield decreased dramatically.

    • Cause: Strong bases like sodium hydroxide create a high concentration of hydroxide ions (OH⁻), which are much more potent nucleophiles than water. This aggressively accelerates the hydrolysis of the sulfonyl chloride.

    • Solution: Always opt for a milder base like sodium bicarbonate or potassium carbonate for neutralization during the workup of sulfonyl chlorides.[3]

  • Problem: I see a significant amount of baseline material on my TLC plate after workup.

    • Cause: This is the classic sign of the highly polar sulfonic acid byproduct.

    • Solution: Ensure your basic wash step is effective. Increase the stirring time with the NaHCO₃ solution to 30-60 minutes to ensure all sulfonic acid is converted to its salt and extracted into the aqueous phase.[3] If the problem persists, consider an alternative quenching strategy before the workup.

Protocol 1: Optimized Aqueous Workup to Minimize Hydrolysis

This protocol is designed for the workup of a reaction where Isoquinoline-8-sulfonyl chloride has been used as a reactant in an organic solvent immiscible with water (e.g., DCM, Ethyl Acetate).

  • Cooling: Once the reaction is deemed complete by TLC or LC-MS, place the reaction vessel in an ice-water bath and cool the contents to 0-5 °C.

  • Initial Quench (Optional but Recommended): If the reaction contains highly reactive reagents, slowly add a small amount of a nucleophile like methanol (to form a stable sulfonate ester) or a dilute aqueous ammonia solution to convert the remaining sulfonyl chloride to a sulfonamide.[3] This can make subsequent purification easier than dealing with the sulfonic acid.

  • Transfer: Transfer the cooled reaction mixture to a separatory funnel. If necessary, dilute the mixture with more of the organic solvent used in the reaction.

  • Neutral Wash: Add an equal volume of ice-cold deionized water. Gently invert the funnel several times, venting frequently. Allow the layers to separate and discard the aqueous layer.

  • Bicarbonate Wash: Add an equal volume of ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) solution.[4][5] Shake the funnel, venting frequently. Allow the layers to separate and check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8). Discard the aqueous layer.

  • Brine Wash: Add an equal volume of ice-cold saturated aqueous NaCl (brine). This wash helps to remove residual water from the organic layer. Discard the aqueous layer.

  • Drying and Filtration: Transfer the organic layer to an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous Na₂SO₄). Stir for 10-15 minutes. Filter the solution to remove the drying agent.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can then be purified by column chromatography or recrystallization.

Workup_Workflow A Reaction Complete B Cool to 0-5 °C A->B C Optional Quench (e.g., with Methanol) B->C D Transfer to Separatory Funnel C->D E Wash with Ice-Cold Water/Brine D->E F Wash with Sat. NaHCO₃ (aq) E->F G Wash with Brine F->G H Dry Organic Layer (e.g., Na₂SO₄) G->H I Filter & Concentrate H->I J Purification I->J

Caption: Decision workflow for an optimized workup.

References

  • Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1447. Link

  • North, M., et al. (2007). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 11(4), 753-757. Link

  • BenchChem. (n.d.). Dealing with the stability issues of Isoquinoline-8-sulfonamide in aqueous solutions. BenchChem Technical Support. Link

  • Guidechem. (n.d.). 8-Quinolinesulfonyl chloride 18704-37-5 wiki. Link

  • BenchChem. (n.d.). Technical Support Center: Sulfonyl Chloride Work-up. Link

  • Cremlin, R. J., et al. (1971). Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides. Australian Journal of Chemistry, 24(4), 843-849. Link

  • JP2005139149A - Method for producing quinoline-8-sulfonyl chloride. (2005). Google Patents. Link

  • Sigma-Aldrich. (n.d.). 8-Quinolinesulfonyl chloride 98%. Link

  • CN102603715A - Synthesis and preparation method of fasudil hydrochloride. (2012). Google Patents. Link

  • Reddit r/chemhelp. (2019). Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride?. Link

  • Science of Synthesis. (2004). Product Class 5: Isoquinolines. Thieme.
  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Link

  • Guerra, F. S., et al. (2017). Synthesis of Fasudil. ResearchGate. Link

  • Quora. (2017). Why will sulfonic acid chlorides not react with water?. Link

  • North, M., et al. (2007). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development. Link

  • Wikipedia. (n.d.). Sulfonyl halide. Link

Sources

Troubleshooting

Technical Support Center: Purification of Crude Isoquinoline-8-sulfonyl Chloride

Welcome to the technical support center for the purification of crude Isoquinoline-8-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical rea...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude Isoquinoline-8-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical reagent and encounter challenges in achieving the desired purity. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the purification of Isoquinoline-8-sulfonyl chloride.

Q1: What are the typical impurities in crude Isoquinoline-8-sulfonyl chloride?

A: The impurity profile of crude Isoquinoline-8-sulfonyl chloride is heavily dependent on its synthetic route. Common methods involve the reaction of isoquinoline or isoquinoline-8-sulfonic acid with a chlorinating agent like chlorosulfonic acid or thionyl chloride.[1] Consequently, the primary impurities include:

  • Isoquinoline-8-sulfonic acid: This is the most common impurity, arising from incomplete conversion of the sulfonic acid to the sulfonyl chloride or, more frequently, from hydrolysis of the product due to exposure to moisture.[2][3] The sulfonyl chloride group is highly susceptible to hydrolysis.

  • Unreacted Starting Materials: Residual isoquinoline may be present if the initial sulfonation was incomplete.

  • Isomeric Sulfonyl Chlorides: Depending on the reaction conditions, small amounts of other isomers may form.

  • Residual Chlorinating Agents and Byproducts: Traces of thionyl chloride, chlorosulfonic acid, or their decomposition products can contaminate the crude material.

Q2: Why is my Isoquinoline-8-sulfonyl chloride decomposing? It was pure when I stored it.

A: Sulfonyl chlorides, particularly heteroaromatic ones, exhibit variable stability.[4][5][6] The primary pathway for decomposition is hydrolysis. The sulfonyl chloride functional group is electrophilic and readily reacts with nucleophiles, including water from atmospheric moisture. This reaction converts the sulfonyl chloride back to the corresponding sulfonic acid, which is often observed as a less soluble, higher-melting-point solid within your reagent bottle. To ensure stability, always store Isoquinoline-8-sulfonyl chloride in a desiccator, under an inert atmosphere (e.g., nitrogen or argon), and in a tightly sealed container.

Q3: I have a dark-colored crude product. What causes the color and how can I remove it?

A: Dark coloration in the crude product often indicates the presence of polymeric or tar-like byproducts formed during the sulfonation reaction, especially if harsh conditions (e.g., high temperatures) were used. These impurities can sometimes be removed by treating a solution of the crude product with a small amount of activated charcoal, followed by hot filtration before recrystallization. However, use charcoal judiciously, as it can also adsorb your desired product and reduce the yield.

Q4: Can I use column chromatography to purify Isoquinoline-8-sulfonyl chloride?

A: While possible, silica gel column chromatography is often challenging for sulfonyl chlorides. The acidic nature of standard silica gel can promote the hydrolysis of the sensitive sulfonyl chloride group on the column. If chromatography is necessary, it is crucial to use a deactivated (neutral) support and a non-protic, anhydrous mobile phase.[7] Recrystallization is typically the preferred and more scalable method for purification.[2]

Troubleshooting Guide: Common Purification Problems & Solutions

This guide provides a problem-cause-solution framework for issues encountered during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Crystal Formation During Recrystallization 1. Too much solvent was used: The solution is not saturated or supersaturated upon cooling. 2. Inappropriate solvent choice: The compound is too soluble in the solvent even at low temperatures. 3. Cooling too rapidly: Prevents the formation of a crystal lattice.1. Boil off some of the solvent to concentrate the solution and allow it to cool again.[8] 2. Re-evaluate solvent choice (see Table 1). If the compound is too soluble, add a miscible anti-solvent (a solvent in which the compound is insoluble) dropwise to the warm solution until it becomes slightly cloudy, then reheat to clarify and cool slowly. 3. Allow the solution to cool slowly to room temperature before moving it to an ice bath. Scratching the inside of the flask with a glass rod can help induce nucleation.
Product Appears Oily or as a Goo, Not Crystalline 1. Presence of impurities: Impurities can depress the melting point and interfere with crystal lattice formation. 2. Incomplete drying: Residual solvent is plasticizing the solid.1. Attempt to triturate the oil with a cold, non-polar solvent like hexanes to see if a solid crashes out. If not, the material may require another purification step (e.g., a second recrystallization with a different solvent system). 2. Ensure the isolated product is dried thoroughly under high vacuum to remove all traces of solvent.
Final Product Purity is Low (Confirmed by NMR or Melting Point) 1. Co-precipitation of impurities: The chosen recrystallization solvent may not effectively differentiate between the product and a key impurity. 2. Hydrolysis during workup: The product was exposed to water during filtration or transfer.1. Perform a second recrystallization using a different solvent system. For example, if a polar solvent was used, try a less polar one. 2. Always use anhydrous solvents for dissolving and washing. After collecting the crystals by vacuum filtration, wash them with a small amount of cold, anhydrous solvent to remove soluble impurities adhering to the crystal surface.[8]
Significant Loss of Product During Purification 1. Product has high solubility in the cold recrystallization solvent. 2. Premature crystallization during hot filtration. 1. Minimize the amount of solvent used to dissolve the crude product.[8][9] Ensure the solution is cooled thoroughly in an ice bath to maximize precipitation before filtration. 2. Use a heated funnel or preheat the filter funnel and flask with hot solvent vapor before filtration. Adding a small excess of hot solvent (~5-10%) before filtering can also help keep the product in solution.

Detailed Purification Protocols

The following protocols provide step-by-step guidance for the most common and effective purification methods.

Recrystallization is the most effective technique for purifying crude Isoquinoline-8-sulfonyl chloride, leveraging differences in solubility between the desired compound and impurities at different temperatures.[9]

Core Principle: The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Impurities are either insoluble in the hot solvent (and can be filtered off) or remain soluble as the solution cools. The desired compound crystallizes out of the saturated solution upon slow cooling, leaving the soluble impurities behind in the mother liquor.

Workflow Diagram: Single-Solvent Recrystallization

G cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (if needed) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimal hot solvent until just dissolved A->B Heat & Swirl C Insoluble impurities present? B->C D Perform hot gravity filtration C->D Yes F Allow filtrate to cool slowly to RT C->F No E Transfer clear filtrate to new flask D->E E->F G Cool further in ice bath F->G Induces max precipitation H Collect crystals via vacuum filtration G->H I Wash with small amount of cold solvent H->I J Dry crystals under high vacuum I->J

Caption: Workflow for purifying solids via single-solvent recrystallization.

Step-by-Step Methodology:

  • Solvent Selection: Choose an appropriate solvent from Table 1. The ideal solvent should dissolve the crude product when hot but not when cold. Perform a small-scale test in a test tube first.

  • Dissolution: Place the crude Isoquinoline-8-sulfonyl chloride in an Erlenmeyer flask with a stir bar. Heat the selected solvent in a separate beaker. Add the hot solvent portion-wise to the flask while heating and stirring until the solid just dissolves.[8] It is critical to use the minimum amount of solvent to ensure the solution is saturated.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for forming pure, well-defined crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals using vacuum filtration (e.g., with a Büchner funnel).

  • Washing: Wash the crystals on the filter with a small amount of cold anhydrous solvent to rinse away any remaining mother liquor containing impurities.

  • Drying: Transfer the crystals to a watch glass or drying dish and dry them thoroughly under high vacuum to remove all traces of solvent.

Table 1: Recommended Solvents for Recrystallization

SolventBoiling Point (°C)PolarityComments
Hexanes ~69Non-polarGood for washing the final product. Often used as an anti-solvent. Low solubility for the product.
Toluene 111Non-polarA potential candidate. Ensure the product has low solubility at room temperature.
Dichloromethane (DCM) 40Moderately PolarMay be too good a solvent unless used in a co-solvent system with an anti-solvent like hexanes. Its low boiling point makes it easy to remove.
Chloroform 61Moderately PolarSimilar properties to DCM. A potential recrystallization solvent.

Note: Always conduct small-scale trials to determine the optimal solvent or solvent mixture for your specific batch of crude material.

Core Principle: A pure crystalline solid has a sharp, well-defined melting point. Impurities disrupt the crystal lattice, typically causing the melting point to be depressed and to occur over a broader range.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the purified Isoquinoline-8-sulfonyl chloride is completely dry. Finely crush a small amount of the crystals into a powder.

  • Capillary Loading: Tightly pack a small amount of the powder into a melting point capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary in a melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).

  • Interpretation: A sharp melting point range (e.g., 1-2 °C) close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.

Analytical Characterization

Beyond melting point, several analytical techniques can confirm the purity and identity of your final product.[10]

Technique Primary Application Expected Results for Pure Isoquinoline-8-sulfonyl chloride
¹H NMR Structural Elucidation & PurityThe proton NMR spectrum should show the characteristic aromatic proton signals for the isoquinoline ring system with the correct chemical shifts and coupling constants. The absence of signals corresponding to impurities (e.g., isoquinoline-8-sulfonic acid) confirms purity.[11]
¹³C NMR Structural ConfirmationThe carbon NMR will show the correct number of signals corresponding to the carbon atoms in the molecule, confirming the overall structure.
FT-IR Functional Group IdentificationThe infrared spectrum will exhibit strong characteristic absorption bands for the S=O stretches of the sulfonyl chloride group, typically in the regions of 1370-1380 cm⁻¹ (asymmetric) and 1180-1190 cm⁻¹ (symmetric).
GC-MS Purity Assessment & Impurity IDGas chromatography can separate volatile impurities, and mass spectrometry provides their molecular weights, aiding in identification. Note that the high reactivity of sulfonyl chlorides can sometimes make GC-MS analysis challenging.[11]

References

  • JPH01153679A - Purification of isoquinoline - Google P
  • CN103641780A - Method for purifying isoquinoline from crude product of coal tar - Google P
  • Sulfonyl Chlorides - YouTube. (URL: [Link])

  • Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department. (URL: [Link])

  • JP2005139149A - Method for producing quinoline-8-sulfonyl chloride - Google P
  • Recrystallization - Single Solvent. (URL: [Link])

  • KR20210104730A - Isoquinoline sulfonyl chloride acid addition salt and method for preparing the same - Google P
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. (URL: [Link])

  • Synthesis of sulfonyl chloride substrate precursors. (URL: [Link])

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate. (URL: [Link])

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Organic Chemistry | ChemRxiv. (URL: [Link])

  • How to test the purity of p-toluenesulfonyl chloride (TsCl) | ResearchGate. (URL: [Link])

  • Sulfonyl halide - Wikipedia. (URL: [Link])

Sources

Optimization

Removal of unreacted starting material from sulfonamide reaction

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Removal of Unreacted Starting Materials from Sulfonamide Synthesis Introduction: The Kinetic vs. Thermodynamic Challenge Welcome to the Advanced Syn...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Removal of Unreacted Starting Materials from Sulfonamide Synthesis

Introduction: The Kinetic vs. Thermodynamic Challenge

Welcome to the Advanced Synthesis Support Module. As researchers, we often treat sulfonamide formation (Schotten-Baumann conditions) as trivial "click" chemistry. However, the reality of drug development demands purity profiles >95% without tedious chromatography.

The core challenge in purifying sulfonamides lies in their amphoteric nature . The sulfonamide nitrogen is sufficiently acidic (


) to interact with strong bases, yet the starting amines are basic, and the starting sulfonyl chlorides hydrolyze into strong sulfonic acids.

This guide provides self-validating protocols to exploit these


 differentials for chemoselective purification.
Module 1: Liquid-Liquid Extraction (LLE) Troubleshooting

User Query: "I have significant unreacted amine and hydrolyzed sulfonyl chloride in my crude mixture. How do I separate these without column chromatography?"

Technical Response: You must utilize a Differential pH Swing Protocol . Standard "wash with water" steps are insufficient because organic amines often have significant lipophilicity. You must force them into the aqueous phase by manipulating their ionization state.

The Protocol: Differential pH Extraction
  • Dilution: Dilute crude reaction mixture with EtOAc or DCM.

  • Acidic Wash (Removes Amine): Wash the organic layer with 1M HCl (

    
    ).
    
    • Mechanism: Protonates unreacted amine (

      
      ), rendering it water-soluble.
      
    • Constraint: Ensure your product does not contain other basic heterocycles (e.g., pyridines) that are essential to the scaffold.

  • Basic Wash (Removes Sulfonic Acid): Wash the organic layer with Saturated

    
     (
    
    
    
    ).
    • Mechanism: Deprotonates the sulfonic acid byproduct (

      
      ) and HCl, moving them to the aqueous layer.
      
    • Critical Warning:Do NOT use NaOH. The

      
       of a sulfonamide is 
      
      
      
      . NaOH (
      
      
      ) will deprotonate your product (
      
      
      ), causing it to partition into the aqueous waste.
Data:

Differentials Driving Separation
SpeciesFunctional GroupApprox.

Phase at pH 1 (HCl Wash)Phase at pH 9 (

Wash)
Phase at pH 14 (NaOH Wash)
Starting Amine Primary/Sec. Amine9–11 (Conj. Acid)Aqueous (Salt)Organic (Neutral)Organic
Byproduct Sulfonic Acid< 0AqueousAqueous (Salt)Aqueous
Target Product Sulfonamide~10–11OrganicOrganic (Neutral)Aqueous (Salt - LOSS)
Visualization: The pH-Swing Workflow

LLE_Workflow Start Crude Mixture (Amine + Sulfonyl Cl + Product) Step1 Step 1: Dilute with EtOAc Add 1M HCl (pH 1) Start->Step1 Sep1 Phase Separation 1 Step1->Sep1 Aq1 Aqueous Layer (Amine Salts) Sep1->Aq1 Discard Org1 Organic Layer (Product + Sulfonic Acid) Sep1->Org1 Keep Step2 Step 2: Add Sat. NaHCO3 (pH 8-9) Org1->Step2 Sep2 Phase Separation 2 Step2->Sep2 Aq2 Aqueous Layer (Sulfonates + HCl) Sep2->Aq2 Discard Org2 Final Organic Layer (Pure Sulfonamide) Sep2->Org2 Dry & Concentrate

Caption: Logic flow for chemoselective liquid-liquid extraction of sulfonamides.

Module 2: Solid-Supported Scavenging (High Throughput)

User Query: "I am running a parallel library synthesis (24+ reactions). LLE is too tedious and creates emulsions. How do I clean this up quickly?"

Technical Response: For high-throughput applications or when emulsions prevent LLE, use Solid-Supported Scavenger Resins . This is a "chemoselective filtration" approach. You will use a combination of an electrophilic resin (to catch amines) and a nucleophilic resin (to catch sulfonyl chlorides).

The Protocol: "Catch and Release" Strategy
  • Stoichiometry Check: Ensure you used a slight excess of Sulfonyl Chloride (1.2 eq) to drive the Amine (limiting reagent) to completion.

  • Scavenging Unreacted Electrophile: Add PS-Trisamine (Tris-(2-aminoethyl)amine polystyrene).

    • Mechanism: The primary amine on the resin reacts with excess Sulfonyl Chloride to form a covalent bond.

  • Scavenging Unreacted Nucleophile: If Amine was in excess, add PS-Isocyanate .

    • Mechanism: The isocyanate reacts with the amine to form a urea, which remains bound to the bead.

  • Filtration: Filter the suspension through a frit. The impurities remain on the beads; the filtrate contains your pure product.

Scavenger Selection Guide
Impurity to RemoveRecommended ResinFunctional GroupMechanism
Sulfonyl Chloride PS-TrisaminePrimary AmineNucleophilic attack

Resin-Sulfonamide
Acid Chlorides PS-TrisaminePrimary AmineNucleophilic attack

Resin-Amide
Primary/Sec. Amines PS-IsocyanateIsocyanate (-NCO)Electrophilic attack

Resin-Urea
Acids (HCl/Sulfonic) PS-DIEATertiary AmineAcid-Base neutralization (Ionic binding)
Visualization: Scavenger Resin Mechanism

Scavenger_Logic Impurity_Cl Excess Sulfonyl-Cl Complex_1 Resin-Sulfonamide (Solid Phase) Impurity_Cl->Complex_1 + Resin_Tris Resin_Tris PS-Trisamine (Resin-NH2) Resin_Tris->Complex_1 Filtrate Filtrate (Pure Product) Complex_1->Filtrate Blocked Impurity_NH Excess Amine Complex_2 Resin-Urea (Solid Phase) Impurity_NH->Complex_2 + Resin_Iso Resin_Iso PS-Isocyanate (Resin-N=C=O) Resin_Iso->Complex_2 Complex_2->Filtrate Blocked Product Sulfonamide Product Product->Filtrate Passes Through Filter

Caption: Mechanism of action for solid-phase scavenging of reaction impurities.

Module 3: Crystallization & Edge Cases

User Query: "My sulfonamide is a solid, but it's colored and shows minor impurities. Extraction didn't fully clean it."

Technical Response: Sulfonamides generally possess high crystallinity due to strong hydrogen bonding networks (


). Recrystallization is the most scalable purification method for final polishing.
Protocol: Ethanol/Water Recrystallization
  • Dissolve the crude solid in the minimum amount of boiling Ethanol (95%) .

  • Once dissolved, add hot water dropwise until a persistent turbidity (cloudiness) just appears.

  • Add a few drops of ethanol to clear the solution.

  • Allow to cool slowly to room temperature, then to

    
    .
    
  • Filter the crystals.

Why this works: The impurities (starting amine/sulfonic acid) are usually much more soluble in the mother liquor (ethanol/water mix) than the highly ordered sulfonamide crystal lattice.

References
  • Evans, D. A. (n.d.). pKa's of Inorganic and Oxo-Acids. Harvard University, Evans Group.

    • [Link]

    • Significance: Authoritative source for pKa values justifying the pH 1 vs pH 9 extraction logic.
  • Biotage. (2018). The synthesis of sulfonamides using PS-TsCl and PS-NMM.

    • [Link] (Search: "Strategies for Work-Up and Purification")

    • Significance: Industrial standard for scavenger resin protocols.
  • Organic Chemistry Portal. (n.d.). Sulfonamides - Synthesis and Protection.

    • [Link]

    • Significance: Validates the core reaction mechanism and side-product form
Troubleshooting

Technical Support Center: Optimizing Isoquinoline-8-sulfonyl Chloride Reactions

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Isoquinoline-8-sulfonyl chloride. As a key intermediate in the synthesis of various pharmacologically...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Isoquinoline-8-sulfonyl chloride. As a key intermediate in the synthesis of various pharmacologically active compounds, understanding and controlling reaction parameters is critical for success. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and answers to frequently asked questions, with a core focus on temperature optimization.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of temperature in reactions involving Isoquinoline-8-sulfonyl chloride?

Temperature is a critical parameter that directly influences the kinetics and thermodynamics of the reaction.[1][2] According to kinetic theory, increasing the temperature provides the necessary activation energy, leading to more frequent and energetic molecular collisions, which typically accelerates the reaction rate.[1][3] However, for Isoquinoline-8-sulfonyl chloride, temperature control is a delicate balance. Excessive heat can lead to the degradation of the sulfonyl chloride moiety or the isoquinoline ring itself, resulting in impurity formation and reduced yield. Conversely, a temperature that is too low may cause the reaction to stall or proceed too slowly for practical purposes.

Q2: What is the optimal temperature range for synthesizing Isoquinoline-8-sulfonyl chloride?

The optimal temperature depends heavily on the specific synthetic route employed. There is no single "best" temperature. For instance:

  • Direct Chlorosulfonation: The reaction of isoquinoline with chlorosulfonic acid is highly exothermic and requires careful temperature control. The process often involves the slow addition of the isoquinoline to cooled chlorosulfonic acid (e.g., in an ice bath) to manage the initial heat release.[4] Subsequently, the reaction mixture may be allowed to warm to room temperature or gently heated to ensure the completion of the sulfonation.[4]

  • From a Sulfonic Acid Intermediate: If you are converting isoquinoline-8-sulfonic acid to the sulfonyl chloride using a chlorinating agent like thionyl chloride, moderate heating is often required. A related process for quinoline-8-sulfonyl chloride suggests a reaction temperature of 50°C or higher, with a preferred range of 60°C to 80°C when using thionyl chloride.[5]

  • Oxidative Chlorosulfonylation: In multi-step syntheses, such as the conversion of an S-isoquinoline isothiourea salt, the oxidative chlorosulfonylation step is typically performed at low temperatures. A patented method for the 5-isoquinoline isomer identifies an optimal reaction temperature of 10-25°C to maximize yield and purity.[6]

Q3: How does temperature affect the subsequent reaction of Isoquinoline-8-sulfonyl chloride with nucleophiles (e.g., amines)?

The reaction of Isoquinoline-8-sulfonyl chloride with nucleophiles, such as primary or secondary amines to form sulfonamides, is a cornerstone of its application. The temperature requirements for this step are dictated by the nucleophilicity of the amine and the desired reaction rate.

  • Highly Nucleophilic Amines: Many reactions with common amines proceed readily at ambient or even sub-ambient temperatures (0°C to room temperature).[7]

  • Less Nucleophilic Amines: For weakly nucleophilic amines, gentle heating may be necessary to drive the reaction to completion. However, this should be done cautiously, as higher temperatures increase the risk of side reactions, such as the hydrolysis of the sulfonyl chloride by any trace moisture.

A common practice is to start the reaction at a lower temperature (e.g., 0°C) and then allow it to slowly warm to room temperature while monitoring its progress via Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q4: What are the common signs of thermal degradation or side reactions?

Vigilant observation during the reaction is key. Signs that your reaction temperature may be too high include:

  • Color Change: A sudden or significant darkening of the reaction mixture (e.g., turning dark brown or black) can indicate decomposition.

  • Insoluble Material: The formation of tar-like, insoluble byproducts.

  • Complex TLC/LC-MS Profile: The appearance of multiple, unexpected spots on a TLC plate or peaks in an LC-MS chromatogram suggests the formation of numerous impurities.

  • Gas Evolution: While some reactions may evolve gas as part of the desired mechanism (e.g., HCl when reacting with thionyl chloride), unexpected or vigorous gas evolution could be a sign of decomposition.

Troubleshooting Guide

Problem: The reaction is extremely slow or has stalled completely.
Potential Cause Suggested Solution & Rationale
Insufficient Activation Energy Solution: Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by TLC or LC-MS after each adjustment. Rationale: Many chemical transformations have a significant energy barrier (activation energy) that must be overcome.[1][3] Insufficient thermal energy means that only a small fraction of molecular collisions are effective, leading to a slow rate.
Poor Solubility of Reagents at Low Temperature Solution: First, confirm that your chosen solvent is appropriate. If solubility is the issue, a slight increase in temperature can often improve it. Alternatively, consider a co-solvent system known to dissolve all reactants at the desired temperature.
Deactivation of a Catalyst Solution: If using a catalyst, ensure it is stable and active at the chosen temperature. Some catalysts have a narrow optimal temperature window. If necessary, a fresh portion of the catalyst may be added, but be wary of potential exotherms.
Problem: The reaction yields the desired product, but with significant, difficult-to-remove impurities.
Potential Cause Suggested Solution & Rationale
Reaction Temperature is Too High Solution: Repeat the reaction at a lower temperature. Start at 0°C or even -10°C, especially during the addition of reagents, and then allow the mixture to warm slowly to room temperature. Rationale: Isoquinoline-8-sulfonyl chloride is a reactive electrophile. At elevated temperatures, it can participate in undesired side reactions with the solvent, nucleophile, or even itself. Lowering the temperature reduces the rate of these competing pathways more than the desired reaction.
Localized Heating ("Hot Spots") Solution: Ensure vigorous and efficient stirring, especially in large-scale reactions. Use a flask of appropriate size (not overfilled) to allow for good mixing. Consider an overhead mechanical stirrer for viscous mixtures. Rationale: Poor mixing can lead to localized areas of high reagent concentration and temperature, particularly during exothermic additions, which can promote side product formation.
Presence of Moisture Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents. Rationale: Sulfonyl chlorides are susceptible to hydrolysis by water, which forms the corresponding sulfonic acid. This impurity can complicate purification and lower the yield of the desired sulfonamide.
Problem: The reaction is violent or difficult to control.
Potential Cause Suggested Solution & Rationale
Highly Exothermic Reaction Solution: Perform the reaction at a much lower initial temperature (e.g., -20°C or in a dry ice/acetone bath). Add the limiting reagent slowly, dropwise, via an addition funnel to control the rate of heat generation. Ensure the cooling bath has sufficient capacity to absorb the heat produced.
Incorrect Order of Addition Solution: Review the protocol for the correct order of reagent addition. Often, adding a highly reactive species to a dilute solution of the other reactant is safer than the reverse.

Visualized Workflows

G cluster_0 Troubleshooting Workflow: Low Reaction Yield Start Low Yield Observed Check_TLC Analyze by TLC/LC-MS: Are starting materials present? Start->Check_TLC Temp_Low Problem: Temperature Too Low Check_TLC->Temp_Low Yes Temp_High Problem: Degradation Check_TLC->Temp_High No, many impurity spots Action_Increase_T Action: Increase Temperature (in 5-10°C increments) Temp_Low->Action_Increase_T Action_Decrease_T Action: Decrease Temperature (Run at 0°C or below) Temp_High->Action_Decrease_T Monitor Monitor Progress Action_Increase_T->Monitor Action_Decrease_T->Monitor End Optimized Yield Monitor->End

Caption: A troubleshooting decision tree for addressing low yield by optimizing temperature.

G Temp Reaction Temperature Low_Temp Low_Temp Temp->Low_Temp Too Low Optimal_Temp Optimal_Temp Temp->Optimal_Temp Just Right High_Temp High_Temp Temp->High_Temp Too High

Caption: The relationship between reaction temperature and experimental outcomes.

References
  • Method for producing quinoline-8-sulfonyl chloride.
  • Chapter 7_Quinolines and Isoquinolines.pdf. (Source not publicly available)
  • Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides.
  • Application Notes and Protocols for the Chlorosulfonylation of Isoquinoline Deriv
  • Preparation method of 5-isoquinoline sulfonyl chloride.
  • Isoquinoline. Wikipedia.
  • Low temperature formation of pyridine and (iso)quinoline via neutral neutral reactions. arXiv.
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
  • 8-Quinolinesulfonyl chloride. NIST WebBook.
  • Effect of solvents on activation parameters for the kinetics of reaction between p-Toluene sulfonyl Chloride with α- hydroxy acids in the presence of pyridine. (Source not publicly available)
  • Reactions of Isoquinoline. YouTube.
  • Kinetics of polymorphic transitions in tetrahedral structures. Part 2.—Temperature dependence of the transition β γ Li2ZnSiO4. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases.
  • 8-Quinolinesulfonyl chloride 98 18704-37-5. Sigma-Aldrich.
  • How do I approach this problem? : r/OrganicChemistry. Reddit.
  • 8-Quinolinesulfonyl chloride | C9H6ClNO2S | CID 29220. PubChem.
  • Experiment 8 — Kinetics of SN1 Solvolysis. (Source not publicly available)

Sources

Optimization

Improving regioselectivity in isoquinoline sulfonation

Technical Support Center: Isoquinoline Sulfonation & Regioselectivity Subject: Optimizing Regioselectivity and Yield in Isoquinoline-5-Sulfonic Acid Synthesis To: Chemical Process R&D, Medicinal Chemistry Groups From: Se...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isoquinoline Sulfonation & Regioselectivity

Subject: Optimizing Regioselectivity and Yield in Isoquinoline-5-Sulfonic Acid Synthesis To: Chemical Process R&D, Medicinal Chemistry Groups From: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary

This guide addresses the technical challenges associated with the electrophilic aromatic substitution (EAS) of isoquinoline.[1] Specifically, it focuses on the sulfonation to isoquinoline-5-sulfonic acid , a critical intermediate for Rho-kinase inhibitors (e.g., Fasudil).[1]

The sulfonation of isoquinoline is governed by the deactivation of the pyridine ring under acidic conditions.[1] This guide provides mechanistic insights, validated protocols, and troubleshooting steps to maximize the regioselectivity for the 5-isomer over the thermodynamic 8-isomer and minimize polysulfonation.

Module 1: Mechanistic Grounding (The "Why")

Q1: Why does sulfonation occur almost exclusively at the C-5 position?

A: The regioselectivity is dictated by the reaction environment.[1] In concentrated sulfuric acid or oleum, the isoquinoline nitrogen is protonated (


), forming the isoquinolinium cation.[1]
  • Deactivation: The protonated nitrogen exerts a strong electron-withdrawing effect ($ -I $ and

    
     effects), severely deactivating the pyridine ring (positions 1, 3,[1] 4) towards electrophilic attack.[1]
    
  • Carbocyclic Attack: The electrophile (

    
    ) attacks the fused benzene ring.[1]
    
  • C-5 vs. C-8: Both C-5 and C-8 are

    
    -positions (adjacent to the ring fusion), which are kinetically favored over 
    
    
    
    -positions (C-6, C-7) due to better resonance stabilization of the
    
    
    -complex (Wheland intermediate).[1]
    • C-5 Preference: The C-5 position is generally favored kinetically.[1] While C-8 is also an

      
      -position, the peri-interaction with the protonated nitrogen (though distant) and subtle electronic distributions favor C-5.[1]
      
    • Thermodynamics: Unlike naphthalene sulfonation, where high temperatures shift the product from

      
       (kinetic) to 
      
      
      
      (thermodynamic), the isoquinolinium system retains C-5 selectivity up to high temperatures (
      
      
      C), though the 8-isomer ratio can increase slightly.[1]
Q2: Can I access the 6- or 7-isomer via direct sulfonation?

A: No, not efficiently. Direct sulfonation yields the 5-isomer (>85-90%) and the 8-isomer (<10-15%).[1] Accessing the 6- or 7-isomers requires de novo synthesis (e.g., Pomeranz-Fritsch cyclization of sulfonated precursors) or alternative functionalization strategies (e.g., Sandmeyer reaction of amino-isoquinolines), as the electronic bias of the protonated heterocycle is too strong to overcome with standard EAS catalysts.[1]

Module 2: Validated Experimental Protocol

Target Product: Isoquinoline-5-Sulfonic Acid Scale: Pilot/Lab (100 g basis)

ParameterSpecificationRationale
Reagent Oleum (20-60% free

)
Free

is the active electrophile.[1] Concentrated

alone is often too slow due to water generation.[1]
Temperature 90°C – 160°C95°C is often sufficient for high yield (60%+) without significant degradation.[1] Higher temps increase rate but risk tar formation.[1]
Time 4 – 16 HoursDependent on oleum concentration.[1] Monitor consumption of starting material via HPLC.[1]
Quenching Ice/WaterThe product is zwitterionic and precipitates near its isoelectric point upon dilution.[1]
Step-by-Step Procedure:
  • Setup: Equip a 3-neck flask with a mechanical stirrer, internal thermometer, and dropping funnel. Ensure the system is dry (moisture kills

    
    ).[1]
    
  • Addition: Charge Oleum (60% free

    
    , 2.0 equiv) . Cool to 0–5°C.[1]
    
  • Substrate: Add Isoquinoline (1.0 equiv) dropwise.[1] Caution: Exothermic.[1] Maintain internal temp <20°C.[1]

  • Reaction: Heat the mixture to 95°C (internal). Stir for 16 hours.

    • Checkpoint: Take an aliquot, quench in water, neutralize, and check HPLC.[1] If >5% SM remains, add 0.5 equiv Oleum and stir for 4 more hours.

  • Isolation (The Critical Step):

    • Cool reaction mass to room temperature.[1]

    • Pour the reaction mixture slowly onto crushed ice (approx. 5x reaction volume).

    • Observation: A white to off-white precipitate should form.[1] This is the zwitterionic sulfonic acid.[1]

    • Stir the slurry at 0–5°C for 2 hours to maximize precipitation.

    • Filter the solid.[1][2] Wash with cold water (2x) and acetone (1x) to remove excess acid and water.[1]

    • Dry at 60°C under vacuum.[1]

Module 3: Troubleshooting & FAQs

Scenario A: "I am getting a mixture of 5- and 8-isomers. How do I purify the 5-isomer?"

Diagnosis: The 8-isomer is the primary impurity.[1] Solution: Fractional Crystallization.[1]

  • Solubility Difference: The 5-isomer is significantly less soluble in cold water than the 8-isomer.[1]

  • Protocol: Recrystallize the crude wet cake from boiling water.

    • Dissolve crude solid in minimum boiling water.[1]

    • Allow to cool slowly to room temperature, then refrigerate at 4°C.

    • The 5-isomer crystallizes out as the zwitterion or hydrate; the 8-isomer remains largely in the mother liquor.[1]

Scenario B: "My yield is low (<40%) and the product won't precipitate."

Diagnosis: High solubility in the quench matrix ("Acid lock").[1] Explanation: If the final sulfuric acid concentration in the quench is too high, the product remains protonated (


) rather than zwitterionic (

), increasing solubility.[1] Fix:
  • Dilution: Use more ice/water during quenching to lower the acid strength.[1]

  • pH Adjustment: Carefully adjust the pH of the supernatant to approx pH 1–2 (the isoelectric region) using 50% NaOH or

    
    .[1] Do not neutralize completely to pH 7, as the sodium salt (
    
    
    
    ) might be water-soluble depending on the specific counter-ion dynamics.[1]
Scenario C: "The reaction mass turned into a black tar."

Diagnosis: Oxidative degradation.[1] Cause: Temperature too high (>180°C) or local hot spots during addition.[1] Fix:

  • Control addition rate strictly to keep T < 20°C during the mixing phase.

  • Reduce reaction temperature to 90–100°C and extend time, rather than forcing it at 170°C.

Module 4: Visualization (Process Logic)

The following diagram illustrates the reaction pathway and the critical decision nodes for regioselectivity and isolation.

IsoquinolineSulfonation Start Isoquinoline Starting Material Acid Add Oleum (20-60%) Start->Acid Protonation N-Protonation (Instant) Deactivates Pyridine Ring Acid->Protonation Heat Heat to 90-160°C Protonation->Heat SigmaComplex Sigma Complex Formation Heat->SigmaComplex Path5 Path A: C-5 Attack (Kinetically Favored) SigmaComplex->Path5 Major (>85%) Path8 Path B: C-8 Attack (Minor Byproduct) SigmaComplex->Path8 Minor (<15%) Quench Quench into Ice/Water Path5->Quench Path8->Quench Precip Precipitate Zwitterion Quench->Precip pH Control Purify Recrystallize (Water) Removes 8-isomer Precip->Purify If Purity < 95% Final Isoquinoline-5-Sulfonic Acid (>98% Purity) Precip->Final If Purity > 95% Purify->Final

Figure 1: Reaction pathway and isolation logic for the sulfonation of isoquinoline. Note the critical divergence at the Sigma Complex stage favoring C-5.[1]

References

  • Science of Synthesis: Isoquinolines.

    • Title: Product Class 5: Isoquinolines.[1][3][4] Method 6: Sulfonylation and Seleninylation.[1]

    • Source: Thieme Chemistry (Science of Synthesis).[1]

    • Context: Confirms that sulfonation with oleum at 90°C–180°C yields the 5-sulfonic acid as the major product.[1]

    • Link:[1]

  • Collegedunia / GPAT Preparation D

    • Title: Isoquinoline on treatment with oleum at 90°C yields majorly...[1][4]

    • Source: Collegedunia.com.[1]

    • Context: Educational verification of the standard regioselectivity (C-5 preference) in competitive exams and standard textbooks.[1]

    • Link:[1]

  • Oakwood Chemical Technical D

    • Title: Isoquinoline-5-sulfonic acid Product Page.[1][3][4][5][6]

    • Source: Oakwood Chemical.[1]

    • Context: Commercial specifications and CAS verification (CAS 27655-40-9).[1][3]

    • Link:[1]

  • Imperial College London - Heterocyclic Chemistry.

    • Title: Heteroaromatic Chemistry LECTURE 7: Indoles & (Iso)quinolines.
    • Source: Imperial.ac.uk.[1]

    • Context: Mechanistic explanation of SEAr in benzenoid rings of isoquinoline vs pyridine rings.
    • Link:

Sources

Optimization

Troubleshooting unexpected byproducts in sulfonamide synthesis

Ticket ID: SULF-OPT-9942 Subject: Troubleshooting Impurities & Yield Loss in Sulfonyl Chloride Couplings Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary This guide addresse...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SULF-OPT-9942 Subject: Troubleshooting Impurities & Yield Loss in Sulfonyl Chloride Couplings Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the three most common failure modes in sulfonamide synthesis: bis-sulfonylation (over-reaction), hydrolysis (reagent decomposition), and regioselectivity errors . The protocols below move beyond standard textbook procedures, incorporating kinetic control strategies used in high-throughput medicinal chemistry.

Phase 1: The "Double Trouble" (Bis-sulfonylation)

User Query: "I am reacting a primary amine with tosyl chloride. LCMS shows a mass corresponding to the disulfonimide [R-N(Ts)2], even though I used a 1:1 ratio. Why is this happening?"

The Mechanism of Failure

This is a classic issue of competing kinetics and acidity.

  • The Trap: The product (a secondary sulfonamide, R-NH-SO₂R') is significantly more acidic (pKa ~10-11) than the starting amine (pKa ~35-40).

  • The Cascade: If your reaction conditions utilize a strong base or if the mixing is inefficient, the base deprotonates the newly formed sulfonamide, creating a highly nucleophilic sulfonamide anion.

  • The Result: This anion attacks a second equivalent of sulfonyl chloride, forming the

    
    -disulfonyl derivative (bis-sulfonamide).
    
Troubleshooting Protocol
VariableRecommendationTechnical Rationale
Base Selection Switch to Pyridine or N-Methylmorpholine (NMM) .Avoid strong bases (e.g., NaOH, KOH) in organic solvents. Weaker bases are sufficient to neutralize HCl but less likely to deprotonate the product sulfonamide.
Stoichiometry 0.95 equiv Sulfonyl Chloride.Limiting the electrophile statistically prevents the second addition. It is easier to remove unreacted amine (via acid wash) than to separate mono- vs. bis-sulfonamides.
Concentration Dilute to 0.1 M - 0.2 M .High concentrations favor bimolecular collisions between the product and the electrophile.

Corrective Action: If bis-sulfonylation persists, utilize the "Reverse Addition" technique:

Dissolve the sulfonyl chloride in solvent and cool to 0°C. Add the amine/base mixture dropwise. This ensures the amine is always in excess relative to the chloride locally, discouraging the second reaction.

Phase 2: The "Phantom Yield" (Hydrolysis)

User Query: "My starting material is consumed, but I isolated a large amount of sulfonic acid and very little sulfonamide. Is my reagent bad?"

The Mechanism of Failure

Sulfonyl chlorides are hard electrophiles that are notoriously moisture-sensitive. Hydrolysis competes directly with aminolysis.

  • Pathway A (Desired):

    
    
    
  • Pathway B (Parasitic):

    
    
    

The rate of hydrolysis accelerates significantly in the presence of nucleophilic bases (like DMAP) or at higher pH levels in aqueous Schotten-Baumann conditions.

Diagnostic Checklist
  • Solvent Quality: Are you using anhydrous DCM or THF? (DCM can absorb moisture if not stored over sieves).

  • Reagent Quality: Check the sulfonyl chloride. If it is a liquid, is it cloudy? If solid, is it sticky? These indicate partial hydrolysis.

  • Base Effect: Using DMAP (4-Dimethylaminopyridine) as a catalyst significantly increases the rate of hydrolysis if any water is present.

Corrective Action: If using older reagents, perform a purification wash :

Dissolve the sulfonyl chloride in dry toluene or hexane. Filter off the insoluble solids (which are usually the sulfonic acid byproduct). Concentrate the filtrate to recover active acid chloride.

Phase 3: Visualizing the Reaction Landscape

The following diagram illustrates the competitive pathways governing your yield. Understanding this flow is critical for selecting the right "kill switch" for byproducts.

SulfonamidePathways Start Start: Amine + Sulfonyl Cl Mono Mono-Sulfonamide (Desired Product) Start->Mono Main Reaction (Fast) Hydrolysis Sulfonic Acid (Dead End) Start->Hydrolysis Moisture Present (Competes) Bis Bis-Sulfonamide (Impurity) Mono->Bis Excess Base/R-SO2Cl (Over-reaction) Condition1 Control: Dry Solvent Condition1->Hydrolysis Blocks Condition2 Control: Stoichiometry Condition2->Bis Blocks

Figure 1: Competitive reaction landscape. Green represents the desired pathway; Red indicates parasitic side reactions.

Phase 4: Validated Experimental Protocol

This protocol is designed to be self-validating . It includes checkpoints to verify success before moving to the next step.

Method: Modified Schotten-Baumann (Organic Phase) Scale: 1.0 mmol

Reagents:

  • Primary Amine (1.0 equiv)

  • Sulfonyl Chloride (1.1 equiv) Note: Slight excess accounts for minor hydrolysis, provided temperature is controlled.

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Dichloromethane (DCM), Anhydrous (0.2 M concentration)

Step-by-Step Workflow:

  • Preparation (T=0):

    • Dissolve Amine (1.0 mmol) and TEA (1.2 mmol) in dry DCM (5 mL) in a round-bottom flask under Nitrogen/Argon.

    • Checkpoint: Ensure the solution is clear. If amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of base and ensure dissolution.

  • Addition (T=5 min):

    • Cool the mixture to 0°C (Ice bath).

    • Add Sulfonyl Chloride (1.1 mmol) slowly (either as a solid in portions or dissolved in 1 mL DCM).

    • Why? Cooling suppresses the kinetic rate of the second sulfonylation (bis-formation) more than the first.

  • Reaction (T=30 min to 4 hrs):

    • Allow to warm to room temperature naturally.

    • Monitoring: Check TLC or LCMS.

    • Self-Validation: If starting amine remains but sulfonyl chloride is gone, do not add more chloride immediately. Check for sulfonic acid (hydrolysis). If confirmed, add 0.2 equiv fresh chloride at 0°C.

  • Workup (The "Acid Wash"):

    • Dilute with DCM. Wash with 1M HCl (aqueous).

    • Critical Step: The acid wash removes unreacted amine and the pyridine/TEA base. It also ensures the sulfonamide product is protonated and stays in the organic layer.

    • Wash with Brine

      
       Dry over MgSO₄ 
      
      
      
      Concentrate.
Phase 5: Troubleshooting Logic Tree

Use this decision tree to diagnose specific outcomes based on your analytical data (NMR/LCMS).

TroubleshootingTree Start Analyze Crude Mixture (LCMS / NMR) Q1 Is Product Present? Start->Q1 Q2 Major Impurity? Q1->Q2 Yes CheckReagents Check Sulfonyl Chloride Quality (Hydrolysis suspected) Q1->CheckReagents No (SM Remaining) BisResult Issue: Bis-sulfonylation Fix: Reduce Base Strength or Use Reverse Addition Q2->BisResult Mass = M + (R-SO2) SMResult Issue: Incomplete Rxn Fix: Increase Temp or Check Base Equivalents Q2->SMResult Mass = SM Clean Success: Proceed to Workup Q2->Clean None (Clean)

Figure 2: Diagnostic logic flow for post-reaction analysis.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 11: Nucleophilic Substitution at the Carbonyl Group - Mechanistic parallels to sulfonyl substitution).

  • National Center for Biotechnology Information (NCBI).

  • Sigma-Aldrich (Merck).Protocol for Amide and Sulfonamide Synthesis. (Standard industry protocols for Schotten-Baumann conditions).

  • Dunn, P. J., et al. (2010). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH.

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. Sulfonyl chlorides are corrosive and lachrymators.

Troubleshooting

Technical Support Center: Scaling Up Isoquinoline-8-sulfonyl Chloride Synthesis

Welcome to the technical support center for the synthesis and scale-up of Isoquinoline-8-sulfonyl chloride. This guide is designed for researchers, chemists, and process development professionals who are working with thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of Isoquinoline-8-sulfonyl chloride. This guide is designed for researchers, chemists, and process development professionals who are working with this important synthetic intermediate. Isoquinoline-8-sulfonyl chloride is a key building block for various pharmaceutical compounds, most notably Fasudil, a potent Rho-kinase inhibitor.

The synthesis, while conceptually straightforward via electrophilic substitution on the isoquinoline core, presents several challenges, particularly concerning regioselectivity, reaction control, and product stability. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges effectively and safely.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to Isoquinoline-8-sulfonyl chloride?

A1: The most prevalent method is the direct chlorosulfonation of isoquinoline using chlorosulfonic acid.[1] This is an electrophilic aromatic substitution where the sulfonyl group (-SO2Cl) is introduced onto the benzene ring portion of the isoquinoline molecule. The reaction is typically followed by treatment with a chlorinating agent like thionyl chloride to convert any sulfonic acid byproduct into the desired sulfonyl chloride.[1][2]

Q2: Why is regioselectivity a concern in this synthesis?

A2: During electrophilic substitution on isoquinoline, the incoming electrophile can attack several positions. The benzene ring is more activated than the pyridine ring.[3] Substitution generally occurs at the C5 and C8 positions.[4] Controlling the reaction conditions, particularly temperature, is crucial to favor the formation of the desired C8 isomer over the C5 isomer.

Q3: What are the critical safety hazards associated with this process?

A3: The primary hazard stems from the use of chlorosulfonic acid. It is a highly corrosive substance that reacts violently with water, releasing toxic fumes of hydrochloric acid (HCl) and sulfuric acid mist.[5] It can cause severe burns to the skin and eyes and is harmful if inhaled.[6][7][8] Reactions are highly exothermic and require careful temperature control to prevent runaways. A thorough risk assessment and the use of appropriate personal protective equipment (PPE) are mandatory.

Q4: How can I monitor the reaction's progress?

A4: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture should be carefully quenched in ice water, extracted with a suitable organic solvent (e.g., dichloromethane), and then analyzed. The disappearance of the isoquinoline starting material and the appearance of the product spot/peak indicate reaction progression.

Q5: Is the product, Isoquinoline-8-sulfonyl chloride, stable?

A5: Aryl sulfonyl chlorides are sensitive to moisture and can hydrolyze back to the corresponding sulfonic acid.[9] While relatively stable in an anhydrous organic solvent, prolonged exposure to atmospheric moisture or aqueous conditions during workup should be minimized.[10] Some studies suggest that avoiding isolation and purification by chromatography, where the compound can degrade on silica gel, leads to better overall yields for subsequent reactions.[10]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product
Possible Cause Scientific Explanation & Recommended Solution
Incomplete Reaction The reaction may not have gone to completion. Solution: Ensure an adequate excess of chlorosulfonic acid is used (typically 4-10 molar equivalents).[2] Extend the reaction time and verify the absence of starting material via TLC or HPLC before proceeding with the workup.
Improper Temperature Control The reaction is highly temperature-dependent. If the temperature is too low, the reaction rate will be slow. If it's too high, side reactions and degradation can occur. Solution: Maintain a strict temperature profile. The initial addition of isoquinoline to chlorosulfonic acid should be done at low temperatures (e.g., 0-5 °C) to control the exotherm. The reaction is then typically heated to a specific temperature (e.g., 100-160 °C) to drive the sulfonation.[2]
Product Hydrolysis The sulfonyl chloride product is moisture-sensitive. Excessive exposure to water during the workup (quenching) can hydrolyze it to the sulfonic acid, reducing the isolated yield. Solution: Perform the quench by pouring the reaction mixture onto crushed ice quickly and efficiently. Keep the temperature of the quench mixture low. Extract the product into a non-polar organic solvent immediately after quenching.
Degradation during Isolation The product can be unstable, especially on silica gel during column chromatography, which can lead to very low recovery (as low as 8% in some reported cases).[10] Solution: If possible, use the crude product directly in the next step after an extractive workup and solvent removal. If purification is necessary, consider crystallization or forming a stable acid-addition salt which can be filtered and purified more easily.[10]
Problem 2: Poor Product Purity & Formation of Isomers
Possible Cause Scientific Explanation & Recommended Solution
Formation of Isoquinoline-5-sulfonyl chloride Sulfonation of isoquinoline can yield both the 5- and 8-isomers.[4] The ratio is highly dependent on reaction conditions. Solution: Precise temperature control during the heating phase is critical for regioselectivity. Follow established literature procedures that have been optimized for the 8-isomer. Careful crystallization may be required to separate the isomers if a significant amount of the 5-isomer is formed.
Residual Sulfonic Acid Incomplete conversion of the intermediate sulfonic acid to the sulfonyl chloride. Solution: After the initial sulfonation with chlorosulfonic acid, add a secondary chlorinating agent like thionyl chloride (SOCl₂) and heat to ensure full conversion.[1][2] The use of a catalytic amount of dimethylformamide (DMF) can facilitate this conversion.[2]
Dark, Tarry Crude Product Overheating or a runaway reaction can cause decomposition of the starting material and product, leading to polymeric tars. Solution: Ensure slow, controlled addition of reagents and efficient heat dissipation, especially during scale-up. Use a well-calibrated thermometer and an appropriate cooling bath. Working under an inert atmosphere (e.g., nitrogen) can also improve purity.[2]

Experimental Workflow & Protocols

Workflow Overview

The overall process involves the controlled addition of isoquinoline to an excess of chlorosulfonic acid, followed by a heating period to effect sulfonation. A subsequent chlorination step with thionyl chloride ensures complete conversion to the sulfonyl chloride, which is then isolated via a carefully controlled aqueous quench and extraction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Charge Reactor with Chlorosulfonic Acid B Cool to 0-5 °C A->B C Slowly Add Isoquinoline (Maintain T < 10 °C) B->C D Heat to Reaction Temp (e.g., 120-140 °C) C->D E Hold for 2-4h (Monitor by TLC/HPLC) D->E F Cool & Add Thionyl Chloride + cat. DMF E->F G Heat to 60-70 °C F->G H Cool Reaction Mixture G->H I Quench into Ice-Water H->I J Extract with Organic Solvent (e.g., DCM) I->J K Wash Organic Layer J->K L Dry & Concentrate K->L M Crude Isoquinoline-8-sulfonyl chloride L->M

Caption: General workflow for Isoquinoline-8-sulfonyl chloride synthesis.

Detailed Lab-Scale Protocol (Illustrative)

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with a prior, thorough risk assessment and under the supervision of qualified personnel.

  • Reactor Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Ensure the setup is dry and purged with nitrogen.

  • Reagent Charging: Charge the flask with chlorosulfonic acid (e.g., 5.0 eq). Begin stirring and cool the flask in an ice-salt bath to 0 °C.

  • Addition of Starting Material: Dissolve isoquinoline (1.0 eq) in a small amount of an inert solvent or prepare to add it neat. Add the isoquinoline dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. This addition is highly exothermic.

  • Sulfonation: Once the addition is complete, slowly warm the mixture to room temperature and then heat to 130 °C. Maintain this temperature for 3 hours. Monitor the reaction by taking a small aliquot and analyzing via TLC/HPLC until the starting material is consumed.

  • Chlorination: Cool the reaction mixture to ~50 °C. Carefully add dimethylformamide (DMF, catalytic amount) followed by the slow addition of thionyl chloride (e.g., 1.5 eq). Heat the mixture to 70 °C for 1-2 hours to convert any sulfonic acid to the sulfonyl chloride.

  • Workup: Cool the reaction mixture to room temperature. In a separate, larger beaker equipped with a stirrer, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture into the stirred ice-water. This quench is highly exothermic and will release HCl gas.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM).

  • Washing & Drying: Combine the organic extracts. Wash sequentially with cold water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude Isoquinoline-8-sulfonyl chloride, typically as a solid.

Troubleshooting Decision Tree

G start Low Yield or Purity Issue check_sm Is Starting Material (SM) Present in Crude? (TLC/HPLC) start->check_sm incomplete_rxn Problem: Incomplete Reaction check_sm->incomplete_rxn Yes isomers_or_hydrolysis Analyze Crude Purity: Multiple Spots/Peaks? check_sm->isomers_or_hydrolysis No (SM Consumed) solution_incomplete Solution: - Increase reaction time/temp - Check reagent stoichiometry incomplete_rxn->solution_incomplete hydrolysis Problem: Product Hydrolysis solution_hydrolysis Solution: - Ensure anhydrous conditions - Perform quench rapidly at low temp - Minimize water contact time hydrolysis->solution_hydrolysis isomers Problem: Isomer Formation solution_isomers Solution: - Verify reaction temperature profile - Purify via crystallization isomers->solution_isomers degradation Problem: Product Degradation solution_degradation Solution: - Avoid overheating - Use crude product directly - Avoid silica gel chromatography degradation->solution_degradation isomers_or_hydrolysis->hydrolysis Yes, Broad/Polar Impurities isomers_or_hydrolysis->isomers Yes, Isomers Suspected isomers_or_hydrolysis->degradation Yes, Baseline/Tarry Material

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • KR20210104730A - Isoquinoline sulfonyl chloride acid addition salt and method for preparing the same - Google Patents.
  • Lai, J. Y. Q., et al. (2003). Preparation of Substituted Quinolinyl and Isoquinolinyl Sulfonyl Chlorides for the Synthesis of Novel Sulfonamides. Synthetic Communications, 33(19), 3427-3435. Available at: [Link]

  • Li, B., et al. (2018). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Molecules, 23(11), 2978. Available at: [Link]

  • Singh Education Planet. (2022). Preparation and Chemical Reactions of Isoquinoline| Heterocyclic Chemistry. YouTube. Available at: [Link]

  • Chemistry Hub. (2020). Lecture 13 : Isoquinoline preparation and chemical properties. YouTube. Available at: [Link]

  • Gajos-Dębowska, A., et al. (2023). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants... PubMed. Available at: [Link]

  • Chemistry Katta. (2021). Isoquinoline | Synthesis and Resonating Structures. YouTube. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Available at: [Link]

  • Anderson, N. G. (2001). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 5(5), 573-576. Available at: [Link]

  • Joule, J. A., & Mills, K. (n.d.). Chapter 7: Quinolines and Isoquinolines. University of Manchester. PDF available through various academic sources.
  • JP2005139149A - Method for producing quinoline-8-sulfonyl chloride - Google Patents.
  • Wsól, A., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors... MDPI. Available at: [Link]

  • Loba Chemie. (2019). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. Available at: [Link]

  • New Jersey Department of Health. (2004). HAZARD SUMMARY: CHLOROSULPHONIC ACID. Available at: [Link]

  • Foley, D. P., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. Available at: [Link]

  • Foley, D. P., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. ResearchGate. Available at: [Link]

  • Alpha Chemika. (n.d.). CHLOROSULPHONIC ACID For Synthesis. Available at: [Link]

  • Wang, F., et al. (2022). Modified and Scalable Synthesis of N‑Tosyl-4-Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor)... Organic Process Research & Development, 26(3), 894-900. Available at: [Link]

  • Bentley, T. W., et al. (2021). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI. Available at: [Link]

  • Veolia North America. (n.d.). Chlorosulfonic Acid. Available at: [Link]

  • La-Salla, A., et al. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Isoquinoline-8-sulfonyl Chloride

Welcome to the technical support center for Isoquinoline-8-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Isoquinoline-8-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and use of this moisture-sensitive reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the success and reproducibility of your experiments.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the use of Isoquinoline-8-sulfonyl chloride, providing explanations for the underlying causes and actionable solutions.

Issue 1: Inconsistent or Low Reaction Yields

Symptoms: Your reaction, which utilizes Isoquinoline-8-sulfonyl chloride as a reactant, is providing inconsistent or lower-than-expected yields.

Root Cause Analysis: The primary culprit for diminished yields when using Isoquinoline-8-sulfonyl chloride is the degradation of the reagent due to hydrolysis. Sulfonyl chlorides are susceptible to reaction with water, which cleaves the sulfonyl chloride moiety to the corresponding sulfonic acid.[1][2] This sulfonic acid is unreactive in the desired reaction pathway, effectively reducing the concentration of the active reagent.

dot graphdot { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.5, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} } Caption: Hydrolysis pathway of Isoquinoline-8-sulfonyl chloride.

Troubleshooting Protocol:

  • Assess Reagent Quality: Before use, visually inspect the Isoquinoline-8-sulfonyl chloride. It should be a white to off-white solid.[3] Clumping or a sticky appearance may indicate moisture contamination.

  • Verify Purity: If degradation is suspected, the purity of the reagent should be assessed. Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are effective for quantifying the active sulfonyl chloride and detecting the presence of the sulfonic acid byproduct.[4]

  • Implement Inert Atmosphere Techniques: Handling of Isoquinoline-8-sulfonyl chloride should be performed under an inert atmosphere, such as nitrogen or argon, to minimize exposure to ambient moisture.[5] This includes weighing the reagent and setting up the reaction in a glove box or using Schlenk line techniques.[6]

  • Use Anhydrous Solvents and Reagents: Ensure all solvents and other reagents in the reaction are rigorously dried using appropriate methods. Molecular sieves are effective for drying a wide range of solvents.[7][8]

  • Optimize Reaction Conditions: If yields are still low after addressing reagent integrity, consider optimizing the reaction temperature. While low temperatures can slow the rate of hydrolysis, they may also affect the rate of your desired reaction.[9]

Issue 2: Formation of Insoluble Precipitates

Symptoms: An unexpected solid precipitates from the reaction mixture upon addition of Isoquinoline-8-sulfonyl chloride.

Root Cause Analysis: The formation of an insoluble precipitate could be due to several factors:

  • Hydrolysis Product: The resulting isoquinoline-8-sulfonic acid may have limited solubility in your reaction solvent.

  • Reaction with Buffer Salts: If your reaction is buffered, the sulfonyl chloride may react with components of the buffer.

  • Incompatibility with Solvent: While sparingly soluble in water, its solubility in various organic solvents can differ.[3]

Troubleshooting Protocol:

  • Characterize the Precipitate: Isolate the precipitate and analyze it using techniques like NMR or IR spectroscopy to identify its chemical nature.

  • Solvent Selection: If the precipitate is the sulfonic acid, consider a solvent in which both the starting material and the hydrolysis product are soluble to maintain a homogenous reaction mixture.

  • Review Reagent Compatibility: Ensure all components of your reaction mixture are compatible with sulfonyl chlorides.

Part 2: Frequently Asked Questions (FAQs)

Q1: How should I properly store Isoquinoline-8-sulfonyl chloride?

A1: Isoquinoline-8-sulfonyl chloride is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere.[10] For long-term storage, it is recommended to keep it in a desiccator with a suitable desiccant, such as silica gel or molecular sieves, at a cool temperature (2-8°C).[10][11]

Storage ConditionRecommendationRationale
Atmosphere Inert gas (Nitrogen or Argon)Prevents contact with atmospheric moisture.[5]
Temperature 2-8°CSlows the rate of potential hydrolysis.[9][10]
Container Tightly sealed, opaquePrevents moisture ingress and light degradation.
Location Desiccator with desiccantProvides an additional layer of protection against moisture.[7]

Q2: What is the visual appearance of high-purity Isoquinoline-8-sulfonyl chloride versus a degraded sample?

A2: High-purity Isoquinoline-8-sulfonyl chloride is a white to off-white solid.[3] A degraded sample that has been exposed to moisture may appear clumpy, discolored, or have a more crystalline appearance due to the formation of the sulfonic acid.

Q3: Can I purify Isoquinoline-8-sulfonyl chloride if I suspect it has degraded?

A3: Yes, purification is possible, but care must be taken to avoid further hydrolysis. Recrystallization from a non-polar, anhydrous solvent is a common method.[5] It is crucial to perform the recrystallization under an inert atmosphere.

Experimental Protocol: Recrystallization of Isoquinoline-8-sulfonyl chloride

  • Preparation: All glassware must be oven-dried and cooled under a stream of inert gas.

  • Dissolution: In a Schlenk flask under an inert atmosphere, dissolve the Isoquinoline-8-sulfonyl chloride in a minimal amount of a suitable hot, anhydrous solvent (e.g., petroleum ether).[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration under inert atmosphere.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in a freezer to induce crystallization.

  • Isolation: Collect the crystals by filtration under an inert atmosphere and wash with a small amount of cold, anhydrous solvent.

  • Drying: Dry the purified crystals under high vacuum.

Q4: What analytical techniques are best for confirming the purity of Isoquinoline-8-sulfonyl chloride?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • HPLC: To quantify the main component and any non-volatile impurities, such as the sulfonic acid.[4]

  • GC-MS: Suitable for volatile impurities and can provide structural information.[4]

  • NMR Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and detect impurities.

  • FTIR Spectroscopy: To identify the characteristic sulfonyl chloride functional group.[12]

dot graphdot { graph [layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.6, ranksep=1]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} } Caption: Troubleshooting workflow for Isoquinoline-8-sulfonyl chloride.

References

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • 8-Quinolinesulfonyl chloride 18704-37-5 wiki. Guidechem.
  • Keeping moisture-sensitive chemicals dry. Physics Forums.
  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.
  • Method for producing quinoline-8-sulfonyl chloride.
  • Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides.
  • Isoquinoline sulfonyl chloride acid addition salt and method for preparing the same.
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. RSC Publishing.
  • 8-Quinolinesulfonyl chloride 98 18704-37-5. Sigma-Aldrich.
  • Selecting Desiccant Guide. AGM Container Controls.
  • 8-Quinolinesulfonyl chloride SDS, 18704-37-5 Safety D
  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
  • Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society.
  • Drying Agents. Sigma-Aldrich.
  • How can I determine the purity of an isolated compound?.
  • Quinoline-8-sulfonyl Chloride 18704-37-5. Tokyo Chemical Industry Co., Ltd.(APAC).
  • The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibis Scientific, LLC.
  • Hydrolysis stable sulfonyl chlorides. Reddit.
  • Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor.
  • Moisture Sensitive Product Storage System. SorbentSystems.com.
  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruv
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.
  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.
  • Isoquinoline-8-sulfonyl chloride.
  • The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone).
  • Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO 3 H and CAU-1-NH 2.
  • Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. MDPI.
  • Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)
  • 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Characterization of Isoquinoline-8-sulfonyl Chloride

For researchers engaged in medicinal chemistry and drug development, the precise structural confirmation of reactive intermediates is not merely a procedural step but the foundation of reproducible, high-impact science....

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in medicinal chemistry and drug development, the precise structural confirmation of reactive intermediates is not merely a procedural step but the foundation of reproducible, high-impact science. Isoquinoline-8-sulfonyl chloride is a key building block, valued for its role in synthesizing a diverse range of biologically active sulfonamides. Its inherent reactivity, however, necessitates a robust and well-understood analytical characterization workflow.

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of isoquinoline-8-sulfonyl chloride. We will explore the causal factors dictating its spectral signature, compare it with a closely related structural isomer, quinoline-8-sulfonyl chloride, and provide a validated experimental protocol for acquiring high-quality data.

The ¹H NMR Fingerprint: Understanding the Electronic Landscape

The ¹H NMR spectrum of an aromatic compound provides a detailed map of the electronic environment of each proton. Protons on an aromatic ring typically resonate in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effect of the ring current.[1][2] The precise chemical shift is then modulated by the electronic influence of substituents.

The isoquinoline-8-sulfonyl chloride molecule features two powerful electronic modulators:

  • The Isoquinoline Nitrogen: The nitrogen atom is electronegative and withdraws electron density from the ring, particularly affecting the adjacent protons at the C1 and C3 positions.

  • The Sulfonyl Chloride (-SO₂Cl) Group: This is a very strong electron-withdrawing group.[3] It significantly deshields protons ortho and para to its position on the benzene portion of the isoquinoline ring system.

These combined effects result in a complex and uniquely identifiable pattern of signals in the aromatic region of the ¹H NMR spectrum.

Predicted ¹H NMR Spectrum of Isoquinoline-8-sulfonyl Chloride

Logical Workflow for Spectral Prediction

Caption: Workflow for predicting the ¹H NMR spectrum.

Structural Assignment:

Sources

Comparative

A Comparative Guide to the ¹³C NMR Spectral Analysis of Isoquinoline-8-sulfonyl Chloride

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone technique for mapping the carbon framework of organic molecules. This guide provides an in-depth comparative analysis of the ¹³C NMR data for isoquinoline-8-sulfonyl chloride, a key building block in synthetic chemistry. By juxtaposing its spectral features with those of relevant alternatives, we aim to provide a comprehensive resource for unambiguous identification and a deeper understanding of structure-spectra correlations.

The Significance of ¹³C NMR in Structural Verification

¹³C NMR spectroscopy offers a direct window into the chemical environment of each carbon atom within a molecule.[1][2] The chemical shift of a carbon nucleus is exquisitely sensitive to its local electronic environment, which is influenced by factors such as hybridization, electronegativity of neighboring atoms, and steric effects. In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically gives rise to a single sharp signal, making it a powerful tool for counting the number of non-equivalent carbons and identifying functional groups.[3]

For a molecule like isoquinoline-8-sulfonyl chloride, ¹³C NMR is indispensable for confirming the position of the sulfonyl chloride group on the isoquinoline scaffold. Incorrect substitution patterns can lead to vastly different pharmacological activities and downstream chemical reactivity.

Comparative Analysis of ¹³C NMR Data

To contextualize the ¹³C NMR spectrum of isoquinoline-8-sulfonyl chloride, we will compare its predicted spectral data with the experimentally determined data of its structural isomer, quinoline-8-sulfonyl chloride, and the parent isoquinoline molecule. Additionally, we will consider two other common sulfonyl chlorides, dansyl chloride and tosyl chloride, to highlight the influence of different aromatic systems.

Table 1: Comparison of ¹³C NMR Chemical Shifts (ppm)

Carbon PositionIsoquinoline (Experimental)[4]Isoquinoline-8-sulfonyl chloride (Predicted)Quinoline-8-sulfonyl chloride (Experimental)Dansyl Chloride (Experimental)p-Toluenesulfonyl Chloride (Experimental)
Aromatic Carbons
C1152.7~153151.2135.2 (C-5)145.0 (C-4)
C3143.1~143121.7130.4 (C-1)129.9 (C-2, C-6)
C4120.5~121136.6129.7 (C-8)127.8 (C-3, C-5)
C4a128.8~129128.8128.6 (C-4a)132.8 (C-1)
C5126.5~128126.2119.8 (C-6)-
C6130.4~132130.5124.4 (C-2)-
C7127.4~130134.7128.6 (C-3)-
C8127.6~140-145 139.1123.2 (C-7)-
C8a135.7~136148.9130.8 (C-8a)-
Other Carbons
N(CH₃)₂---45.4-
CH₃----21.7

Analysis of Spectral Data:

  • Isoquinoline-8-sulfonyl chloride (Predicted): The most significant predicted shift is for C-8, the carbon directly attached to the electron-withdrawing sulfonyl chloride group. We anticipate a substantial downfield shift to approximately 140-145 ppm from its position at 127.6 ppm in isoquinoline. The chemical shifts of the adjacent carbons (C-7 and C-8a) are also expected to be influenced, though to a lesser extent. The carbons in the pyridine ring (C-1 and C-3) are predicted to be minimally affected.

  • Quinoline-8-sulfonyl chloride: This isomer provides the most direct comparison. The chemical shift of its C-8 is found at 139.1 ppm, supporting our prediction for the isoquinoline analogue. The overall pattern of shifts in the quinoline system is different due to the altered position of the nitrogen atom.[6][7]

  • Dansyl Chloride: This reagent, containing a naphthalene ring system, shows a more complex spectrum.[8] The carbon attached to the sulfonyl chloride (C-1) resonates at 130.4 ppm. The presence of the dimethylamino group significantly influences the chemical shifts of the aromatic carbons.

  • p-Toluenesulfonyl Chloride (Tosyl Chloride): In this simpler, monosubstituted benzene derivative, the carbon bearing the sulfonyl chloride group (C-1) is found at 132.8 ppm, while the methyl-bearing carbon (C-4) is at 145.0 ppm.[9][10][11]

This comparative analysis underscores the diagnostic power of ¹³C NMR in distinguishing between isomers and confirming the site of substitution.

Visualizing Structural and Spectral Relationships

The following diagram illustrates the structural differences between the compared sulfonyl chlorides and highlights the key carbon atom (C-8 in the case of the isoquinoline and quinoline derivatives) directly attached to the sulfonyl chloride group.

G cluster_isoquinoline Isoquinoline-8-sulfonyl chloride cluster_quinoline Quinoline-8-sulfonyl chloride cluster_dansyl Dansyl chloride cluster_tosyl p-Toluenesulfonyl chloride iso_C8 C8 iso_C7 C7 iso_C8->iso_C7 iso_C8a C8a iso_C8->iso_C8a iso_SO2Cl SO2Cl iso_C8->iso_SO2Cl qui_C8 C8 qui_C7 C7 qui_C8->qui_C7 qui_C8a C8a qui_C8->qui_C8a qui_SO2Cl SO2Cl qui_C8->qui_SO2Cl dan_C1 C1 dan_SO2Cl SO2Cl dan_C1->dan_SO2Cl tos_C1 C1 tos_SO2Cl SO2Cl tos_C1->tos_SO2Cl

Caption: Structural comparison of sulfonyl chlorides.

Experimental Protocol for ¹³C NMR Acquisition

To ensure high-quality, reproducible ¹³C NMR data for isoquinoline-8-sulfonyl chloride, the following protocol is recommended. The causality behind each step is explained to provide a deeper understanding of the experimental design.

1. Sample Preparation:

  • Analyte: Weigh approximately 20-50 mg of isoquinoline-8-sulfonyl chloride. The higher end of this range is recommended due to the inherently lower sensitivity of the ¹³C nucleus compared to ¹H.

  • Solvent: Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a good first choice for many organic molecules. However, if solubility is an issue, DMSO-d₆ is an excellent alternative. The deuterium in the solvent provides a lock signal for the NMR spectrometer, which is essential for maintaining a stable magnetic field.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm). TMS is chemically inert and its 12 equivalent protons and 4 equivalent carbons give a single, sharp signal that does not typically overlap with analyte signals.[2]

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade the spectral resolution.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion and sensitivity.

  • Tuning and Matching: Tune and match the ¹³C probe to the sample. This ensures maximum energy transfer from the transmitter to the sample and from the sample to the receiver, maximizing signal-to-noise.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve a narrow and symmetrical lock signal, which indicates a homogeneous magnetic field across the sample volume, leading to sharp NMR signals.

  • Acquisition Parameters:

    • Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments). Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.[2]

    • Pulse Angle: A 30-45° pulse angle is a good compromise between signal intensity and allowing for a shorter relaxation delay.

    • Spectral Width: Set a spectral width of approximately 200-250 ppm to ensure all carbon signals, from aliphatic to carbonyl carbons, are captured.

    • Number of Scans: Acquire a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio. The number of scans will depend on the sample concentration and the spectrometer's sensitivity.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is generally sufficient for most carbons in small molecules to return to equilibrium between pulses.

3. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phasing: Phase the spectrum to ensure all peaks are in the pure absorption mode (positive and upright).

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

This detailed protocol, when followed diligently, will yield a high-quality ¹³C NMR spectrum of isoquinoline-8-sulfonyl chloride, enabling its unambiguous structural confirmation.

Conclusion

The ¹³C NMR spectrum of isoquinoline-8-sulfonyl chloride, while not yet publicly cataloged, can be confidently predicted and interpreted through a comparative analysis with its parent heterocycle and related sulfonyl chlorides. The diagnostic downfield shift of the C-8 carbon provides a clear spectral handle for confirming the structure. By employing the robust experimental protocol outlined in this guide, researchers can reliably obtain high-fidelity data, ensuring the structural integrity of this important synthetic intermediate. This guide serves as a practical resource, blending theoretical understanding with actionable experimental insights for professionals in the chemical and pharmaceutical sciences.

References

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available from: [Link]

  • Hughes, D. W., Holland, H. L., & MacLean, D. B. (1976). 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry, 54(14), 2252–2260. Available from: [Link]

  • Wu, L., & Li, L. (2008). Differential 12C-/13C-Isotope Dansylation Labeling and Fast Liquid Chromatography/Mass Spectrometry for Absolute and Relative Quantification of the Metabolome. Analytical Chemistry, 80(13), 4930–4939. Available from: [Link]

  • Sackett, D. L. (2016). 13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses. In NMR Spectroscopy in the Undergraduate Curriculum (pp. 1-21). American Chemical Society. Available from: [Link]

  • PubChem. 8-Quinolinesulfonyl chloride. Available from: [Link]

  • ResearchGate. 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Available from: [Link]

  • Dove Medical Press. Supplementary materials. Available from: [Link]

  • ResearchGate. 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Available from: [Link]

  • Felli, I. C., & Pierattelli, R. (2014). 13C direct detected NMR for challenging systems. Accounts of chemical research, 47(10), 3161–3168. Available from: [Link]

  • MDPI. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. Available from: [Link]

  • Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. Available from: [Link]

  • NIST. 8-Quinolinesulfonyl chloride. Available from: [Link]

  • ResearchGate. Differential C-12/C-13-Isotope Dansylation Labeling and Fast Liquid Chromatography/Mass Spectrometry for Absolute and Relative Quantification of the Metabolome. Available from: [Link]

  • Hansen, P. E., Spanget-Larsen, J., & Domagala, M. (2010). Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Molecules, 15(4), 2736–2748. Available from: [Link]

  • ResearchGate. Practical Guidelines for 13C-Based NMR Metabolomics. Available from: [Link]

  • Synthesis of sulfonyl chloride substrate precursors. Available from: [Link]

  • Master Organic Chemistry. 13-C NMR - How Many Signals. Available from: [Link]

  • PubChem. 4-Toluenesulfonyl chloride. Available from: [Link]

  • SIELC Technologies. p-Toluenesulfonyl chloride. Available from: [Link]

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Validation

FT-IR spectrum of Isoquinoline-8-sulfonyl chloride

An In-Depth Guide to the FT-IR Analysis of Isoquinoline-8-sulfonyl Chloride for Pharmaceutical Development As a Senior Application Scientist, my experience has consistently shown that rigorous characterization of reactiv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the FT-IR Analysis of Isoquinoline-8-sulfonyl Chloride for Pharmaceutical Development

As a Senior Application Scientist, my experience has consistently shown that rigorous characterization of reactive intermediates is a non-negotiable cornerstone of successful drug development. Isoquinoline-8-sulfonyl chloride is a prime example; it is a critical precursor for a range of therapeutic agents, most notably Rho-kinase (ROCK) inhibitors. Its purity and structural integrity directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Among the arsenal of analytical techniques, Fourier-Transform Infrared (FT-IR) spectroscopy stands out for its speed, simplicity, and profound diagnostic power.

This guide provides a comprehensive analysis of the FT-IR spectrum of isoquinoline-8-sulfonyl chloride, framed within a comparative context to provide researchers with a deeper understanding of its unique spectral signature. We will delve into the causality behind experimental choices and present a self-validating protocol for acquiring high-fidelity data.

The Rationale for FT-IR in Process Chemistry

FT-IR spectroscopy probes the vibrational energy levels of a molecule. When infrared radiation is passed through a sample, specific functional groups absorb light at characteristic frequencies, causing their bonds to stretch or bend. The resulting spectrum is a molecular fingerprint, offering immediate qualitative insights into the compound's structure.

For a molecule like isoquinoline-8-sulfonyl chloride, we are particularly interested in the strong, unambiguous absorptions from the sulfonyl chloride (-SO₂Cl) group and the vibrations characteristic of the isoquinoline ring system. Monitoring these bands allows for:

  • Identity Confirmation: Verifying that the correct isomer has been synthesized.

  • Purity Assessment: Detecting the presence of starting materials (e.g., isoquinoline) or hydrolysis byproducts (e.g., isoquinoline-8-sulfonic acid).

  • Reaction Monitoring: Tracking the disappearance of reactants and the appearance of the product in real-time.

A Comparative Analysis of Vibrational Spectra

To truly appreciate the FT-IR spectrum of isoquinoline-8-sulfonyl chloride, it is instructive to compare it with structurally similar compounds. Here, we contrast its key spectral features with those of its isomer, quinoline-8-sulfonyl chloride, and a simpler aromatic analog, p-toluenesulfonyl chloride. This comparison highlights how the position of the nitrogen atom in the bicyclic system and the overall electronic environment influence the vibrational frequencies.

Table 1: Comparative FT-IR Peak Assignments (cm⁻¹)

Vibrational AssignmentIsoquinoline-8-sulfonyl chloride (Expected)Quinoline-8-sulfonyl chloride (Experimental)[1][2][3]p-Toluenesulfonyl chloride (Typical)Mechanistic Rationale
Asymmetric SO₂ Stretch ~1380 - 1370~1370~1365This is a very strong and characteristic absorption for the S=O bonds. Its frequency is sensitive to the electronic effects of the attached aromatic ring. The strong electron-withdrawing nature of the N-containing rings results in a shift to a higher wavenumber compared to the more electron-rich toluene ring.
Symmetric SO₂ Stretch ~1185 - 1175~1175~1170Also a very strong band, this vibration complements the asymmetric stretch. The trends in frequency shifts generally follow those of the asymmetric stretch.[4][5]
Aromatic C=C/C=N Stretch ~1625, ~1580, ~1495~1570, ~1480~1600, ~1495The isoquinoline and quinoline rings exhibit a complex series of bands in this region. The C=N stretch of the isoquinoline is a key diagnostic feature that helps distinguish it from its quinoline isomer.
Aromatic C-H Stretch >3000>3000>3000These bands are typically of weak to medium intensity and appear at wavenumbers above 3000 cm⁻¹, characteristic of sp² C-H bonds.
S-Cl Stretch ~570 - 550~565~570This band is often weak and can be found in the lower frequency region of the spectrum. Its position can be influenced by the conformation of the molecule.[6]

The key takeaway from this comparison is the diagnostic value of the fingerprint region (below 1600 cm⁻¹). While the sulfonyl chloride stretches confirm the presence of the functional group, the pattern of peaks from the aromatic system is essential for distinguishing between isomers like isoquinoline- and quinoline-8-sulfonyl chloride.

A Validated Protocol for High-Fidelity Spectrum Acquisition

The choice of sampling technique is critical for obtaining a reliable spectrum. While traditional KBr pellets are effective, they are labor-intensive and susceptible to moisture, which is problematic for a moisture-sensitive compound like a sulfonyl chloride.[7] Therefore, we recommend the Attenuated Total Reflectance (ATR) FT-IR method for its simplicity, reproducibility, and minimal sample preparation.[8]

Experimental Workflow for ATR-FTIR Analysis

Caption: A robust workflow for the acquisition and analysis of FT-IR spectra using an ATR accessory.

Step-by-Step Methodology

  • Instrument Preparation: Ensure the FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference, which can obscure important spectral regions. Allow the instrument to reach thermal stability.

  • Background Collection (Self-Validation Step): With the ATR crystal clean and uncovered, collect a background spectrum (typically 32-64 scans). This critical step measures the instrument's response and the ambient environment. The instrument software will automatically ratio the sample spectrum against this background, removing any instrument- or environment-related artifacts from the final data.

  • Sample Application: Place a small amount of isoquinoline-8-sulfonyl chloride powder directly onto the ATR crystal (typically diamond or germanium). Only a few milligrams are needed.

  • Ensure Good Contact: Use the instrument's pressure clamp to apply firm, consistent pressure. This is essential to ensure good optical contact between the sample and the ATR crystal, which is necessary for a high-quality spectrum with a good signal-to-noise ratio.

  • Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background scan (e.g., 32-64 scans, 4 cm⁻¹ resolution).

  • Data Processing: The resulting spectrum should be baseline-corrected to ensure all peaks originate from zero absorbance. If a quantitative comparison is needed, an ATR correction may be applied to account for the depth of penetration of the IR beam, which varies with wavelength.

  • Analysis: Analyze the spectrum by identifying the key vibrational bands as detailed in Table 1. Compare the peak positions and relative intensities to a known reference standard or the data provided in this guide to confirm identity and assess purity.

This protocol is inherently self-validating. The collection of a fresh background for each sample session ensures that any changes in the instrument or environment are accounted for, making the data highly trustworthy.

Conclusion

FT-IR spectroscopy is an indispensable tool for the chemical professional engaged in pharmaceutical synthesis. It provides a rapid, reliable, and information-rich method for the structural confirmation and purity assessment of key intermediates like isoquinoline-8-sulfonyl chloride. By understanding the characteristic vibrational frequencies in a comparative context and employing a robust, self-validating experimental protocol such as the ATR method described, researchers can generate high-quality data with confidence. This analytical rigor in the early stages of development is fundamental to ensuring the quality and safety of the final therapeutic product.

References

  • NIST. 8-Quinolinesulfonyl chloride . NIST Chemistry WebBook. [Link]

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods . Drawell Instrument Co., Ltd. [Link]

  • ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound . ACD/Labs. [Link]

  • Gillespie, R. J., & Robinson, E. A. THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES . Canadian Journal of Chemistry. [Link]

  • Bruker. How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis . YouTube. [Link]

  • PubChem. 8-Quinolinesulfonyl chloride . National Center for Biotechnology Information. [Link]

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Comparative

A Comparative Guide to the Mass Spectrometry Analysis of Isoquinoline-8-sulfonyl chloride

Introduction In the landscape of drug discovery and chemical biology, isoquinoline derivatives represent a privileged scaffold, forming the backbone of numerous bioactive alkaloids and therapeutic agents.[1][2] Isoquinol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and chemical biology, isoquinoline derivatives represent a privileged scaffold, forming the backbone of numerous bioactive alkaloids and therapeutic agents.[1][2] Isoquinoline-8-sulfonyl chloride (I8SC) is an important synthetic intermediate, combining the versatile reactivity of a sulfonyl chloride with the biologically relevant isoquinoline core. Its utility in synthesizing novel carbonic anhydrase inhibitors and other potential therapeutics necessitates robust and unambiguous analytical characterization. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information.[3]

This guide provides an in-depth analysis of the mass spectrometric behavior of Isoquinoline-8-sulfonyl chloride. Moving beyond a simple recitation of methods, we will explore the causal relationships behind its fragmentation, compare its mass spectral signature to structurally relevant alternatives, and provide field-proven experimental protocols. Our objective is to equip researchers, scientists, and drug development professionals with the expert insights required to confidently identify and characterize this compound and its derivatives in complex analytical workflows.

Foundational Principles: Ionization and Fragmentation

The successful analysis of any molecule by mass spectrometry begins with the selection of an appropriate ionization technique. For a molecule like I8SC, two primary methods are most relevant: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

  • Electrospray Ionization (ESI): This is a soft ionization technique ideal for polar molecules that are amenable to analysis in solution. Given the basic nitrogen atom in the isoquinoline ring, I8SC is readily protonated in a slightly acidic mobile phase, making it an excellent candidate for positive-mode ESI-MS. This typically yields a strong protonated molecular ion, [M+H]⁺, which is crucial for molecular weight determination.[4]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds that are thermally stable.[5] While I8SC can be analyzed by APCI, ESI is often the preferred starting point due to the compound's inherent ability to accept a proton. APCI involves gas-phase ion-molecule reactions, which can sometimes provide complementary fragmentation data.[6]

Once ionized, the molecule is subjected to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The resulting fragmentation pattern is a fingerprint, revealing the underlying structure. The fragmentation of I8SC is dictated by the interplay between the stable isoquinoline ring and the labile sulfonyl chloride group.

Mass Spectrometry Analysis of Isoquinoline-8-sulfonyl chloride (I8SC)

The mass spectrum of I8SC is predicted to be rich with structurally informative fragments. The presence of both chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S, ³³S, ³⁴S) will result in a characteristic isotopic pattern for the molecular ion and any fragments containing these elements.[7]

Proposed Fragmentation Pathways

Under positive-mode ESI-MS/MS, the protonated molecule [M+H]⁺ (m/z 228.0) is the precursor ion. Its fragmentation is expected to proceed through several key pathways, driven by the cleavage of the weakest bonds and the formation of stable product ions.

  • Loss of HCl: A common pathway for protonated sulfonyl chlorides is the neutral loss of hydrogen chloride, leading to a highly reactive sulfonyl cation intermediate.

  • Loss of SO₂: Cleavage of the C-S bond followed by rearrangement can lead to the expulsion of sulfur dioxide, a stable neutral molecule. This is a hallmark fragmentation for aryl sulfonyl compounds.[7]

  • Cleavage of the C-S Bond: Direct cleavage of the bond between the isoquinoline ring and the sulfur atom results in the formation of a protonated isoquinoline ion.

  • Fragmentation of the Isoquinoline Ring: Subsequent to the initial losses, the remaining isoquinoline structure can undergo further fragmentation, typically involving the loss of small molecules like HCN.[8]

Below is a diagram illustrating the predicted primary fragmentation pathways for protonated Isoquinoline-8-sulfonyl chloride.

G cluster_main Fragmentation of Isoquinoline-8-sulfonyl chloride precursor [M+H]⁺ Isoquinoline-8-sulfonyl chloride m/z 228.0 frag1 [M+H - HCl]⁺ m/z 192.0 precursor->frag1 - HCl frag2 [M+H - SO₂]⁺ m/z 164.0 precursor->frag2 - SO₂ frag3 [Isoquinoline+H]⁺ m/z 130.1 precursor->frag3 - SO₂Cl• frag4 [C₈H₆N]⁺ m/z 116.1 frag3->frag4 - CH₂

Caption: Predicted ESI-MS/MS fragmentation of I8SC.

Comparative Fragmentation Analysis

To fully appreciate the unique spectral features of I8SC, it is instructive to compare its fragmentation pattern with those of its core structural components and a common alternative reagent.

CompoundStructureKey Differentiators in MS/MS
Isoquinoline-8-sulfonyl chloride (I8SC) PlaceholderComplex Pattern: Fragmentation is driven by losses from the sulfonyl chloride group (-HCl, -SO₂) and cleavage of the C-S bond. Subsequent fragmentation of the isoquinoline ring is also observed. The isotopic signature of chlorine is a key identifier.[7]
Isoquinoline PlaceholderSimple Pattern: As a stable aromatic system, its fragmentation is straightforward, primarily characterized by the loss of HCN (27 Da) from the protonated molecular ion (m/z 130.1). This serves as the baseline for the core ring system.[8][9]
Benzenesulfonyl Chloride PlaceholderFunctional Group Dominance: Fragmentation is dominated by the sulfonyl chloride moiety. Key fragments arise from the loss of Cl• (35 Da) to form the [C₆H₅SO₂]⁺ ion (m/z 141.0) and the loss of SO₂ (64 Da) to form the phenyl cation [C₆H₅]⁺ (m/z 77.0).[10]
Dansyl Chloride PlaceholderAlternative Reagent: This common labeling agent also contains a sulfonyl chloride. Its fragmentation is characterized by the loss of SO₂ and subsequent cleavages related to the dimethylamino group and the stable naphthalene core. This provides a contrast to the isoquinoline system.

Note: Placeholder images would be replaced with actual chemical structures in a final publication.

Quantitative Data Summary

The table below summarizes the predicted key ions for each compound under positive-mode ESI-MS analysis, providing a quantitative basis for comparison.

AnalytePrecursor Ion [M+H]⁺ (m/z)Major Product Ions (m/z)Putative Neutral Loss(es)
Isoquinoline-8-sulfonyl chloride228.0192.0, 164.0, 130.1HCl, SO₂, SO₂Cl•
Isoquinoline130.1103.1HCN
Benzenesulfonyl Chloride177.0 (M⁺)141.0, 112.0, 77.0Cl•, SO₂, SO₂Cl•
Dansyl Chloride270.1252.1, 206.0, 171.1H₂O, SO₂, C₂H₅N + SO₂

Experimental Protocols & Workflow

Achieving reliable and reproducible data requires a well-defined analytical protocol. The following method describes a self-validating system for the analysis of I8SC using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Overall Analytical Workflow

The process begins with careful sample preparation, followed by chromatographic separation and subsequent detection and fragmentation by the mass spectrometer.

Caption: Standard workflow for LC-MS/MS analysis.

Detailed Step-by-Step Protocol: LC-MS/MS Analysis

This protocol is designed for a standard high-performance liquid chromatography (HPLC) system coupled to a quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometer.

  • Sample Preparation:

    • Accurately weigh and dissolve Isoquinoline-8-sulfonyl chloride in HPLC-grade acetonitrile to create a 1 mg/mL stock solution.

    • Perform a serial dilution using a mixture of 50:50 (v/v) acetonitrile:water with 0.1% formic acid to a final working concentration of 1 µg/mL. The formic acid ensures protonation of the isoquinoline nitrogen for efficient ESI.

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm). A C18 column provides excellent retention and separation for moderately polar aromatic compounds.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C. Elevated temperature ensures sharp peaks and reproducible retention times.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: ESI Positive.[11]

    • Capillary Voltage: 3.5 kV.[12]

    • Source Temperature: 120 °C.

    • Desolvation Gas Temperature: 350 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • MS1 Scan Range: m/z 50-500. This range comfortably covers the precursor ion and expected fragments.

    • MS/MS Analysis:

      • Select the precursor ion for I8SC at m/z 228.0.

      • Apply a collision energy ramp (e.g., 10-40 eV) to observe the full range of product ions. This allows for the detection of both low-energy (stable) and high-energy (less stable) fragments, providing a comprehensive picture.[12]

Conclusion

The mass spectrometric analysis of Isoquinoline-8-sulfonyl chloride reveals a rich fragmentation pattern governed by the distinct chemical properties of its constituent moieties. The characteristic loss of SO₂ and the cleavage of the C-S bond to yield the protonated isoquinoline core are key diagnostic features. When compared to simpler analogues like isoquinoline and benzenesulfonyl chloride, the unique spectral signature of I8SC allows for its confident and unambiguous identification. The provided LC-MS/MS protocol offers a robust, self-validating framework for researchers, ensuring high-quality data for applications ranging from reaction monitoring to metabolic profiling. By understanding the causal principles behind its fragmentation, scientists can leverage mass spectrometry to its full potential in the development of novel isoquinoline-based therapeutics.

References

  • Fragmentation pattern of isoquinoline. ResearchGate. Available from: [Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. National Institutes of Health (NIH). Available from: [Link]

  • Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry. PubMed. Available from: [Link]

  • Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites. National Institutes of Health (NIH). Available from: [Link]

  • MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing. Available from: [Link]

  • The Elevation of LC-ESI-Q-TOF-MS Response in the Analysis of Isoquinoline Alkaloids from Some Papaveraceae and Berberidaceae Rep. SciSpace. Available from: [Link]

  • Isoquinoline. Wikipedia. Available from: [Link]

  • Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Available from: [Link]

  • The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. ResearchGate. Available from: [Link]

  • Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids. SciELO. Available from: [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. National Institutes of Health (NIH). Available from: [Link]

  • Direct characterization of isoquinoline alkaloids in a crude plant extract by ion-pair liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. Available from: [Link]

  • Identification of Anionic Supramolecular Complexes of Sulfonamide Receptors with Cl−, NO3−, Br−, and I− by APCI-MS. ACS Publications. Available from: [Link]

  • The MS/MS spectrum of alkaloid 1 (A) and the two proposed fragmentation... ResearchGate. Available from: [Link]

  • Identification of anionic supramolecular complexes of sulfonamide receptors with Cl-, NO3-, Br-, and I- by APCI-MS. PubMed. Available from: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

  • IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available from: [Link]

  • (PDF) Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. ResearchGate. Available from: [Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PubMed. Available from: [Link]

  • Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. LabX. Available from: [Link]

  • Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry. Available from: [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. Available from: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available from: [Link]

  • Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available from: [Link]

  • Analysis of Chlorinated, Sulfochlorinated and Sulfonamide Derivatives of N-Tetradecane by Gas chromatography/mass Spectrometry. PubMed. Available from: [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. National Institutes of Health (NIH). Available from: [Link]

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Validation

A Comparative Guide to Purity Analysis of Isoquinoline-8-sulfonyl Chloride: HPLC, GC-MS, NMR, and Titration

For researchers, scientists, and professionals in drug development, the purity of synthetic intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). Is...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of synthetic intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). Isoquinoline-8-sulfonyl chloride, a key building block in the synthesis of various pharmacologically active compounds, is no exception. Its reactive sulfonyl chloride moiety makes it susceptible to degradation, necessitating robust analytical methods for accurate purity assessment. This guide provides an in-depth comparison of four common analytical techniques for determining the purity of isoquinoline-8-sulfonyl chloride: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Titrimetry. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you in selecting the most appropriate method for your analytical needs.

The Central Role of Purity in Drug Synthesis

The presence of impurities in a starting material like isoquinoline-8-sulfonyl chloride can have cascading effects on a synthetic route, leading to the formation of undesired side products, reduced yields, and potentially toxic impurities in the final API. Therefore, a highly sensitive and specific analytical method is not just a quality control measure but a critical component of process understanding and optimization.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique in pharmaceutical analysis due to its high resolving power, sensitivity, and versatility. For a compound like isoquinoline-8-sulfonyl chloride, a stability-indicating reversed-phase HPLC (RP-HPLC) method is the gold standard for purity determination.[1][2] A stability-indicating method is one that can separate the main compound from its degradation products, process impurities, and other related substances, providing a true reflection of its purity.[3][4]

The "Why" Behind the HPLC Method Parameters

The development of a robust HPLC method is a systematic process where each parameter is chosen for a specific reason. The inherent reactivity of the sulfonyl chloride group necessitates careful consideration of the mobile phase and sample preparation to prevent on-column degradation.[5]

  • Column Chemistry: A C18 column is a common choice for the separation of moderately polar compounds like isoquinoline-8-sulfonyl chloride. The octadecylsilyl stationary phase provides a hydrophobic environment for retention via partitioning.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used in RP-HPLC. The buffer controls the pH, which is crucial for maintaining the consistent ionization state of the analyte and any ionizable impurities, thereby ensuring reproducible retention times. The organic solvent is the strong eluent, and its proportion in the mobile phase is adjusted to achieve optimal retention and separation. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a wide range of polarities.

  • Detection: The isoquinoline ring system contains a chromophore that absorbs UV light, making UV detection a suitable and sensitive method. The detection wavelength is chosen at the absorbance maximum of isoquinoline-8-sulfonyl chloride to maximize sensitivity.

Detailed Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol describes a self-validating system for the purity analysis of isoquinoline-8-sulfonyl chloride.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of isoquinoline-8-sulfonyl chloride into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile. This will be your stock solution (1 mg/mL).

  • Further dilute the stock solution with the initial mobile phase composition (80:20 Water:Acetonitrile with 0.1% Formic acid) to a final concentration of 0.1 mg/mL.

4. Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies should be performed.[6][7][8] This involves subjecting the sample to various stress conditions to intentionally generate degradation products.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) for 24 hours.

After exposure, the stressed samples are prepared as described above and analyzed by the HPLC method to ensure that all degradation products are well-separated from the parent peak.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute inject Inject into HPLC dilute->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

HPLC Analysis Workflow

Comparative Analysis of Analytical Techniques

While HPLC is a powerful tool, other techniques offer unique advantages and can provide complementary information. The choice of method often depends on the specific analytical question being asked.

ParameterHPLC-UVGC-MSqNMRTitration
Principle Chromatographic separation based on polaritySeparation based on volatility and boiling point, with mass spectrometric detectionNuclear magnetic resonance signal intensity is directly proportional to the number of nucleiChemical reaction with a standardized titrant
Specificity High (can separate isomers)Very High (mass fragmentation provides structural information)High (provides structural information)Low (reacts with any compound with the same functional group)
Sensitivity (LOD) ~0.01%~0.001%~0.1%~0.5%
Precision (%RSD) < 1%< 2%< 1%< 0.5%
Accuracy (% Recovery) 98-102%95-105% (with derivatization)99-101%98-102%
Sample Throughput HighModerateLowHigh
Key Advantages Robust, versatile, well-established for purity analysis.Excellent for volatile impurities and identification of unknowns.Provides structural information and purity without a specific reference standard.Simple, cost-effective, and accurate for assay of the sulfonyl chloride group.
Key Limitations Requires a chromophore, potential for on-column degradation.Not suitable for non-volatile or thermally labile compounds; may require derivatization.Lower sensitivity than chromatographic methods, requires expensive instrumentation.Lacks specificity, cannot distinguish between different sulfonyl chlorides.

Note: The values presented in this table are representative and can vary depending on the specific instrumentation, method parameters, and sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique that is particularly well-suited for the analysis of volatile and semi-volatile compounds.[9][10] Due to the relatively high boiling point and potential thermal lability of isoquinoline-8-sulfonyl chloride, direct analysis by GC-MS can be challenging. A common strategy to overcome this is derivatization, where the reactive sulfonyl chloride is converted into a more stable and volatile derivative, such as a sulfonamide, prior to analysis.

Causality in GC-MS Method Development:

  • Derivatization: The choice of derivatizing agent is critical. An amine, such as diethylamine, can be used to form a stable sulfonamide that is amenable to GC analysis. This step is crucial for preventing degradation in the hot injector port and on the column.

  • Column Selection: A non-polar or medium-polarity column is typically used for the separation of the derivatized analyte and any volatile impurities.

  • Mass Spectrometry: Electron ionization (EI) is a common ionization technique that generates a reproducible fragmentation pattern, which serves as a "fingerprint" for the compound, allowing for unambiguous identification.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a powerful primary method for purity determination because the signal intensity is directly proportional to the number of nuclei, allowing for accurate quantification against a certified internal standard without the need for a specific reference standard of the analyte.[11][12][13]

Causality in qNMR Protocol:

  • Internal Standard: The selection of an appropriate internal standard is crucial for accuracy. The standard should have a simple spectrum with signals that do not overlap with the analyte's signals, be chemically inert, and have a known purity. Maleic anhydride or 1,4-dinitrobenzene are often suitable choices.

  • Solvent: An aprotic deuterated solvent such as CDCl₃ or DMSO-d₆ is used to dissolve the sample and the internal standard. Aprotic solvents are chosen to prevent any reaction with the sulfonyl chloride.

  • Acquisition Parameters: To ensure accurate quantification, a sufficient relaxation delay (D1) of at least five times the longest T₁ relaxation time of the signals of interest must be used to allow for complete relaxation of the nuclei between pulses.

Titrimetry

Titrimetric methods are classical analytical techniques that offer a simple, cost-effective, and accurate means of determining the total sulfonyl chloride content in a sample. These methods are based on the reaction of the sulfonyl chloride with a nucleophile, followed by the titration of a product or the excess reagent.

Causality in Titrimetric Protocol:

  • Reaction: The sulfonyl chloride is reacted with a known excess of a nucleophile, such as an amine or a thiol.

  • Titration: The unreacted nucleophile is then back-titrated with a standardized acid solution, or the acid generated from the reaction is titrated with a standardized base.

  • Endpoint Detection: The endpoint can be determined visually using a colorimetric indicator or instrumentally using a pH meter (potentiometric titration).

Method_Comparison cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_qnmr qNMR cluster_titration Titration hplc_adv Advantages: - High Specificity - High Throughput - Robust & Versatile hplc_lim Limitations: - Requires Chromophore - Potential On-Column Degradation gcms_adv Advantages: - Very High Specificity - Excellent for Volatiles - Structural Info gcms_lim Limitations: - Requires Volatility - May Need Derivatization qnmr_adv Advantages: - Absolute Quantification - Structural Info - No Reference Standard Needed qnmr_lim Limitations: - Lower Sensitivity - Expensive Instrumentation titration_adv Advantages: - Simple & Cost-Effective - High Precision for Assay titration_lim Limitations: - Low Specificity - Only Measures Total Sulfonyl Chloride Purity_Analysis Purity Analysis of Isoquinoline-8-sulfonyl chloride

Comparison of Analytical Methods

Conclusion: A Multi-faceted Approach to Purity Assessment

The selection of the most appropriate analytical technique for the purity determination of isoquinoline-8-sulfonyl chloride is contingent on the specific analytical objective.

  • For routine quality control and stability testing, a validated stability-indicating HPLC-UV method is the preferred choice due to its robustness, high throughput, and ability to separate a wide range of impurities.

  • GC-MS , particularly after derivatization, is invaluable for the identification and quantification of volatile impurities and for providing orthogonal data to confirm purity.

  • qNMR serves as a powerful primary method for the accurate determination of the absolute purity of a reference standard and can provide crucial structural information about impurities.

  • Titrimetry offers a simple and cost-effective method for a quick assay of the total sulfonyl chloride content, which can be useful for in-process controls.

Ultimately, a comprehensive understanding of the purity of isoquinoline-8-sulfonyl chloride is best achieved through a multi-faceted approach, leveraging the strengths of each of these analytical techniques. This ensures the highest quality of this critical synthetic intermediate, contributing to the development of safe and effective pharmaceuticals.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

  • Kim, H. J., et al. "Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet." Journal of Pharmaceutical and Biomedical Analysis 33.5 (2003): 939-947. [Link]

  • Pauli, G. F., et al. "Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay." Journal of medicinal chemistry 57.22 (2014): 9220-9231. [Link]

  • Sharma, D. K., et al. "ntrimetric determination of some sulphonyl chlorides." Indian Journal of Chemistry Section A: Inorganic, Bio-inorganic, Physical, Theoretical & Analytical Chemistry 34 (1995): 492-493.
  • Suárez-López, M. M., et al. "Identification and quantification of isoquinoline alkaloids in the genusSarcocapnos by GC–MS." Phytochemical Analysis: An International Journal of Plant Chemical and Biochemical Techniques 16.5 (2005): 339-344.
  • A New Stability Indicating HPLC-PDA Method for Estimation of Eluxadoline in Presence of its Degradation Products. Infectious Disease and Therapy 9.1 (2023): 1-11. [Link]

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  • Method for producing quinoline-8-sulfonyl chloride.
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  • Singh, R. and Kumar, S. "Forced Degradation Studies: Regulatory Considerations and Implementation." Journal of Applied Pharmaceutical Science 3.12 (2013): 129-136.
  • Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. Journal of Pharmaceutical and Biomedical Analysis 217 (2022): 114842. [Link]

  • Blessy, M., et al. "Development of forced degradation and stability indicating studies of drugs—A review." Journal of pharmaceutical analysis 4.3 (2014): 159-165.
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  • Miura, T., et al. "Development of 1H qNMR Analytical Procedure for Purity Determination of Imazosulfuron and 1,4-BTMSB-d4 for ISO 17034 Accreditation." Journal of AOAC INTERNATIONAL (2025). [Link]

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Comparative

A Senior Application Scientist's Guide to Monitoring Isoquinoline-8-Sulfonyl Chloride Reactions: A Comparative Analysis of TLC, HPLC, and NMR

For researchers, medicinal chemists, and process development scientists, the synthesis of sulfonamides is a cornerstone of modern drug discovery. The reaction of a sulfonyl chloride, such as isoquinoline-8-sulfonyl chlor...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and process development scientists, the synthesis of sulfonamides is a cornerstone of modern drug discovery. The reaction of a sulfonyl chloride, such as isoquinoline-8-sulfonyl chloride, with a primary or secondary amine is a fundamental transformation. However, ensuring the complete conversion of starting materials and characterizing the reaction's progress requires robust analytical monitoring. This guide provides an in-depth, field-proven comparison of Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for monitoring these critical reactions. We will delve into not just the "how" but the "why," empowering you to make informed decisions for your specific analytical needs.

The Chemistry: Sulfonamide Formation

The core reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of isoquinoline-8-sulfonyl chloride, displacing the chloride and forming a new sulfur-nitrogen bond. This reaction is typically conducted in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Understanding the relative polarities of the key components is crucial for chromatographic monitoring:

  • Isoquinoline-8-sulfonyl chloride (Reactant): A highly reactive and relatively polar molecule. It is also susceptible to hydrolysis to the even more polar sulfonic acid, which may be observed on the TLC plate, typically at the baseline.

  • Amine (Reactant): Polarity can vary greatly depending on the structure, but it is generally a key point of separation.

  • Sulfonamide (Product): The polarity of the resulting sulfonamide is typically intermediate, being less polar than the sulfonic acid byproduct but often more polar than the parent amine, depending on the overall structure.

This difference in polarity is the fundamental principle upon which TLC and HPLC separations are based.

In-Focus Technique: Thin-Layer Chromatography (TLC)

TLC is a rapid, inexpensive, and indispensable tool for the qualitative monitoring of organic reactions.[1] Its simplicity allows for quick checks on reaction progression, helping to determine the point of completion.

The Power of the Three-Lane System

For effective reaction monitoring, a three-lane spotting system on the TLC plate is essential:[2]

  • Lane 1 (Reference): A spot of the limiting reactant (often the amine or a less stable starting material).

  • Lane 2 (Co-spot): A spot of the reference material with the reaction mixture spotted directly on top.

  • Lane 3 (Reaction Mixture): A spot of the reaction mixture at a specific time point.

The co-spot is critical for unambiguous interpretation. It helps to confirm the identity of the starting material spot in the reaction mixture lane and can reveal subtle changes in retention factor (Rf) due to matrix effects from the reaction solvent.[2]

Experimental Protocol: TLC Monitoring of a Sulfonamide Synthesis

Objective: To monitor the consumption of the amine starting material and the formation of the sulfonamide product.

Materials:

  • Silica gel TLC plates (e.g., Merck silica gel 60 F-254)[3]

  • TLC developing chamber

  • Capillary tubes for spotting

  • Eluent (Mobile Phase): A mixture of a non-polar and a polar solvent. A good starting point for sulfonamide synthesis is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v). For more polar compounds, a mixture of chloroform and methanol (e.g., 9:1 v/v) can be effective. The addition of a small amount of a base like triethylamine (e.g., 0.1%) can improve the spot shape for amines.[4]

  • Visualization tools: UV lamp (254 nm), and a staining solution (e.g., potassium permanganate stain).

Procedure:

  • Eluent Preparation: Prepare the chosen eluent and pour it into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Close the chamber and allow it to equilibrate for 5-10 minutes.

  • Plate Preparation: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three starting points for the three lanes.

  • Spotting:

    • In Lane 1, spot the amine starting material.

    • In Lane 2, spot the amine starting material, and then carefully spot the reaction mixture on top of it (the co-spot).

    • In Lane 3, spot the reaction mixture.

    • Ensure the spots are small and concentrated by applying the sample in several small portions, allowing the solvent to evaporate between applications.

  • Development: Carefully place the TLC plate in the equilibrated chamber, ensuring the baseline is above the eluent level. Close the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the plate under a UV lamp (254 nm). Aromatic compounds like isoquinoline and the resulting sulfonamide will appear as dark spots. Circle the visible spots with a pencil.

    • For non-UV active amines or for further confirmation, use a chemical stain. A potassium permanganate stain is a good general-purpose stain for oxidizable groups like amines.[5]

Interpreting the Results:

  • Time zero: The reaction mixture lane should show a prominent spot corresponding to the starting amine.

  • As the reaction progresses: The intensity of the starting material spot in the reaction mixture lane will decrease, while a new spot, corresponding to the sulfonamide product, will appear. The product spot will typically have a different Rf value than the starting materials.

  • Reaction completion: The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Causality in Protocol Design:

  • Silica Gel as Stationary Phase: Silica gel is a polar adsorbent. More polar compounds will interact more strongly with the silica gel and travel a shorter distance up the plate, resulting in a lower Rf value.[3]

  • Eluent Composition: The eluent's polarity determines the extent to which it can move the compounds up the plate. A more polar eluent will move all compounds further, increasing their Rf values. The ideal eluent provides good separation between the starting materials and the product, with Rf values ideally between 0.2 and 0.8.

  • Chamber Saturation: Saturating the chamber with solvent vapors prevents the evaporation of the eluent from the plate surface as it ascends, which would otherwise lead to inconsistent Rf values and poor separation.

Comparative Analysis: TLC vs. HPLC vs. NMR

While TLC is an excellent tool for rapid, qualitative checks, a comprehensive understanding of a reaction often requires more sophisticated techniques. HPLC and NMR spectroscopy offer quantitative data and deeper structural insights.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[6] For monitoring isoquinoline-8-sulfonyl chloride reactions, a reverse-phase HPLC method is typically employed.

Principle of Operation:

In reverse-phase HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile). Less polar compounds interact more strongly with the stationary phase and thus have longer retention times, while more polar compounds elute faster.

Typical HPLC Workflow for Reaction Monitoring:

  • Sample Preparation: A small aliquot of the reaction mixture is taken and quenched (e.g., by dilution in a large volume of the mobile phase or by adding a reagent that stops the reaction).

  • Injection: The diluted sample is injected into the HPLC system.

  • Separation: The components of the mixture are separated on the column based on their polarity.

  • Detection: A detector (typically a UV detector for aromatic compounds like sulfonamides) measures the concentration of each component as it elutes from the column.

  • Data Analysis: The resulting chromatogram shows peaks corresponding to each component. The area under each peak is proportional to the concentration of that component.

Advantages over TLC:

  • Quantitative Data: HPLC provides precise quantitative information on the concentration of reactants, products, and any byproducts.[6]

  • Higher Resolution: HPLC offers significantly better separation of complex mixtures.[6]

  • Automation: HPLC systems can be automated for continuous monitoring of reactions.

Disadvantages Compared to TLC:

  • Cost and Complexity: HPLC instruments are expensive to purchase and maintain. Method development can also be time-consuming.[7]

  • Slower Analysis Time per Sample: While automated, a single HPLC run typically takes longer than developing a TLC plate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about molecules and can be used for in-situ reaction monitoring to obtain kinetic data.[8]

Principle of Operation:

NMR exploits the magnetic properties of atomic nuclei. By observing the resonance frequencies of nuclei in a magnetic field, one can deduce the structure of a molecule. For reaction monitoring, ¹H NMR is most commonly used. The integral of a peak in an NMR spectrum is directly proportional to the number of protons giving rise to that signal.

In-Situ NMR Workflow for Reaction Monitoring:

  • Sample Preparation: The reaction is set up directly in an NMR tube using deuterated solvents.

  • Data Acquisition: A series of ¹H NMR spectra are acquired at regular time intervals.

  • Data Analysis: The integrals of characteristic peaks for the reactants and products are monitored over time. This allows for the direct observation of the disappearance of starting materials and the appearance of the product, providing a kinetic profile of the reaction.

Advantages over TLC and HPLC:

  • Structural Information: NMR provides unambiguous structural confirmation of the product being formed.

  • Real-time, In-situ Monitoring: NMR allows for the direct observation of the reaction as it happens, without the need for sampling and quenching.[8]

  • Quantitative without Calibration (for relative concentrations): The relative concentrations of reactants and products can be determined directly from the peak integrals without the need for calibration curves.

Disadvantages:

  • High Cost and Specialized Equipment: NMR spectrometers are the most expensive of the three techniques and require a dedicated facility.

  • Sensitivity: NMR is generally less sensitive than HPLC.

  • Solvent Requirements: Reactions must be conducted in expensive deuterated solvents.

Head-to-Head Comparison

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Application Rapid, qualitative reaction monitoring, purity checks.[1]Quantitative analysis of reaction progress, impurity profiling.[6]In-situ kinetic studies, structural elucidation.[8]
Analysis Time ~5-20 minutes per plate~10-40 minutes per sample~5-15 minutes per time point (for a series of scans)
Cost per Sample Very low (< $1)Moderate ($20 - $100+)[7]High ($50 - $250+ for routine ¹H)[9][10]
Instrument Cost Very lowHigh ($10,000 - $40,000+ for a basic system)[7]Very high ($100,000+)
Quantitative Capability Semi-quantitative at bestExcellentExcellent (for relative and absolute quantification)
Limit of Detection Microgram to nanogram range[11]Nanogram to picogram rangeMilligram to microgram range
Ease of Use Very easy, minimal training requiredRequires significant training and expertiseRequires specialized expertise
Throughput High (multiple samples per plate)Moderate (serial analysis)Low (one reaction at a time)

Making the Right Choice: A Decision-Making Framework

The selection of the appropriate monitoring technique depends on the specific goals of the analysis.

Caption: Decision tree for selecting a reaction monitoring technique.

Conclusion

The monitoring of isoquinoline-8-sulfonyl chloride reactions is a critical aspect of synthetic chemistry. While TLC remains the workhorse for rapid, cost-effective qualitative assessments of reaction progress, HPLC provides the accuracy and precision required for quantitative analysis and purity determination. For in-depth mechanistic studies and the acquisition of kinetic data, in-situ NMR spectroscopy is an unparalleled tool.

As a senior application scientist, my recommendation is to employ these techniques synergistically. Use TLC for initial reaction optimization and routine progress checks. Once a viable protocol is established, transition to HPLC for accurate quantification of yield and purity. For process development and a deeper understanding of reaction kinetics, invest the time and resources in in-situ NMR studies. By understanding the strengths and limitations of each technique, researchers can choose the most appropriate tool to ensure the efficiency, reproducibility, and success of their synthetic endeavors.

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Validation

A Comparative Guide for Researchers: Isoquinoline-8-sulfonyl Chloride vs. Dansyl Chloride in Biomolecule Labeling

For decades, the covalent labeling of proteins, peptides, and amino acids with fluorescent probes has been a cornerstone of biochemical and cellular analysis. Among the arsenal of reagents available to researchers, sulfo...

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the covalent labeling of proteins, peptides, and amino acids with fluorescent probes has been a cornerstone of biochemical and cellular analysis. Among the arsenal of reagents available to researchers, sulfonyl chlorides have proven to be robust and reliable for targeting primary and secondary amines. Dansyl chloride, a stalwart in this field, has been the go-to reagent for N-terminal sequencing and fluorescence derivatization for over half a century. However, the expanding quest for novel fluorophores with diverse photophysical properties has brought other sulfonyl chlorides, such as isoquinoline-8-sulfonyl chloride, into the spotlight.

This guide provides an in-depth, objective comparison of isoquinoline-8-sulfonyl chloride and dansyl chloride for biomolecule labeling. We will delve into their chemical and photophysical properties, reactivity, and the stability of their resulting sulfonamides, supported by available experimental data. This analysis aims to equip researchers, scientists, and drug development professionals with the critical information needed to make an informed choice for their specific applications.

Unveiling the Contenders: Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of each reagent is paramount to appreciating their utility and potential limitations.

PropertyIsoquinoline-8-sulfonyl chlorideDansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)
Molecular Formula C₉H₆ClNO₂SC₁₂H₁₂ClNO₂S
Molecular Weight 227.67 g/mol 269.75 g/mol [1]
Appearance Yellow to brown solidYellow crystalline solid
Solubility Soluble in organic solvents like acetonitrile, DMFSoluble in organic solvents like acetone, acetonitrile, DMF[2]
Reactive Group Sulfonyl chloride (-SO₂Cl)Sulfonyl chloride (-SO₂Cl)
Target Functionality Primary and secondary aminesPrimary and secondary amines[1]

The Heart of the Matter: Reactivity and the Labeling Reaction

Both isoquinoline-8-sulfonyl chloride and dansyl chloride react with nucleophilic primary and secondary amines on biomolecules to form stable sulfonamide bonds. This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, with the subsequent elimination of hydrochloric acid.

G cluster_0 General Labeling Reaction Reagent R-SO₂Cl Product R-SO₂-NH-R' Reagent->Product Biomolecule Biomolecule H₂N-R' Biomolecule->Product HCl + HCl Product->HCl

Figure 1: General reaction of a sulfonyl chloride with a primary amine.

The reaction is typically carried out under alkaline conditions (pH 8.5-10) to ensure the amine is in its deprotonated, nucleophilic state.[2] The choice of buffer is critical; amine-containing buffers such as Tris should be avoided as they will compete with the target biomolecule for the labeling reagent. Bicarbonate or borate buffers are common choices.

A Tale of Two Fluorophores: Photophysical Properties

The fluorescence of the resulting sulfonamide is the primary reason for employing these reagents. The local environment of the fluorophore can significantly influence its photophysical properties, a phenomenon known as solvatochromism.[4]

PropertyIsoquinoline-8-sulfonamideDansylamide
Excitation Max (λex) ~340-360 nm (estimated)~330-350 nm[2]
Emission Max (λem) ~430-495 nm[5]~510-560 nm[2]
Stokes Shift VariableLarge
Quantum Yield (Φ) Varies with derivative; can be low[5]Environmentally sensitive; can be enhanced[1]
Color of Fluorescence Blue to Blue-GreenGreen to Yellow-Green[1]

Dansylamides are well-characterized for their environmentally sensitive fluorescence. Their emission maximum and quantum yield are highly dependent on the polarity of the surrounding medium, making them excellent probes for studying protein conformation and binding events.[1][4] The fluorescence of isoquinoline-based compounds is also known to be influenced by the solvent environment, with protic, hydrogen-bonding solvents generally enhancing fluorescence.[5] Protonation of the isoquinoline nitrogen can also lead to a significant increase in fluorescence intensity.[6]

A direct comparison of the quantum yields of isoquinoline-8-sulfonamides and dansylamides attached to the same biomolecule under identical conditions is not extensively reported in the literature. However, some studies on novel isoquinoline derivatives have reported low quantum yields for certain structures, which could be a potential drawback compared to the well-established fluorescence of dansylamides in hydrophobic environments.[5]

Enduring the Experiment: Stability of the Labeled Biomolecule

The stability of the covalent bond between the label and the biomolecule is critical for the reliability of any downstream analysis. The sulfonamide bond formed by both reagents is generally considered to be very stable and resistant to acid hydrolysis, which is a key advantage for applications like N-terminal amino acid analysis that require harsh hydrolysis conditions to break peptide bonds.[7][8]

Applications in the Laboratory

Both isoquinoline-8-sulfonyl chloride and dansyl chloride are primarily used for the derivatization of primary and secondary amines for fluorescence detection and quantification.

Dansyl chloride has a long and storied history in:

  • N-terminal Amino Acid Sequencing: The classic Edman degradation method can be coupled with dansylation for sensitive identification of the N-terminal amino acid of a peptide or protein.[7]

  • Amino Acid Analysis: Derivatization with dansyl chloride allows for the sensitive detection and quantification of amino acids by high-performance liquid chromatography (HPLC) with fluorescence detection.[2]

  • Protein Conformation Studies: The environmentally sensitive fluorescence of the dansyl group provides a powerful tool to probe changes in protein structure and dynamics.[1]

  • Fluorescence Microscopy and Immunoassays: Dansyl-labeled antibodies and other proteins are used in a variety of imaging and assay formats.

Isoquinoline-8-sulfonyl chloride is a relatively newer reagent in this context, with its applications still being explored. Its primary use is as a precursor for creating novel fluorescent probes and labeled compounds. The distinct spectral properties of the isoquinoline moiety may offer advantages in multicolor experiments where spectral overlap with other fluorophores is a concern.

Experimental Corner: Protocols for Labeling

The following protocols provide a general framework for labeling proteins or peptides with dansyl chloride and a proposed starting point for isoquinoline-8-sulfonyl chloride. Optimization will be necessary for each specific application.

Protocol 1: Labeling a Protein with Dansyl Chloride

This protocol is a self-validating system as the success of the labeling can be readily assessed by spectrophotometry and SDS-PAGE.

G cluster_0 Protein Preparation cluster_1 Reagent Preparation cluster_2 Labeling Reaction cluster_3 Purification cluster_4 Characterization A 1. Dissolve protein in amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0) to a final concentration of 1-10 mg/mL. C 3. Add a 5-10 fold molar excess of dansyl chloride solution to the protein solution dropwise while gently stirring. A->C B 2. Prepare a 10 mg/mL stock solution of dansyl chloride in anhydrous DMF or acetonitrile. B->C D 4. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light. C->D E 5. Separate the labeled protein from unreacted dye using size-exclusion chromatography (e.g., a Sephadex G-25 column). D->E F 6. Determine the degree of labeling by measuring the absorbance of the protein (280 nm) and the dansyl group (~330 nm). E->F G 7. Confirm labeling and purity by SDS-PAGE and fluorescence imaging. F->G

Figure 2: Workflow for protein labeling with dansyl chloride.

Causality Behind Experimental Choices:

  • Alkaline pH: Ensures the primary amines of the protein are deprotonated and thus maximally nucleophilic for reaction with the sulfonyl chloride.

  • Amine-Free Buffer: Prevents the buffer from competing with the protein for the labeling reagent, which would reduce labeling efficiency.

  • Molar Excess of Dye: Drives the reaction towards completion, ensuring a higher degree of labeling. The optimal ratio should be determined empirically to avoid over-labeling, which can lead to protein precipitation or altered function.

  • Protection from Light: Fluorophores are susceptible to photobleaching, so protecting the reaction from light preserves the fluorescence of the final product.

  • Size-Exclusion Chromatography: Effectively separates the larger labeled protein from the smaller, unreacted dye molecules, ensuring a pure conjugate for downstream applications.

Proposed Protocol 2: Labeling a Peptide with Isoquinoline-8-sulfonyl Chloride

As detailed protocols for isoquinoline-8-sulfonyl chloride are less common, this proposed workflow is based on the general principles of sulfonyl chloride chemistry and can serve as a starting point for optimization.

  • Peptide and Reagent Preparation:

    • Dissolve the peptide in an amine-free buffer such as 0.1 M sodium bicarbonate, pH 9.0.

    • Prepare a fresh stock solution of isoquinoline-8-sulfonyl chloride in anhydrous acetonitrile or DMF.

  • Labeling Reaction:

    • Add a 3-5 fold molar excess of the isoquinoline-8-sulfonyl chloride solution to the peptide solution.

    • Incubate the reaction for 2-4 hours at room temperature, protected from light. Monitor the reaction progress by HPLC if possible.

  • Purification:

    • Purify the labeled peptide from unreacted reagent and byproducts using reverse-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the labeled peptide by mass spectrometry.

    • Characterize the photophysical properties (excitation/emission maxima, quantum yield) of the purified conjugate using a fluorometer.

Conclusion: Making the Right Choice

The choice between isoquinoline-8-sulfonyl chloride and dansyl chloride will ultimately depend on the specific requirements of the experiment.

Dansyl chloride remains the well-established and reliable choice for a wide range of applications. Its proven track record, extensive characterization, and the environmentally sensitive nature of its fluorescence make it an excellent tool for protein sequencing, amino acid analysis, and conformational studies.

Isoquinoline-8-sulfonyl chloride represents a newer alternative with the potential for unique photophysical properties. Its blue-shifted fluorescence compared to dansyl chloride could be advantageous in multicolor imaging experiments to minimize spectral overlap. However, the current lack of comprehensive, direct comparative data on its quantum yield, photostability, and labeling efficiency necessitates a more empirical approach to its application. Researchers opting for isoquinoline-8-sulfonyl chloride should be prepared to perform thorough characterization of their labeled biomolecules.

As the field of chemical biology continues to evolve, the development and characterization of novel fluorescent probes like isoquinoline-8-sulfonyl chloride will undoubtedly expand the toolkit available to researchers, enabling more sophisticated and insightful investigations into the complex world of biomolecules.

References

  • Wrona-Krol, M., & Sławiński, J. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 24(22), 4070. [Link]

  • Wikipedia. (n.d.). Dansyl chloride. Retrieved from [Link]

  • Kubb, S., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances, 10(52), 31235-31242. [Link]

  • Molnár-Perl, I. (2011). HPLC of amino acids as dansyl and dabsyl derivatives. In Amino Acid Analysis. InTech. [Link]

  • Walker, J. M. (1984). The dansyl method for identifying N-terminal amino acids. Methods in molecular biology (Clifton, N.J.), 1, 203–212. [Link]

  • Mahapatra, D. K., Talele, S. G., Volova, T. G., & Haghi, A. K. (2020). Biologically Active Natural Products. Taylor & Francis. [Link]

  • Li, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific reports, 10(1), 849. [Link]

  • Schuler, B., & Kiefhaber, T. (2009). Labeling of Proteins for Single-Molecule Fluorescence Spectroscopy. In Single-Molecule Methods for Biology (pp. 15-38). Humana Press. [Link]

  • Barrett, A. J., & McDonald, J. K. (1986). Kinetics of hydrolysis of dansyl peptide substrates by thermolysin: analysis of fluorescence changes and determination of steady-state kinetic parameters. The Biochemical journal, 237(3), 789–796. [Link]

  • Lamba, P., et al. (2013). Fluorescence detection and identification of eight sulphonamides using capillary electrophoresis on released excipients in lake water. Arabian Journal of Chemistry, 10, S2133-S2139. [Link]

  • Gîrţu, M. A., et al. (2020). Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. Molecules, 25(10), 2378. [Link]

  • Delhomme, O., & Millet, M. (2008). Comparison of two analytical methods for the determination of azaarenes in atmospheric particulate matter. International Journal of Environmental Analytical Chemistry, 88(14), 1035-1048. [Link]

  • De Armond, K., & Garrett, B. B. (1963). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. Journal of Molecular Spectroscopy, 11(1-6), 1-10. [Link]

  • Lamba, P., et al. (2013). Fluorescence detection and identification of eight sulphonamides using capillary electrophoresis on released excipients in lake water. Arabian Journal of Chemistry, 10, S2133-S2139. [Link]

  • Mitchison, T. (2013, November 17). Microscopy: Labeling Proteins with Fluorescent Probes. iBiology. [Link]

  • Medzihradszky, K. F., & Chalkley, R. J. (2005). Mass spectrometry of peptides and proteins. Mass spectrometry reviews, 24(6), 911–940. [Link]

  • Fischer, G., & Gauglitz, G. (1998). Spectroscopic properties of new and convenient standards for measuring fluorescence quantum yields. Journal of the Chemical Society, Faraday Transactions, 94(10), 1539-1543. [Link]

  • Wikipedia. (n.d.). Fluorescence in the life sciences. Retrieved from [Link]

  • Christie, R. M., & Lui, C. H. (1999). The Synthesis of Some 1,8-Naphthalic anhydride Derivatives as Dyes for Polymeric Materials. Dyes and Pigments, 42(2), 85-92. [Link]

  • de Oliveira, A. C. C., et al. (2021). A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. Journal of Fungi, 7(11), 932. [Link]

  • Gansen, A., et al. (2020). Protocol to prepare doubly labeled fluorescent nucleosomes for single-molecule fluorescence microscopy. STAR protocols, 1(3), 100185. [Link]

  • Li, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific reports, 10(1), 849. [Link]

  • Danielson, N. D., & Conroy, C. M. (1982). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Applied spectroscopy, 36(4), 361–366. [Link]

  • Würthner, F., et al. (2017). Comparison of fluorescence maxima and fluorescence quantum yields in chloroform solution and bulk powder samples of 6 and 9. Chemistry–A European Journal, 23(66), 16846-16854. [Link]

  • Biology Online. (2021, June 28). Dansyl chloride Definition and Examples. Retrieved from [Link]

  • Lee, M., et al. (2023). A framework to validate fluorescently labeled DNA-binding proteins for single-molecule experiments. Communications Biology, 6(1), 1-13. [Link]

  • Cuyckens, F., & Claeys, M. (2004). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Journal of mass spectrometry : JMS, 39(9), 946–959. [Link]

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Comparative

Beyond the Standard: A Comparative Guide to Sulfonyl Chlorides for Modern Sulfonamide Synthesis

<_ The sulfonamide moiety is a cornerstone of modern medicinal chemistry, celebrated for its role in a multitude of blockbuster drugs, including antibacterials, diuretics, and anticancer agents.[1][2] Its ability to act...

Author: BenchChem Technical Support Team. Date: February 2026

<_

The sulfonamide moiety is a cornerstone of modern medicinal chemistry, celebrated for its role in a multitude of blockbuster drugs, including antibacterials, diuretics, and anticancer agents.[1][2] Its ability to act as a bioisostere for carboxylic acids and amides, while offering enhanced metabolic stability and tailored physicochemical properties, makes it an invaluable functional group for drug design.[1] The traditional and most direct route to this critical scaffold is the reaction of an amine with a sulfonyl chloride.[1][2]

Isoquinoline-8-sulfonyl chloride has carved out a significant niche, particularly in the synthesis of kinase inhibitors. However, the ever-expanding complexity of molecular targets and the demand for novel chemical matter necessitate a broader arsenal of sulfonylating agents. This guide provides an in-depth comparison of viable and strategic alternatives to Isoquinoline-8-sulfonyl chloride, offering researchers the data and insights needed to select the optimal reagent for their specific synthetic challenge.

The Decisive Factors: Choosing Your Sulfonylating Agent

The selection of a sulfonyl chloride is not a trivial choice. It directly influences reaction kinetics, substrate scope, purification strategies, and even the downstream biological or physical properties of the final sulfonamide. The primary driver of reactivity is the electronic nature of the substituents on the aryl ring. Electron-withdrawing groups (EWGs) increase the electrophilicity of the sulfur atom, making the sulfonyl chloride more reactive, while electron-donating groups (EDGs) have the opposite effect.

Here, we dissect a curated selection of alternatives, comparing their performance and highlighting the causal relationships between their structure and synthetic utility.

A Comparative Analysis of Key Alternatives

p-Toluenesulfonyl Chloride (Tosyl Chloride, TsCl)

A workhorse of organic synthesis, Tosyl chloride is perhaps the most common sulfonylating agent. Its enduring popularity stems from its moderate reactivity, high crystallinity of its derivatives (which aids in purification), and cost-effectiveness.

  • Expertise & Experience: The methyl group on the aromatic ring is electron-donating, which slightly attenuates the reactivity of the sulfonyl chloride compared to unsubstituted benzenesulfonyl chloride.[3] This moderation is often advantageous, preventing unwanted side reactions with sensitive functional groups and allowing for more controlled, predictable outcomes.[3] It is an excellent choice for routine sulfonamide synthesis with primary and secondary amines that are reasonably nucleophilic.[4][5]

  • Trustworthiness: The "Tosyl" group is also a well-characterized protecting group for amines. Its stability to a wide range of reaction conditions, except for strongly acidic or reductive environments, makes it a reliable choice in multi-step syntheses.[4]

2-Naphthalenesulfonyl Chloride (Dansyl Chloride Analogue)

For applications requiring fluorescent labeling or the introduction of a bulky, lipophilic group, 2-naphthalenesulfonyl chloride is an excellent choice.[6]

  • Expertise & Experience: The naphthalene ring system imparts unique properties. It is significantly more hydrophobic than a simple phenyl ring, which can be leveraged to modulate the solubility and membrane permeability of a target molecule. Furthermore, the resulting naphthalenesulfonamides are often fluorescent, a property that can be exploited in biochemical assays or imaging studies. Its reactivity is comparable to benzenesulfonyl chloride, making it a straightforward substitute in many standard protocols.[6] It has been successfully employed in medicinal chemistry to cap primary amines, for instance, in the conversion of histamine into selective H3-receptor antagonists.

Nitrobenzenesulfonyl Chlorides (Nosyl Chlorides, e.g., 2-NsCl, 4-NsCl)

When working with less nucleophilic amines or when a readily cleavable sulfonamide is desired, Nosyl chlorides are superior alternatives.

  • Expertise & Experience: The strongly electron-withdrawing nitro group significantly increases the electrophilicity of the sulfonyl center.[4] This heightened reactivity makes Nosyl chlorides highly effective for the sulfonylation of weakly nucleophilic substrates, such as anilines or hindered amines, where Tosyl chloride might fail or require harsh conditions.

  • Trustworthiness: A key advantage of the Nosyl group is its utility as a protecting group that can be cleaved under mild, specific conditions—typically using a thiol and a base (e.g., thiophenol and potassium carbonate). This orthogonality makes it invaluable in complex synthetic routes where other protecting groups might be sensitive.

(Trifluoromethyl)benzenesulfonyl Chlorides

For maximum reactivity, sulfonyl chlorides bearing a trifluoromethyl group are among the most potent reagents available.

  • Expertise & Experience: The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group, rendering the attached sulfonyl chloride exceptionally reactive.[7] This makes it ideal for challenging substrates, including highly sterically hindered or electron-deficient amines. The high reactivity often allows for reactions to proceed at lower temperatures and with shorter reaction times, which can be crucial for preserving the integrity of sensitive molecules.

Data-Driven Decision Making: A Head-to-Head Comparison

To facilitate reagent selection, the following table summarizes the key performance characteristics of the discussed alternatives.

ReagentRelative ReactivityKey AdvantagesTypical Applications & Considerations
Isoquinoline-8-sulfonyl chloride ModerateKinase hinge-binding motifSynthesis of specific kinase inhibitors.
p-Toluenesulfonyl Chloride (TsCl) ModerateCost-effective, stable derivatives, widely used.[5]General purpose, amine protection, good for primary/secondary amines.[4]
2-Naphthalenesulfonyl Chloride Moderate-HighIntroduces bulky/lipophilic/fluorescent tag.[6]Bio-conjugation, creating fluorescent probes, modulating solubility.
4-Nitrobenzenesulfonyl Chloride (4-NsCl) HighHighly reactive, cleavable protecting group.[4]Weakly nucleophilic amines, orthogonal protection strategies.
4-(Trifluoromethyl)benzenesulfonyl Chloride Very HighExtremely reactive for difficult substrates.Sterically hindered or electron-deficient amines, faster reactions.

Visualizing the Synthetic Workflow

Choosing and utilizing a sulfonyl chloride follows a logical progression. The following diagram illustrates the decision-making and experimental workflow for a typical sulfonamide synthesis.

G cluster_0 Phase 1: Reagent Selection cluster_1 Phase 2: Reaction Execution cluster_2 Phase 3: Analysis & Purification start Define Synthetic Goal (e.g., Library Synthesis, Protection) amine_props Assess Amine Nucleophilicity (Primary, Secondary, Aniline, Hindered?) start->amine_props reagent_choice Select Optimal Sulfonyl Chloride (TsCl, NsCl, Naphthyl-SO2Cl, etc.) amine_props->reagent_choice desired_props Consider Desired Final Properties (Fluorescence, Cleavability, Lipophilicity) desired_props->reagent_choice setup Reaction Setup: - Dissolve Amine in Aprotic Solvent - Add Base (e.g., Pyridine, TEA) reagent_choice->setup addition Slowly Add Sulfonyl Chloride (Typically at 0 °C to RT) setup->addition monitor Monitor Reaction Progress (TLC, LC-MS) addition->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Crystallization or Chromatography) workup->purify characterize Characterization (NMR, MS, HRMS) purify->characterize final_product Pure Sulfonamide Product characterize->final_product

Caption: Workflow for Sulfonamide Synthesis.

Experimental Protocols: A Self-Validating System

Trustworthiness in synthesis relies on robust, reproducible protocols. Below are generalized, yet detailed, procedures for sulfonamide formation using moderately reactive (TsCl) and highly reactive (NsCl) sulfonylating agents.

Protocol 1: General Synthesis of an N-Aryl Sulfonamide using p-Toluenesulfonyl Chloride (TsCl)

This protocol is a standard procedure suitable for a wide range of primary and secondary amines.

1. Reagent Preparation:

  • In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), dissolve the amine (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine (approx. 0.1 M solution).
  • Cool the solution to 0 °C using an ice-water bath.
  • If using DCM, add a suitable base, such as triethylamine (TEA, 1.5 eq) or pyridine (used as solvent). The base is critical to neutralize the HCl byproduct of the reaction.[5]

2. Sulfonylation Reaction:

  • To the cooled, stirring solution, add p-toluenesulfonyl chloride (1.1 eq) portion-wise over 5-10 minutes. Controlling the addition rate prevents excessive heat generation.
  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

3. Reaction Monitoring & Workup:

  • Monitor the reaction's completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the starting amine.
  • Upon completion, dilute the reaction mixture with DCM.
  • Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove acidic impurities), and brine.
  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

4. Purification:

  • The crude product can be purified by recrystallization (often from ethanol or ethyl acetate/hexanes) or by flash column chromatography on silica gel. Tosylated products are often crystalline solids, making recrystallization a highly effective purification method.
Protocol 2: Synthesis using a Highly Reactive Sulfonyl Chloride (e.g., 4-Nitrobenzenesulfonyl Chloride)

This protocol is adapted for more challenging, less nucleophilic amines and leverages the higher reactivity of the Nosyl chloride.

1. Reagent Preparation:

  • Follow the same setup as Protocol 1, dissolving the weakly nucleophilic amine (1.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous DCM or acetonitrile.
  • Cool the mixture to 0 °C. Pyridine is also an effective solvent and base for this reaction.[8]

2. Sulfonylation Reaction:

  • Dissolve 4-nitrobenzenesulfonyl chloride (1.05 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirring amine solution at 0 °C. The higher reactivity necessitates careful, slow addition to maintain control.
  • Stir at 0 °C for 1-2 hours before allowing it to warm to room temperature. Reactions are often complete within 1-4 hours.

3. Reaction Monitoring & Workup:

  • Monitor the reaction closely via TLC or LC-MS. Due to the high reactivity, these reactions are typically much faster.
  • Perform the same aqueous workup sequence as described in Protocol 1.

4. Purification:

  • Purify the crude product via flash column chromatography. Nosylated compounds are often highly crystalline, so recrystallization may also be a viable option.

Conclusion and Future Outlook

While Isoquinoline-8-sulfonyl chloride remains a valuable tool for specific applications, a nuanced understanding of the broader family of sulfonyl chlorides empowers the modern chemist to tackle a more diverse range of synthetic challenges. The choice between a workhorse like Tosyl chloride, a functional handle like 2-naphthalenesulfonyl chloride, or a highly activated reagent like a Nosyl or trifluoromethyl-substituted sulfonyl chloride should be a deliberate, data-driven decision.[4][6] As the demand for increasingly complex and functionally dense molecules grows, moving beyond the standard reagents and embracing this versatile toolkit will be essential for accelerating discovery in drug development and materials science. Furthermore, emerging methods that bypass sulfonyl chlorides altogether, such as the direct coupling of sulfonic acids or the use of SO₂ surrogates, represent the next frontier in sulfonamide synthesis.[9][10]

References

  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. (2016, August 1).
  • Better Synthesis of Sulfonyl Chloride Mimics - ChemistryViews. (2018, September 1).
  • Sulfonyl Chlorides and Sulfonamides - Sigma-Aldrich.
  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal.
  • Reactivity Showdown: (2-Chlorophenyl)methanesulfonyl chloride vs. Tosyl chloride - Benchchem.
  • CAS 1875-72-5: 2-Naphthalenesulfonyl chloride, 6-methyl- - CymitQuimica.
  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF - ResearchG
  • 2-Naphthalenesulfonyl chloride 99 93-11-8 - Sigma-Aldrich.
  • An Expedient Synthesis of Sulfinamides
  • A Comparative Study of Sulfonyl Chlorides: Reactivity and Applic
  • A Comparative Guide to Modern Sulfonamide Synthesis: Alternative Reagents and Methodologies - Benchchem.
  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE.
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. (2023, September 28).
  • Preparation of sulfonamides
  • 26.04 Protecting Groups for Amines: Sulfonamides - YouTube. (2020, May 18).
  • 2-Naphthalenesulfonyl chloride 99 93-11-8 - Sigma-Aldrich.
  • Tosylates And Mesylates - Master Organic Chemistry. (2015, March 10).

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Validation

Comparative Reactivity Guide: Quinoline vs. Isoquinoline Sulfonyl Chlorides

Executive Summary: The Structural Divergence In the landscape of heterocyclic electrophiles, 8-Quinolinesulfonyl chloride (8-QSC) and 5-Isoquinolinesulfonyl chloride (5-ISC) represent two dominant scaffolds used in drug...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Divergence

In the landscape of heterocyclic electrophiles, 8-Quinolinesulfonyl chloride (8-QSC) and 5-Isoquinolinesulfonyl chloride (5-ISC) represent two dominant scaffolds used in drug discovery. While both are benzopyridine derivatives, their reactivity profiles diverge significantly due to the position of the nitrogen atom relative to the sulfonyl group and the resulting steric and electronic environments.

  • 5-Isoquinolinesulfonyl Chloride (5-ISC): Characterized by high electrophilicity and lower steric hindrance. It is the primary building block for the "H-series" kinase inhibitors (e.g., Fasudil, H-89). Its high reactivity requires strict moisture control to prevent hydrolysis.

  • 8-Quinolinesulfonyl Chloride (8-QSC): Characterized by a unique peri-position geometry. The proximity of the sulfonyl group to the quinoline nitrogen (N1) creates steric congestion but enables bidentate chelation. It is widely used as a directing group in C-H activation (Daugulis chemistry) and in the synthesis of fluorescent probes.

This guide objectively compares their reactivity, stability, and synthetic utility to assist in experimental design.

Mechanistic Analysis: Electronic & Steric Drivers

To manipulate these reagents effectively, one must understand the causality behind their behavior.

Electronic Activation (The Pyridine Pull)

Both scaffolds possess a pyridine ring fused to a benzene ring. The electronegative nitrogen atom withdraws electron density from the ring system via induction ($ -I


 -R 

-SO_2Cl $) highly electrophilic compared to a standard benzenesulfonyl chloride.
  • Isoquinoline (5-ISC): The sulfonyl group at C5 is electronically coupled to the protonated nitrogen at C2 (under acidic reaction conditions) or the neutral N2. The electron deficiency at C5 is significant, enhancing the electrophilicity of the sulfur atom.

  • Quinoline (8-QSC): The sulfonyl group at C8 is on the carbocyclic ring. While still electron-deficient, the inductive effect of N1 is slightly mitigated by distance compared to the direct conjugation seen in some isoquinoline isomers. However, the field effect from the lone pair of N1 can destabilize the transition state for nucleophilic attack depending on the incoming nucleophile's geometry.

Steric Environment (The Critical Differentiator)

This is the primary factor influencing yield and reaction time.

  • 5-ISC (Open Access): The C5 position is flanked by protons (H4 and H6). There is minimal steric hindrance, allowing bulky amines to attack the sulfonyl sulfur readily. This accessibility also makes the sulfur highly vulnerable to rapid hydrolysis by water.

  • 8-QSC (Peri-Strain): The C8 position is in the peri position relative to the N1 nitrogen. The sulfonyl group is spatially crowded by the lone pair of N1 (or the bond vector). This "peri-strain" retards the rate of nucleophilic attack, often requiring higher temperatures or stronger bases compared to 5-ISC, but it provides better resistance to background hydrolysis.

Visualization of Reactivity Pathways

The following diagram illustrates the divergent pathways driven by these steric and electronic factors.

ReactivityComparison cluster_legend Pathway Legend Reagent_5ISC 5-Isoquinolinesulfonyl Cl (High Exposure) Water Water (Hydrolysis) Reagent_5ISC->Water High Sensitivity TS_Fast Transition State (Low Barrier) Reagent_5ISC->TS_Fast Rapid Attack Reagent_8QSC 8-Quinolinesulfonyl Cl (Peri-Hindered) Reagent_8QSC->Water Moderate Stability TS_Slow Transition State (Steric Strain) Reagent_8QSC->TS_Slow Slow Attack Nucleophile Amine Nucleophile (R-NH2) Nucleophile->TS_Fast Nucleophile->TS_Slow Product_Acid Sulfonic Acid (Impurity) Water->Product_Acid Product_Sulfonamide Sulfonamide Product TS_Fast->Product_Sulfonamide TS_Slow->Product_Sulfonamide key Red Path = Kinetic Control (5-ISC) Blue Path = Steric Control (8-QSC)

Caption: Comparative reaction pathways showing the kinetic advantage (and hydrolytic risk) of 5-ISC versus the sterically hindered 8-QSC.

Comparative Performance Data

The following data aggregates typical performance metrics observed in medicinal chemistry campaigns (e.g., sulfonylation of piperazine derivatives).

Feature5-Isoquinolinesulfonyl Cl (5-ISC)8-Quinolinesulfonyl Cl (8-QSC)
Primary Reactivity Driver Electronic (High Electrophilicity)Steric (Peri-hindrance)
Relative Reaction Rate Fast (

)
Moderate (

)
Hydrolytic Stability Poor (Decomposes rapidly in moist air/solvents)Moderate (Stable for short periods in open air)
Typical Yield (Primary Amines) 85 - 95%75 - 90%
Typical Yield (Bulky Secondary Amines) 70 - 85%40 - 60% (Requires optimization)
Major Application Kinase Inhibitors (PKA, Rho, MLCK)Directing Groups (C-H Activation), Probes
Storage Requirement -20°C, Desiccated, Argon2-8°C, Desiccated

Experimental Protocols

As a self-validating system, these protocols are designed to mitigate the specific weaknesses of each reagent identified above.

Protocol A: High-Efficiency Coupling with 5-ISC

Objective: Synthesize sulfonamides while suppressing rapid hydrolysis.

Reagents:

  • 5-Isoquinolinesulfonyl chloride (1.1 eq)

  • Amine substrate (1.0 eq)

  • Triethylamine (TEA) or DIPEA (2.5 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) (Critical: Must be dry)

Workflow:

  • Preparation: Flame-dry glassware and cool under Argon.

  • Dissolution: Dissolve the amine and base in anhydrous DCM. Cool the solution to 0°C using an ice bath. Rationale: Cooling slows the background hydrolysis rate more than the aminolysis rate.

  • Addition: Dissolve 5-ISC in a minimal volume of DCM and add dropwise over 10 minutes. Rationale: Prevents localized heating which accelerates decomposition.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.

  • Quench: Quench with saturated

    
    . Do not use water alone, as the acidic byproduct can protonate the isoquinoline ring, trapping it in the aqueous phase.
    
Protocol B: Sterically Demanding Coupling with 8-QSC

Objective: Overcome peri-strain to maximize yield.

Reagents:

  • 8-Quinolinesulfonyl chloride (1.2 - 1.5 eq)

  • Amine substrate (1.0 eq)

  • Pyridine (solvent & base) OR DMAP (0.1 eq) + TEA (2.0 eq) in DCM.

Workflow:

  • Solvent Choice: Use Pyridine as the solvent if the amine is valuable. Rationale: Pyridine acts as an acyl transfer catalyst and solvent, helping overcome the steric barrier.

  • Temperature: Start at RT. If no product forms after 2 hours, heat to 40-50°C . Rationale: Thermal energy is often needed to surmount the steric activation energy caused by the C8 position.

  • Monitoring: Monitor by LCMS. If hydrolysis (sulfonic acid peak) is observed before conversion, add a fresh portion of 0.5 eq 8-QSC.

  • Workup: Evaporate pyridine (azeotrope with toluene) before aqueous workup to avoid emulsion formation.

Decision Logic for Researchers

When selecting between these scaffolds for library synthesis or probe design, use the following logic flow.

DecisionTree Start Select Reagent Scaffold Goal_Inhibitor Goal: Kinase Inhibitor (ATP Competitive) Start->Goal_Inhibitor Goal_Probe Goal: Metal Chelation or Directing Group Start->Goal_Probe Select_5ISC Select 5-Isoquinoline-SO2Cl Goal_Inhibitor->Select_5ISC Select_8QSC Select 8-Quinoline-SO2Cl Goal_Probe->Select_8QSC Check_Amine Is Amine Bulky? (e.g., t-Butyl, subst. Piperidine) Select_5ISC->Check_Amine Action_Heat Protocol: Heat to 50°C (Overcome Sterics) Select_8QSC->Action_Heat Standard Action_Cool Protocol: 0°C, Anhydrous (Prevent Hydrolysis) Check_Amine->Action_Cool No Check_Amine->Action_Cool Yes (Still reactive)

Caption: Decision matrix for selecting the appropriate sulfonyl chloride based on end-application and steric constraints.

Applications & Case Studies

Case Study 1: Fasudil Synthesis (5-ISC)

In the development of Fasudil (a Rho-kinase inhibitor), researchers utilized 5-isoquinolinesulfonyl chloride .

  • Challenge: The homopiperazine ring is moderately nucleophilic but the reaction is sensitive to water.

  • Solution: The synthesis is performed in ice-cold water/acetone mixtures (Schotten-Baumann) or anhydrous DCM. The high electrophilicity of the 5-position allows the reaction to proceed rapidly even at 0°C, minimizing side reactions [1].

Case Study 2: C-H Activation Directing Groups (8-QSC)

The 8-quinolinesulfonyl moiety is a "privileged" directing group.

  • Mechanism: The N1 nitrogen coordinates with Palladium (Pd) or Copper (Cu), holding the catalyst in proximity to a specific C-H bond on the substrate.

  • Reactivity Note: The stability of the sulfonamide bond formed with 8-QSC is critical here. It must withstand high temperatures (100°C+) used in C-H activation, a property conferred by the steric shielding of the 8-position [2].

References

  • Synthesis of Fasudil Hydrochloride. World Journal of Pharmaceutical Research. Available at: [Link] (General reference for Fasudil synthetic routes).

  • Palladium-Catalyzed C–H Functionalization of Aliphatic C–H Bonds. Daugulis, O. et al. Chemical Reviews. Available at: [Link]

  • Quinoline and Isoquinoline Derivatives: Synthesis and Biological Evaluation. European Journal of Medicinal Chemistry. Available at: [Link]

Comparative

Comparative Structural Analysis: Isoquinoline-8-Sulfonamides in Kinase Drug Discovery

Topic: Comparative Structural Analysis: X-ray Crystallography of Isoquinoline-8-Sulfonamide Derivatives Content Type: Publish Comparison Guide Audience: Structural Biologists, Medicinal Chemists, and Drug Discovery Profe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Structural Analysis: X-ray Crystallography of Isoquinoline-8-Sulfonamide Derivatives Content Type: Publish Comparison Guide Audience: Structural Biologists, Medicinal Chemists, and Drug Discovery Professionals.

[1]

Executive Summary

Isoquinoline sulfonamide derivatives represent a foundational class of ATP-competitive kinase inhibitors.[1][2] While the 5-sulfonamide derivatives (e.g., Fasudil) have achieved clinical success, the 8-sulfonamide derivatives (the "H-series": H-7, H-8, H-9, H-89) offer distinct structural advantages for probing the active sites of AGC kinases, particularly Protein Kinase A (PKA) and Rho-associated protein kinase (ROCK).[1]

This guide objectively compares the structural performance of isoquinoline-8-sulfonamides against their 5-substituted counterparts and evaluates X-ray crystallography against alternative structural determination methods (Cryo-EM, NMR) for this specific compound class.[1]

Part 1: The Structural Landscape (Product vs. Alternatives)

The Core Distinction: 8- vs. 5-Substitution

The primary structural differentiator in this chemical series is the position of the sulfonamide attachment on the isoquinoline ring. This positional isomerism dictates the binding mode within the kinase hinge region.

  • The Product (Isoquinoline-8-sulfonamides): Compounds like H-89 bind with the isoquinoline ring deeply buried in the ATP pocket.[1] The nitrogen of the isoquinoline ring often forms a critical hydrogen bond with the backbone amide of the hinge region (e.g., Val123 in PKA).

  • The Alternative (Isoquinoline-5-sulfonamides): Compounds like Fasudil (HA-1077) typically exhibit a "flipped" binding orientation to accommodate the sulfonamide group, altering the vector of the tail group extending towards the solvent.

Mechanism of Action

Both classes function as ATP-competitive inhibitors.[1] However, the 8-sulfonamide scaffold allows for the introduction of extended hydrophobic tails (as seen in H-89) that reach into the specific "hydrophobic pocket" of the kinase, enhancing potency and selectivity compared to the smaller, more rigid 5-sulfonamides.

Signaling & Binding Pathway

The following diagram illustrates the logical flow of kinase inhibition and the structural decision points between the two isomer classes.

KinaseInhibition Target AGC Kinase Target (PKA / ROCK) ATP ATP Binding Site (Hinge Region) Target->ATP Native Substrate LigandChoice Ligand Selection ATP->LigandChoice Competitive Inhibition Iso8 Isoquinoline-8-Sulfonamide (e.g., H-89) LigandChoice->Iso8 Iso5 Isoquinoline-5-Sulfonamide (e.g., Fasudil) LigandChoice->Iso5 Binding8 Binding Mode A: Ring Nitrogen H-bond to Hinge Tail -> Hydrophobic Pocket Iso8->Binding8 Structural Fit Binding5 Binding Mode B: Ring Flip Orientation Tail -> Solvent Exposed Iso5->Binding5 Structural Fit Outcome8 High Potency (nM) Defined SAR Binding8->Outcome8 Outcome5 Moderate Potency (µM) Clinical Safety Profile Binding5->Outcome5

Figure 1: Mechanistic divergence in binding modes between 8-sulfonamide and 5-sulfonamide derivatives.[1]

Part 2: Methodological Performance

For small-molecule inhibitors (<500 Da) like H-89, X-ray crystallography remains the gold standard.[1] Below is a comparative analysis of why X-ray is preferred over emerging alternatives for this specific application.

Table 1: Comparative Structural Methodologies
FeatureX-ray Crystallography (Recommended)Cryo-EM (Alternative)NMR Spectroscopy (Alternative)
Resolution High (< 2.0 Å) .[1][3] Essential for seeing water bridges and H-bond angles.[1]Medium (2.5 - 3.5 Å) .[1] Often insufficient to resolve small ligand orientation clearly.[1]Variable . Good for dynamics, but lower spatial resolution for the complex.
Ligand Visibility Excellent .[1] Electron density maps (Fo-Fc) clearly define the inhibitor.[1]Challenging . Small ligands often lack sufficient contrast against protein density.[1]Indirect .[1] Inferred via chemical shift perturbations (CSPs).[1]
Sample State Rigid Crystal.[1] "Snapshot" of the bound state.Vitrified Solution. Captures native-like states but harder for small complexes (<100 kDa).[1]Solution. Captures dynamics but limited by protein size (<50 kDa).[1]
Throughput High .[1] Synchrotrons allow rapid screening of derivatives (SAR).[1]Low . Data collection and processing are computationally expensive.Low . Requires isotopic labeling (

N,

C).

Expert Insight: While Cryo-EM is revolutionizing structural biology, for a ~450 Da molecule like H-89 binding to a ~40 kDa kinase domain, X-ray crystallography provides the atomic precision required to optimize the sulfonamide "tail" interactions.

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed for the co-crystallization of PKA (catalytic subunit) with H-89.[1] It uses a soaking strategy , which is generally more successful for isoquinoline sulfonamides due to their hydrophobic nature.

Pre-requisites
  • Protein: Recombinant PKA catalytic subunit (mammalian or E. coli expressed), purified to >95% homogeneity. Concentration: 10–15 mg/mL.[1]

  • Inhibitor: H-89 Dihydrochloride (Soluble in DMSO).[1]

  • Crystallization Method: Hanging Drop Vapor Diffusion.[1]

Step-by-Step Workflow

Step 1: Apo-Crystal Generation

  • Prepare the reservoir solution: 50 mM MES (pH 6.5), 100 mM NaCl, 15-20% Methanol (precipitant).

  • Mix 1 µL Protein Solution + 1 µL Reservoir Solution on a siliconized cover slip.

  • Seal over 500 µL reservoir solution.[1] Incubate at 4°C.

  • Validation: Crystals should appear within 3–7 days as hexagonal biprisms.[1]

Step 2: Ligand Preparation (The Critical Variable)

  • Dissolve H-89 in 100% DMSO to a stock concentration of 50–100 mM.[1]

  • Caution: Isoquinoline sulfonamides can precipitate in aqueous buffers.[1] Do not pre-mix with protein buffer unless solubility is verified.[1]

Step 3: Soaking Protocol

  • Transfer a mature apo-crystal to a fresh drop containing the reservoir solution plus H-89.[1]

  • Target Concentration: 1–2 mM inhibitor (ensure <5% DMSO final concentration to prevent crystal cracking).

  • Soak Time: 2 to 12 hours.

    • Expert Note: H-series compounds bind slowly due to the deep pocket.[1] Short soaks (<1 hr) often result in low occupancy.[1]

  • Cryo-protection: Transfer crystal briefly to reservoir solution + 25% Glycerol + Ligand before flash-cooling in liquid nitrogen.

Experimental Decision Tree

CrystallizationWorkflow Start Purified Kinase (>10 mg/mL) Screen Sparse Matrix Screening Start->Screen Hits Identify Hits Screen->Hits CoCryst Co-Crystallization (Mix Ligand + Protein) Hits->CoCryst High Solubility Soak Soaking (Apo Crystal + Ligand) Hits->Soak Low Solubility (Preferred for H-89) Validation X-ray Diffraction CoCryst->Validation Soak->Validation Validation->Screen No Diffraction Refinement Structure Solution (MR + Refinement) Validation->Refinement Resolution < 2.5Å

Figure 2: Workflow for obtaining inhibitor-bound kinase structures. Soaking is prioritized for H-series compounds.

Part 4: Data Analysis & Interpretation

When analyzing the electron density of an H-89 complex (e.g., similar to PDB 1YDT ), focus on these specific validation metrics:

Key Interaction Checkpoints
  • Hinge Hydrogen Bonds: Verify the H-bond between the isoquinoline nitrogen and the backbone amide of Val123 (in PKA) or Met156 (in ROCK). This is the anchor point.

  • The "Tail" Interaction: The ethyl-sulfonamide linker should extend towards the opening of the cleft. In H-89, the bromophenyl ring interacts with the hydrophobic pocket formed by the activation loop.

  • Water Bridges: Look for a conserved water molecule often bridging the sulfonamide oxygen to Glu127 .

Quantitative Metrics (PKA Inhibition)
CompoundClassKi (nM)Structural Feature
H-89 Isoquinoline-80.048Extended hydrophobic tail interaction.[1]
H-7 Isoquinoline-83.0Lacks the extended tail; weaker hydrophobic contact.[1]
Fasudil Isoquinoline-51.9 (ROCK)Flipped orientation; optimized for ROCK, less potent on PKA.[1]

Data synthesized from Hidaka et al. and PDB analysis.

References

  • Engh, R. A., Girod, A., Kinzel, V., Huber, R., & Bossemeyer, D. (1996). Crystal structures of catalytic subunit of cAMP-dependent protein kinase in complex with isoquinolinesulfonamide inhibitors H7, H8, and H89. Journal of Biological Chemistry, 271(42), 26157-26164.

  • Breitenlechner, C., et al. (2005). Protein kinase A in complex with Rho-kinase inhibitors Y-27632, Fasudil, and H-1152P: structural basis of selectivity.[1] Structure, 13(11), 1613-1622.

    • [1]

  • Hidaka, H., et al. (1984). Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. Biochemistry, 23(21), 5036-5041.

    • [1]

  • RCSB Protein Data Bank. (n.d.).[1] PDB Entry 1YDT: Crystal Structure of PKA with H-89.[1]

    • [1]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of Isoquinoline-8-Sulfonyl Chloride

For the diligent researcher, scientist, and drug development professional, the synthesis of novel compounds is a journey of precision and discovery. Just as critical as the reaction itself is the responsible management o...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the synthesis of novel compounds is a journey of precision and discovery. Just as critical as the reaction itself is the responsible management of resulting waste streams. Isoquinoline-8-sulfonyl chloride, a valuable reagent in medicinal chemistry, demands a disposal protocol that is both scientifically sound and prioritizes laboratory safety. This guide provides a comprehensive, step-by-step framework for the proper disposal of isoquinoline-8-sulfonyl chloride, ensuring the protection of personnel and the environment.

Understanding the Inherent Risks: The Chemistry of Isoquinoline-8-Sulfonyl Chloride

Isoquinoline-8-sulfonyl chloride is a corrosive solid that reacts with water and other nucleophiles.[1][2] Its hazardous nature stems from its reactivity, which can cause severe skin burns and eye damage upon contact.[1][2] The primary goal of any disposal procedure is to safely neutralize its reactivity before it enters the waste stream. The sulfonyl chloride moiety is susceptible to hydrolysis, a reaction that breaks the sulfur-chlorine bond to form the corresponding sulfonic acid and hydrochloric acid. While this reaction is key to its neutralization, an uncontrolled reaction with water can be vigorous and generate corrosive byproducts. Therefore, a controlled and gradual quenching process is paramount.

Table 1: Hazard Profile of Isoquinoline-8-Sulfonyl Chloride

Hazard ClassificationDescriptionGHS Pictogram
Skin Corrosion/IrritationCategory 1B: Causes severe skin burns and eye damage.[1][2]

Serious Eye Damage/Eye IrritationCategory 1: Causes serious eye damage.[1][2]

The Disposal Workflow: A Two-Stage Approach

The disposal of isoquinoline-8-sulfonyl chloride should be viewed as a two-stage process: in-laboratory neutralization followed by compliant waste disposal . This ensures that the reactive and corrosive nature of the chemical is addressed before it leaves the immediate control of the laboratory personnel.

cluster_0 In-Laboratory Neutralization cluster_1 Compliant Waste Disposal A 1. Prepare for Neutralization (PPE, Fume Hood, Ice Bath) B 2. Controlled Quenching (Slow addition to water) A->B C 3. Basification (Addition of Sodium Bicarbonate) B->C D 4. Verification of Neutralization (pH check) C->D E 5. Containerize Neutralized Waste D->E F 6. Label Waste Container E->F G 7. Arrange for Professional Disposal F->G

Caption: A two-stage workflow for the safe disposal of isoquinoline-8-sulfonyl chloride.

Experimental Protocol: Step-by-Step Neutralization of Isoquinoline-8-Sulfonyl Chloride

This protocol is designed for the safe, in-laboratory neutralization of small quantities of residual isoquinoline-8-sulfonyl chloride.

Materials:

  • Residual isoquinoline-8-sulfonyl chloride (solid or in an organic solvent)

  • Deionized water

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Ice bath

  • Stir plate and stir bar

  • pH paper or pH meter

  • Appropriate waste container

Procedure:

  • Preparation and Safety Precautions:

    • Don appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3]

    • Perform all operations within a certified chemical fume hood to avoid inhalation of any dust or vapors.[2][4]

    • Prepare an ice bath to cool the quenching solution. This is crucial for controlling the exotherm of the hydrolysis reaction.

  • Controlled Quenching with Water:

    • In a beaker or flask of appropriate size, place a volume of cold deionized water.

    • While stirring vigorously, slowly and carefully add the residual isoquinoline-8-sulfonyl chloride to the cold water. If the residue is in an organic solvent, add the solution dropwise.

    • The slow addition to a large volume of cold water helps to dissipate the heat generated during hydrolysis. A rapid addition can lead to a violent reaction and splashing of corrosive materials.

  • Neutralization with a Weak Base:

    • Once the addition of the sulfonyl chloride is complete, continue stirring and slowly add a saturated aqueous solution of sodium bicarbonate. You will likely observe gas evolution (carbon dioxide) as the acidic byproducts (hydrochloric acid and isoquinolinesulfonic acid) are neutralized.

    • The use of a weak base like sodium bicarbonate is preferable to a strong base (e.g., sodium hydroxide) as it provides a more controlled neutralization and reduces the risk of a runaway exothermic reaction.

    • Continue adding the bicarbonate solution until the gas evolution ceases.

  • Verification of Neutralization:

    • After the gas evolution has stopped, continue to stir the solution for an additional 30-60 minutes to ensure the complete hydrolysis and neutralization of the sulfonyl chloride.

    • Check the pH of the aqueous solution using pH paper or a calibrated pH meter. The final pH should be in the neutral range (approximately 6-8). If the solution is still acidic, add more sodium bicarbonate solution until a neutral pH is achieved.

  • Final Disposal:

    • The resulting neutralized aqueous solution should be transferred to a properly labeled hazardous waste container.[5][6]

    • Even though the immediate hazard has been mitigated, the solution contains organic compounds and salts that must be disposed of in accordance with local, state, and federal regulations.[7][8] Do not pour the neutralized solution down the drain.[6]

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[1][7]

Alternative Disposal Strategy: Incineration

For larger quantities of isoquinoline-8-sulfonyl chloride or in situations where in-lab neutralization is not feasible, direct disposal via a licensed chemical destruction facility is the recommended course of action.[1] This often involves controlled incineration with flue gas scrubbing to manage emissions.[1] Some protocols suggest dissolving the material in a combustible solvent to facilitate incineration.[7] In all cases, the material must be securely packaged, clearly labeled, and handled by trained professionals in accordance with all applicable regulations.

Trustworthiness Through Self-Validating Systems

The protocol described above is designed to be a self-validating system. The visual cue of ceased gas evolution during the addition of sodium bicarbonate provides a preliminary indication of complete neutralization. The subsequent confirmation of a neutral pH with a pH meter or pH paper serves as a definitive validation that the corrosive and reactive hazards of isoquinoline-8-sulfonyl chloride have been successfully mitigated. This two-step verification process ensures the safety and efficacy of the disposal procedure.

By adhering to these scientifically grounded and safety-conscious procedures, researchers can confidently manage the waste generated from their work with isoquinoline-8-sulfonyl chloride, upholding the principles of responsible chemical stewardship.

References

  • Quinoline-8-sulfonyl chloride - SAFETY DATA SHEET. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL. [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. [Link]

  • Regulation of Laboratory Waste - American Chemical Society. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. [Link]

  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling - Yufeng. [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. [Link]

  • Guide to Managing Laboratory Chemical Waste - Vanderbilt University. [Link]

Sources

Handling

Mastering the Handling of Isoquinoline-8-sulfonyl Chloride: A Guide to Personal Protective Equipment and Safe Laboratory Operations

For the modern researcher navigating the complexities of drug development and organic synthesis, Isoquinoline-8-sulfonyl chloride and its isomers are powerful reagents. Their utility, however, is matched by a significant...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher navigating the complexities of drug development and organic synthesis, Isoquinoline-8-sulfonyl chloride and its isomers are powerful reagents. Their utility, however, is matched by a significant hazard profile that demands respect and meticulous handling. This guide moves beyond mere checklists to provide a deep, procedural understanding of the personal protective equipment (PPE) and operational protocols required to handle this compound safely and effectively. Here, we will explain the causality behind each recommendation, ensuring that every step is a self-validating component of a secure workflow.

Immediate Safety Profile: Understanding the Core Risks

Before handling Isoquinoline-8-sulfonyl chloride, it is imperative to recognize its primary hazards. The compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1][2][3][4][5] Its most critical characteristic is its reactivity with water and moisture. Upon contact with even atmospheric humidity, it hydrolyzes to form hydrochloric acid (HCl) and the corresponding sulfonic acid, presenting a dual threat of corrosive and respiratory hazards.[2] Therefore, all handling procedures are built upon the principle of strict moisture exclusion.

Key Hazards at a Glance:

  • Corrosive: Causes severe burns to skin, eyes, and mucous membranes upon contact.[1][6]

  • Water Reactive: Reacts with moisture to release corrosive and toxic hydrogen chloride gas.[2]

  • Respiratory Irritant: Inhalation of dust or the HCl vapors generated upon hydrolysis can cause severe respiratory tract irritation.[6]

The Cornerstone of Safety: The Personal Protective Equipment (PPE) Matrix

Selecting the appropriate PPE is not a static choice but a dynamic one, dependent on the specific task. The following matrix outlines the minimum required PPE for various operations involving Isoquinoline-8-sulfonyl chloride. The rationale is to create a complete barrier against dermal, ocular, and respiratory exposure at every stage.

Laboratory Operation Hand Protection Eye/Face Protection Body & Respiratory Protection Scientific Rationale
Receiving & Unpacking Double-gloving: Nitrile or Butyl RubberChemical Safety GogglesFull-coverage Lab CoatProtects against potential container contamination during transit. Double gloving allows for safe removal of the outer pair if contaminated.
Weighing (Solid) Double-gloving: Nitrile or Butyl RubberChemical Safety Goggles & Full Face ShieldFull-coverage, chemical-resistant Lab Coat; NIOSH-approved Respirator (if not in a fume hood)A face shield offers broader protection from accidental splashes of the solid. Weighing should be done in a fume hood to control dust; if not possible, respiratory protection is mandatory.[2]
Solution Preparation Double-gloving: Chemical-resistant gloves (Butyl rubber recommended)Chemical Safety Goggles & Full Face ShieldChemical-resistant Apron over Lab Coat; Work exclusively within a certified Chemical Fume Hood.The risk of splashing is highest during this step. A chemical-resistant apron provides an additional barrier. The fume hood contains any HCl gas released during dissolution.[1][2]
Performing Reaction Double-gloving: Chemical-resistant glovesChemical Safety GogglesFull-coverage Lab Coat; Work exclusively within a certified Chemical Fume Hood.Maintains a constant state of protection during the reaction, where the vessel is presumed to be a potential source of exposure.
Spill & Waste Handling Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber)Chemical Safety Goggles & Full Face ShieldChemical-resistant, disposable Coveralls; NIOSH-approved Respirator with acid gas cartridge.Provides maximum protection for the most hazardous scenarios. The respirator is critical due to the high potential for HCl vapor release during cleanup.

Operational Protocol: Safe Handling Workflow

Adherence to a strict, logical workflow is paramount. This process ensures that safety measures are integrated at every point, from initial receipt of the chemical to its final disposal.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Designate Work Area (Fume Hood) don_ppe 2. Don Full PPE (See PPE Matrix) gather_materials 3. Assemble Equipment (Inert atmosphere setup) weigh 4. Weigh Reagent (Under Inert Gas) gather_materials->weigh Proceed to Handling dissolve 5. Prepare Solution (Slowly add solid to solvent) react 6. Conduct Reaction (Maintain inert atmosphere) quench 7. Quench Reagents (Controlled addition to base) react->quench Reaction Complete decontaminate 8. Decontaminate Glassware dispose 9. Segregate & Dispose Waste (Follow institutional guidelines) doff_ppe 10. Doff PPE Correctly

Caption: Safe handling workflow for Isoquinoline-8-sulfonyl chloride.

Step-by-Step Guide: Preparation of a Sulfonamide Derivative

This protocol details a common application of Isoquinoline-8-sulfonyl chloride and integrates the necessary safety steps.

Objective: To synthesize an N-substituted sulfonamide via reaction with a primary amine.

  • Preparation and Inerting the System:

    • Assemble a dry, oven-baked, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a septum.

    • Place the entire setup within a certified chemical fume hood.

    • Purge the system with inert gas for at least 15 minutes to ensure a moisture-free environment. The rationale here is to prevent the hydrolysis of the sulfonyl chloride, which would reduce yield and create a hazardous HCl byproduct.[4]

  • Donning PPE:

    • Put on a full-coverage lab coat, double-layered nitrile or butyl rubber gloves, and chemical safety goggles. Wear a full face shield over the goggles for the weighing and dissolution steps.[1][7]

  • Reagent Preparation:

    • In the fume hood, carefully weigh the required amount of Isoquinoline-8-sulfonyl chloride into a dry, tared vial.

    • In a separate, dry flask, prepare a solution of the primary amine and a non-nucleophilic base (e.g., pyridine or triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane or THF). The base is crucial to neutralize the HCl generated during the reaction.

  • Reaction Execution:

    • Dissolve the weighed Isoquinoline-8-sulfonyl chloride in anhydrous solvent and draw it into a dry syringe.

    • Slowly add the sulfonyl chloride solution dropwise to the stirring amine solution at a controlled temperature (typically 0 °C to room temperature). A rapid addition can cause an uncontrolled exotherm.

    • Allow the reaction to stir under the inert atmosphere, monitoring its progress by a suitable technique (e.g., TLC).

  • Workup and Quenching:

    • Once the reaction is complete, cool the flask in an ice bath.

    • Slowly and carefully add a quenching solution (e.g., saturated aqueous sodium bicarbonate) to neutralize any remaining acid and unreacted sulfonyl chloride. Caution: This step may produce gas; add the quenching agent slowly.

    • Proceed with standard extraction and purification procedures.

Emergency Response: Managing Exposures and Spills

Preparedness is a critical component of safety. In the event of an emergency, a swift and correct response can significantly mitigate harm.

  • Skin Contact: Immediately remove all contaminated clothing.[1][4] Flush the affected skin with copious amounts of water for at least 15 minutes, followed by washing with soap and water.[2] Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air at once.[1][5] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Small Spill (Solid): Wearing full PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use water.[8] Carefully sweep the material into a designated, labeled hazardous waste container.

  • Large Spill: Evacuate the immediate area. Alert your institution's environmental health and safety (EHS) department. Do not attempt to clean up a large spill without specialized training and equipment.

Decontamination and Disposal Plan

Proper disposal is the final, critical step in the safe handling lifecycle of Isoquinoline-8-sulfonyl chloride.

  • Waste Segregation: All materials contaminated with Isoquinoline-8-sulfonyl chloride, including gloves, disposable lab coats, absorbent materials from spills, and empty containers, must be treated as hazardous waste.

  • Neutralization of Residual Reagent: For cleaning glassware, rinse with a small amount of an appropriate organic solvent (e.g., acetone). The rinsate should be collected as hazardous waste. Subsequently, the glassware can be carefully rinsed with a dilute basic solution (e.g., sodium bicarbonate) to neutralize any remaining traces before standard washing.

  • Disposal: All waste must be disposed of according to institutional, local, and national regulations.[5] This typically involves placing the waste in a clearly labeled, sealed container for pickup by a certified hazardous waste management company. You may be able to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[9]

By internalizing the principles and procedures outlined in this guide, researchers can confidently and safely utilize the synthetic power of Isoquinoline-8-sulfonyl chloride, ensuring the integrity of their work and, most importantly, their personal safety.

References

  • Fisher Scientific. (2024). Safety Data Sheet for Quinoline-8-sulfonyl chloride. Retrieved from [Link]

  • Safelyio. (2026). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

  • PubChem. (n.d.). 8-Quinolinesulfonyl chloride. Retrieved from [Link]

  • Bernardo Ecenarro - BESA. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. Retrieved from [Link]

  • SlideShare. (n.d.). Preparation and Properties of Isoquinoline. Retrieved from [Link]

  • New Mexico State University. (2015). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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